6-Bromohexanal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
6-bromohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKLZGVVAYKNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448361 | |
| Record name | 6-bromohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57978-00-4 | |
| Record name | 6-bromohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromohexanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromohexanal: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Bromohexanal is a bifunctional organic compound featuring both an aldehyde and a terminal alkyl bromide. This unique combination of reactive sites makes it a valuable and versatile intermediate in organic synthesis. As a bis-electrophilic synthon, it possesses two sites susceptible to nucleophilic attack, enabling the efficient construction of complex molecular architectures, including carbocyclic and heterocyclic frameworks that are core structures in many natural products and pharmaceuticals.[1] This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, reactivity, and applications in research and development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁BrO | [1][2][3][4][5][6][] |
| Molecular Weight | 179.055 g/mol | [1][2][3][4][5][6][][8] |
| CAS Number | 57978-00-4 | [2][3][6][][8] |
| Appearance | Clear, colorless to slightly yellow liquid | [9] |
| Boiling Point | 207.2 ± 23.0 °C at 760 mmHg72-75 °C at 1.5 Torr | [1][2][5][6] |
| Density | 1.3 ± 0.1 g/cm³ | [1][2][5] |
| Flash Point | 64.0 ± 10.0 °C | [1][2][6] |
| Refractive Index | 1.459 | [1][2][6] |
| IUPAC Name | This compound | [2][3][] |
| Synonyms | 6-bromo-1-hexanal, 6-bromocaproyl | [2][][10] |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a distinctive aldehyde proton signal (CHO) downfield. The methylene group adjacent to the bromine atom (CH₂Br) typically resonates around 3.40 ppm as a triplet. The remaining methylene groups produce a series of multiplets in the upfield region of the spectrum.[1]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides clear evidence of the functional groups. The carbonyl carbon of the aldehyde is highly deshielded, appearing around 202 ppm. The carbon atom attached to the bromine (C-6) is found at approximately 33 ppm.[1]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the available starting materials and the desired scale.
Oxidation of 6-Bromo-1-hexanol (Preferred Method)
The most reliable and widely practiced strategy involves the oxidation of the corresponding primary alcohol, 6-bromo-1-hexanol.[1] This method's success hinges on the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid, 6-bromohexanoic acid.[1]
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-1-hexanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To this solution, add pyridinium chlorochromate (PCC) (approx. 1.5 eq) in one portion. The mixture will turn into a dark brown slurry.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.
Note: Stronger oxidizing agents like chromium trioxide can be used, but require stringent control of stoichiometry and reaction conditions to avoid the formation of 6-bromohexanoic acid.[1]
Caption: Synthetic pathway from 6-bromo-1-hexanol.
Other Synthetic Routes
Two other documented, though less common, synthetic pathways include:
-
Reduction of 6-Bromohexanoic Acid: This involves the chemoselective reduction of the carboxylic acid functional group.[2] Reagents like thexylbromoborane-dimethyl sulfide have been shown to facilitate this conversion.
-
Decyclization of Oxepane: This two-step process begins with the ring-opening of oxepane using boron tribromide, followed by the oxidation of the resulting intermediate with pyridinium chlorochromate (PCC).[2]
Reactivity and Synthetic Applications
This compound's dual functionality is the cornerstone of its utility in organic synthesis. The aldehyde and the alkyl bromide can be targeted selectively or used in tandem for cyclization reactions.
Dual Electrophilic Nature
The molecule contains two primary electrophilic centers:
-
The Aldehyde Carbonyl: This group is highly susceptible to attack by a wide range of nucleophiles (e.g., organometallics, enolates, amines).[1]
-
The C-6 Carbon: The carbon atom bonded to bromine is an electrophilic center for S_N2 reactions, allowing for the introduction of various functional groups via nucleophilic substitution.
Caption: Dual electrophilic sites of this compound.
Intramolecular Cyclization
A powerful application of this compound is in the construction of cyclic molecules. Under radical conditions, a carbon-centered radical can be generated at the C-6 position by cleaving the carbon-bromine bond. This radical can then undergo an intramolecular addition to the aldehyde group, forming a cyclic alkoxy radical.[1] In the presence of a hydrogen-atom donor like tri-n-butyltin hydride (Bu₃SnH), this intermediate is trapped to yield cyclohexanol as the major product.[1]
Caption: Radical-mediated cyclization to cyclohexanol.
Applications in Drug Development and Materials Science
The versatility of this compound makes it a key intermediate for synthesizing more complex molecules with potential biological activity or material properties.
-
Pharmaceuticals and Agrochemicals: It serves as a precursor for various carbocycles and heterocycles, which are fundamental scaffolds in many pharmaceuticals and agrochemicals.[1] While its direct precursor, 6-bromo-1-hexanol, is noted for its use in creating linkers for modified NSAIDs like Sulindac, this compound offers a different reactive handle for analogous synthetic strategies.[9]
-
Materials Science: It is used in the synthesis of specialty chemicals and advanced materials. For instance, its derivatives have been used to create pyrimidine compounds, which are of interest due to their electron-deficient nature and potential applications in materials with specific electronic or coordination properties.[1]
Conclusion
This compound is a highly valuable bifunctional building block in modern organic synthesis. Its dual electrophilic nature allows for a wide range of chemical transformations, from simple nucleophilic additions and substitutions to elegant intramolecular cyclizations. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthetic routes, and reactivity is crucial for leveraging its potential in the efficient construction of complex and novel molecular targets.
References
- 1. This compound | 57978-00-4 | Benchchem [benchchem.com]
- 2. This compound — Wikipédia [fr.wikipedia.org]
- 3. This compound | C6H11BrO | CID 10921089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|57978-00-4 - MOLBASE Encyclopedia [m.molbase.com]
- 5. This compound | CAS#:57978-00-4 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 8. This compound - [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. 57978-00-4 CAS Manufactory [m.chemicalbook.com]
An In-depth Technical Guide to 6-Bromohexanal (CAS: 57978-00-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-bromohexanal, a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring both an aldehyde and a terminal alkyl bromide, makes it a versatile building block for the synthesis of complex molecules, including heterocycles and carbocycles, and as a linker in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a combustible liquid that can cause skin and eye irritation.[1] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 57978-00-4[1] |
| Molecular Formula | C₆H₁₁BrO[1] |
| Molecular Weight | 179.05 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 72-75 °C at 1.5 Torr |
| Density | 1.3 g/cm³ (predicted) |
| Refractive Index | 1.459 (predicted) |
Synthesis of this compound
The primary synthetic routes to this compound involve the oxidation of the corresponding alcohol, 6-bromo-1-hexanol, or the reduction of a 6-bromohexanoic acid derivative. Careful selection of reagents is crucial to avoid over-oxidation to the carboxylic acid or other side reactions.
Synthesis from 6-Bromo-1-hexanol
The oxidation of 6-bromo-1-hexanol is a direct and efficient method for preparing this compound.[2] Mild oxidizing agents are preferred to prevent the formation of 6-bromohexanoic acid.[2]
Caption: Oxidation pathways of 6-bromo-1-hexanol.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol describes the synthesis of this compound from 6-bromo-1-hexanol using pyridinium chlorochromate (PCC), a mild oxidizing agent.
Materials:
-
6-bromo-1-hexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 6-bromo-1-hexanol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Chemical Reactivity and Synthetic Applications
This compound is a bifunctional molecule, with the aldehyde group serving as an electrophilic center for nucleophilic attack and the terminal bromide acting as a leaving group in substitution reactions. This dual reactivity makes it a valuable intermediate in organic synthesis.
Reactions at the Aldehyde Functionality
The aldehyde group readily undergoes a variety of transformations, including Wittig reactions and reductive aminations, to introduce new carbon-carbon and carbon-nitrogen bonds, respectively.
Caption: Key reactions involving the aldehyde group of this compound.
Experimental Protocol: Wittig Reaction
This protocol details the reaction of this compound with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to form an α,β-unsaturated ester.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding ethyl 8-bromo-2-octenoate.
Experimental Protocol: Reductive Amination
This protocol describes the reaction of this compound with a primary amine, such as benzylamine, in the presence of a reducing agent to form a secondary amine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the solution at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-benzyl-6-bromohexan-1-amine.
Reactions at the Bromide Functionality
The terminal bromide is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups at the 6-position.
Application in Drug Development
This compound's bifunctional nature makes it a valuable linker molecule in drug development. It can be used to connect a pharmacophore to a targeting moiety or a solubilizing group, thereby modifying the pharmacokinetic or pharmacodynamic properties of a drug candidate. While specific examples detailing the direct use of this compound are not abundant in readily available literature, its precursor, 6-bromo-1-hexanol, is frequently used for similar purposes, highlighting the potential of the C6-bromoalkyl chain as a versatile linker.[3][4]
The aldehyde functionality of this compound offers a distinct advantage over the alcohol of its precursor, as it allows for the formation of imine or other C=N bonds, which can be more stable or have different release characteristics in biological systems compared to the ether or ester linkages formed from the alcohol.
Caption: Conceptual workflow of this compound as a linker.
The aldehyde can be reacted with an amine-containing drug molecule via reductive amination, while the bromide can be displaced by a nucleophilic group on a targeting moiety, such as a thiol or an amine. This modular approach allows for the systematic modification of drug candidates to optimize their therapeutic index.
References
6-Bromohexanal molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohexanal is a bifunctional organic compound featuring both an aldehyde and a bromoalkane functional group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex cyclic molecules and as a precursor for various pharmaceuticals and natural products.[1] Its dual reactivity allows for step-economical synthetic strategies, a key consideration in modern drug development and chemical research.[1] This document provides a comprehensive overview of the molecular structure, chemical properties, and synthetic methodologies related to this compound.
Molecular Structure and Formula
The molecular formula for this compound is C₆H₁₁BrO.[2][3][4] Its structure consists of a six-carbon chain with a bromine atom at the 6-position and an aldehyde group at the 1-position.
IUPAC Name: this compound[2][3]
SMILES: C(CCC=O)CCBr[3]
InChI: InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for designing experimental setups, purification procedures, and for predicting its behavior in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 179.05 g/mol | [1][3] |
| Density | 1.3 ± 0.1 g/cm³ | [2][5] |
| Boiling Point | 207.2 ± 23.0 °C at 760 mmHg | [2][5] |
| Flash Point | 64 ± 10 °C | [2] |
| Refractive Index | 1.459 | [2][6] |
| LogP | 2.14 | [4] |
Synthesis and Experimental Protocols
The most common and reliable method for synthesizing this compound is through the oxidation of 6-bromo-1-hexanol.[1] This precursor alcohol contains the necessary carbon skeleton and bromine atom, and its primary alcohol group can be selectively oxidized to an aldehyde.
Experimental Protocol: Oxidation of 6-Bromo-1-hexanol
This protocol describes a general procedure for the oxidation of 6-bromo-1-hexanol to this compound using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.
Materials:
-
Pyridinium chlorochromate (PCC) or other mild oxidizing agent
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-1-hexanol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) in one portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting alcohol), dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity and Applications
This compound's bifunctionality dictates its chemical reactivity. The aldehyde group is electrophilic and susceptible to nucleophilic attack, while the carbon-bromine bond allows for nucleophilic substitution or the formation of organometallic reagents.
A significant application of this compound is in intramolecular radical cyclization reactions.[1] In the presence of a radical initiator, such as tri-n-butyltin hydride, the carbon-bromine bond can be homolytically cleaved to generate a primary radical. This radical can then attack the aldehyde group, leading to the formation of a cyclic alkoxy radical, which upon hydrogen atom abstraction yields cyclohexanol.[1]
Visualization of a Key Synthetic Pathway
The following diagram illustrates the synthesis of this compound from its precursor, 6-bromo-1-hexanol, through oxidation.
Caption: Synthesis of this compound from 6-bromo-1-hexanol.
References
- 1. This compound | 57978-00-4 | Benchchem [benchchem.com]
- 2. This compound — Wikipédia [fr.wikipedia.org]
- 3. This compound | C6H11BrO | CID 10921089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|57978-00-4 - MOLBASE Encyclopedia [m.molbase.com]
- 5. This compound | CAS#:57978-00-4 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. 6-Bromo-1-hexanol | C6H13BrO | CID 77970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Bromo-1-hexanol, 4286-55-9 | BroadPharm [broadpharm.com]
- 9. nbinno.com [nbinno.com]
Synthesis of 6-Bromohexanal from 6-bromo-1-hexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromohexanal from its precursor, 6-bromo-1-hexanol. The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, and the choice of methodology is critical to ensure high yield and purity while avoiding over-oxidation to the corresponding carboxylic acid. This document details three widely employed and effective methods for this conversion: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. For each method, a theoretical background, detailed experimental protocol, and relevant quantitative data are presented.
Overview of Synthesis Methodologies
The conversion of 6-bromo-1-hexanol to this compound involves the selective oxidation of a primary alcohol to an aldehyde. The key challenge in this transformation is to prevent further oxidation of the aldehyde product to 6-bromohexanoic acid. The methods discussed herein are well-established for achieving this selectivity under relatively mild conditions.
-
Pyridinium Chlorochromate (PCC) Oxidation : PCC is a milder version of chromic acid-based oxidants and is known for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation.[1] The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM).[2]
-
Swern Oxidation : This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, at low temperatures.[3] The Swern oxidation is renowned for its exceptionally mild reaction conditions and broad functional group tolerance, making it suitable for sensitive substrates.[3]
-
Dess-Martin Periodinane (DMP) Oxidation : DMP is a hypervalent iodine reagent that offers the advantage of performing the oxidation at room temperature with high selectivity and yield.[4] It is a popular choice due to its operational simplicity and the avoidance of heavy metals.[4]
Quantitative Data Summary
The selection of an appropriate oxidation method often depends on factors such as substrate sensitivity, scale, and available resources. The following table summarizes the key quantitative parameters for the synthesis of this compound from 6-bromo-1-hexanol using the three discussed methods.
| Oxidizing Agent | Typical Solvent | Temperature | Reaction Time | Typical Yield (%) | Key Considerations |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | 2 - 4 hours | ~85% | Toxic chromium reagent; requires anhydrous conditions; workup can be tedious.[2][5] |
| DMSO, Oxalyl Chloride, Et₃N (Swern) | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temp. | 1 - 2 hours | >90% | Requires cryogenic temperatures; produces malodorous dimethyl sulfide.[2][3] |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | 0.5 - 2 hours | >90% | Reagent is expensive and can be shock-sensitive; milder conditions.[4][6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via PCC, Swern, and DMP oxidations are provided below.
This protocol is a general procedure for the oxidation of primary alcohols using PCC and is applicable to 6-bromo-1-hexanol.[2]
Materials:
-
6-bromo-1-hexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Celite® or silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-bromo-1-hexanol (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography.
This protocol is a standard procedure for the Swern oxidation of primary alcohols.[2][3]
Materials:
-
6-bromo-1-hexanol
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous CH₂Cl₂ dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 6-bromo-1-hexanol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
This protocol describes a typical Dess-Martin oxidation of a primary alcohol.[4][6]
Materials:
-
6-bromo-1-hexanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-bromo-1-hexanol (1.0 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask, add Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 0.5-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the mixture until the solid dissolves, then transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography.
Product Purification and Characterization
Purification: The crude this compound obtained from any of the above methods can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
Characterization: The structure of the purified this compound can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃):
-
δ 9.76 (t, 1H, -CHO)
-
δ 3.40 (t, 2H, -CH₂Br)
-
δ 2.44 (dt, 2H, -CH₂CHO)
-
δ 1.88 (m, 2H, -CH₂CH₂Br)
-
δ 1.65 (m, 2H, -CH₂CH₂CHO)
-
δ 1.45 (m, 2H, -CH₂CH₂CH₂-)
-
-
¹³C NMR (CDCl₃):
-
δ 202.5 (-CHO)
-
δ 43.9 (-CH₂CHO)
-
δ 33.8 (-CH₂Br)
-
δ 32.5 (-CH₂CH₂Br)
-
δ 27.9 (-CH₂CH₂CH₂-)
-
δ 21.9 (-CH₂CH₂CHO)
-
-
IR (neat):
-
~2935 cm⁻¹ (C-H stretch, alkane)
-
~2720 cm⁻¹ (C-H stretch, aldehyde)
-
~1725 cm⁻¹ (C=O stretch, aldehyde)
-
~645 cm⁻¹ (C-Br stretch)
-
Visualized Workflows and Mechanisms
To further elucidate the processes described, the following diagrams illustrate the general reaction, experimental workflow, and simplified mechanisms of each oxidation method.
References
- 1. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 2. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. 6-BROMOHEXANENITRILE(6621-59-6) 13C NMR spectrum [chemicalbook.com]
- 6. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
Spectroscopic Analysis of 6-Bromohexanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromohexanal, a valuable bifunctional molecule in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| CHO | ~9.79 | Triplet (t) |
| CH₂Br | ~3.40 | Triplet (t) |
| α-CH₂ (to CHO) | ~2.45 | Multiplet (m) |
| β, γ-CH₂ | 1.40 - 1.90 | Multiplet (m) |
Note: The chemical shifts for the methylene protons in the middle of the chain overlap and appear as a complex multiplet. Protons alpha to the aldehyde are expected to be the most downfield of the methylene groups, typically around 2.4-2.5 ppm.[1][2][3][4]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~202 |
| C-6 (CH₂Br) | ~33 |
| C-2 (α to CHO) | ~44 |
| C-3, C-4, C-5 | ~24, 32, 33 |
Note: The carbonyl carbon is significantly deshielded and appears at a very low field. The carbon attached to the bromine is also deshielded compared to a standard alkane carbon. The assignments for C-3, C-4, and C-5 are approximate and based on typical values for alkyl chains with electronegative substituents.[5][6][7][8][9]
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.[10] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Acquisition: Spectra are typically acquired on a Fourier-transform NMR spectrometer with a field strength of 300 MHz or higher.[11] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each carbon.[10][12] Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Characteristic IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and alkyl bromide functional groups.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| C=O (Aldehyde) | 1740-1720 | Strong, sharp carbonyl stretch |
| C-H (Aldehyde) | 2850-2800 & 2750-2700 | Two weak to medium bands |
| C-H (Alkyl) | 2960-2850 | Medium to strong C-H stretching |
| C-Br | 690-515 | Medium to strong C-Br stretching |
Note: The exact positions of the peaks can be influenced by the molecular environment.
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation: For a liquid sample like this compound, a neat spectrum is typically obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[13][14][15]
Instrumentation and Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.[14] A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.
| m/z | Ion | Description |
| 178/180 | [M]⁺˙ | Molecular ion peak (presence of ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio) |
| 99 | [M - Br]⁺ | Loss of a bromine radical |
| 149/151 | [M - CHO]⁺ | Loss of the formyl group |
| 44 | [C₂H₄O]⁺˙ | McLafferty rearrangement product |
Note: The molecular ion will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[16] The fragmentation of aldehydes often involves α-cleavage and McLafferty rearrangement.[17][18][19]
Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization: A small amount of the this compound sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the sample, causing ionization and fragmentation.[20][21][22][23][24]
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.[22][24] The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Key Mass Spectrometry Fragmentation Pathways
Caption: Primary fragmentation pathways of this compound in mass spectrometry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. compoundchem.com [compoundchem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. books.rsc.org [books.rsc.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. ursinus.edu [ursinus.edu]
- 16. asdlib.org [asdlib.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
- 20. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 21. quora.com [quora.com]
- 22. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Mass Spectrometry [www2.chemistry.msu.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromohexanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-bromohexanal. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide utilizes established principles of NMR spectroscopy and comparative data from structurally related compounds to predict and interpret the spectral features of the target molecule. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug development, and quality control for the structural elucidation and characterization of this compound and similar aliphatic compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the aldehyde group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (-CHO) | 9.77 | Triplet (t) | 1.8 | 1H |
| H2 (-CH₂CHO) | 2.45 | Triplet of doublets (td) | 7.4, 1.8 | 2H |
| H3 (-CH₂CH₂CHO) | 1.65 | Quintet | 7.4 | 2H |
| H4 (-CH₂CH₂CH₂Br) | 1.45 | Quintet | 7.0 | 2H |
| H5 (-CH₂CH₂Br) | 1.88 | Quintet | 6.8 | 2H |
| H6 (-CH₂Br) | 3.40 | Triplet (t) | 6.8 | 2H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is expected to show six signals, one for each unique carbon atom. The chemical shifts are significantly affected by the electronegativity of the attached functional groups. The aldehyde carbonyl carbon is the most deshielded, appearing at the lowest field.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (-CHO) | 202.5 |
| C2 (-CH₂CHO) | 43.8 |
| C3 (-CH₂CH₂CHO) | 21.9 |
| C4 (-CH₂CH₂CH₂Br) | 32.0 |
| C5 (-CH₂CH₂Br) | 27.8 |
| C6 (-CH₂Br) | 33.5 |
Experimental Protocols
The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of a compound like this compound.
3.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: A sufficient number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
Visualization of Molecular Structure and NMR Signal Relationships
The following diagrams illustrate the molecular structure of this compound and the logical relationships of its NMR signals.
Caption: Molecular Structure of this compound.
Caption: ¹H and ¹³C NMR Signal Assignments.
This guide provides a foundational understanding of the NMR spectral characteristics of this compound, which is crucial for its unambiguous identification and characterization in a research and development setting. The predicted data and experimental protocols outlined herein offer a practical framework for scientists working with this and related compounds.
Physical properties of 6-Bromohexanal (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of 6-Bromohexanal, specifically its boiling point and density. The information is compiled to assist researchers and professionals in drug development and other scientific fields where this compound is of interest.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthetic chemistry, and for purification processes. Below is a summary of its key physical data.
Data Presentation
| Physical Property | Value | Conditions |
| Boiling Point | 72-75 °C | at 1.5 Torr[1] |
| 207.2 ± 23.0 °C (predicted) | at 760 mmHg[2] | |
| Density | 1.0192 g/cm³ | at 25 °C[1] |
| 1.3 ± 0.1 g/cm³ (predicted) | Not specified[2] |
Experimental Methodologies
While specific experimental protocols for the determination of this compound's physical properties are not extensively detailed in the available literature, standard organic chemistry techniques are applicable.
Determination of Boiling Point
The boiling point of a liquid, such as this compound, can be determined using several established laboratory methods. A common and effective technique is the Thiele tube method , which is suitable for small sample volumes.
General Protocol using a Thiele Tube:
-
A small amount of the this compound sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer.
-
The entire assembly is heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid sample begins to enter the capillary tube.
Alternatively, for larger sample sizes, a simple distillation apparatus can be used. The temperature at which the liquid consistently condenses on the thermometer bulb during distillation corresponds to its boiling point at the recorded atmospheric pressure.
Determination of Density
The density of liquid this compound can be determined by measuring the mass of a known volume of the substance.
General Protocol:
-
An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance.
-
A known volume of this compound is carefully added to the graduated cylinder or pycnometer.
-
The container with the sample is then re-weighed.
-
The mass of the this compound is calculated by subtracting the mass of the empty container from the mass of the container with the sample.
-
The density is then calculated by dividing the mass of the sample by its volume. For accurate results, the temperature at which the measurement is taken should be recorded.
Synthesis Workflow
This compound is commonly synthesized via the oxidation of its corresponding alcohol, 6-bromo-1-hexanol. This precursor is typically prepared from 1,6-hexanediol. The overall synthetic pathway is a two-step process.
Experimental Workflow for the Synthesis of this compound
Caption: Synthesis pathway of this compound.
Step 1: Synthesis of 6-Bromo-1-hexanol from 1,6-Hexanediol
A common method for the selective monobromination of 1,6-hexanediol involves reacting it with hydrobromic acid in toluene. The water generated during the reaction is removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion. The crude product is then purified, typically by vacuum distillation or column chromatography.
Step 2: Oxidation of 6-Bromo-1-hexanol to this compound
The synthesis of this compound is achieved through the oxidation of 6-bromo-1-hexanol. A mild oxidizing agent such as pyridinium chlorochromate (PCC) is often used to prevent over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous solvent like dichloromethane (CH₂Cl₂). Careful control of the reaction conditions is necessary to ensure a good yield of the desired aldehyde.
References
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Bromohexanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromohexanal is a bifunctional organic compound featuring a terminal aldehyde and a primary alkyl bromide. This unique structure makes it a highly versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex heterocyclic frameworks.[1][] The compound's reactivity is dominated by the electrophilic nature of the aldehyde group and the susceptibility of the carbon-bromine bond to nucleophilic substitution and radical reactions. This guide provides a comprehensive technical overview of the reactivity of the aldehyde moiety in this compound, including key transformations, experimental protocols, and mechanistic pathways.
Core Reactivity of the Aldehyde Functional Group
The aldehyde group in this compound is a primary determinant of its chemical behavior. The carbonyl carbon is sp² hybridized and forms a polar double bond with oxygen. This polarization renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide variety of nucleophiles.[1] In general, aldehydes are more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group, which makes the carbonyl carbon more electron-deficient.[3][4]
This inherent reactivity allows for numerous transformations, including nucleophilic additions, oxidations, reductions, and intramolecular cyclizations, making this compound a strategic synthon for constructing more complex molecules.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁BrO | [1][5][6] |
| Molar Mass | 179.05 g/mol | [1][5][6] |
| CAS Number | 57978-00-4 | [1][7][8] |
| Appearance | Clear colorless to slightly yellow liquid | [9] |
| Boiling Point | 207.2 ± 23.0 °C at 760 mmHg | [1][5] |
| Density | 1.3 ± 0.1 g/cm³ | [1][5] |
| Flash Point | 64.0 ± 10.0 °C | [1][5] |
| Refractive Index | 1.459 | [1][5] |
Table 2: Key Spectroscopic Data for this compound
| Spectrum | Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~9.76 (t) | Aldehyde proton (-CHO) |
| ~3.40 (t) | Methylene group alpha to bromine (-CH₂Br) | |
| ¹³C NMR | ~202 | Carbonyl carbon (C=O) |
| ~33 | Carbon attached to bromine (C-6) |
Note: Data is based on typical values for aldehydes and bromoalkanes and may vary slightly based on solvent and experimental conditions. The values are consistent with information found in the search results.[1]
Key Reactions of the Aldehyde Group
The aldehyde in this compound undergoes a variety of well-established transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is the most fundamental reaction of the aldehyde group, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate.[1][10] This intermediate is typically protonated to yield an alcohol.[1][10]
Caption: General mechanism of nucleophilic addition to an aldehyde.
Key nucleophilic addition reactions include:
-
Grignard and Organolithium Reactions: Forms secondary alcohols by adding an alkyl or aryl group.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, replacing the C=O bond with a C=C bond.
-
Acetal Formation: Reacts with alcohols, typically under acidic catalysis, to form hemiacetals and then acetals, which can serve as protecting groups for the aldehyde.[11]
-
Cyanohydrin Formation: Addition of hydrogen cyanide to form a cyanohydrin, which is a precursor to α-hydroxy acids and other useful compounds.[12]
-
Reductive Amination: Reaction with ammonia or primary/secondary amines to form an imine or enamine intermediate, which is then reduced to form a new amine.[3]
Oxidation
The aldehyde group is readily oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can achieve this transformation, but care must be taken as they can also cleave other bonds.[1] Mild oxidizing agents are often preferred to ensure selectivity. This reaction is particularly relevant in the context of synthesizing this compound from 6-bromo-1-hexanol, where over-oxidation to 6-bromohexanoic acid is a potential side reaction that must be controlled.[1]
Reduction
The aldehyde group can be selectively reduced to a primary alcohol (6-bromo-1-hexanol) using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[13] Additionally, the Wolff-Kishner reduction can be employed to completely deoxygenate the aldehyde, converting it to an alkane (1-bromohexane).[3]
Intramolecular Reactions
The dual functionality of this compound makes it an ideal substrate for intramolecular reactions to form six-membered rings.[1]
-
Intramolecular Radical Cyclization: A notable reaction involves the generation of a carbon-centered radical at the C-6 position by cleaving the C-Br bond. This radical can then undergo an intramolecular addition to the aldehyde group.[1] The resulting cyclic alkoxy radical is trapped by a hydrogen-atom donor, such as tri-n-butyltin hydride, to yield cyclohexanol as the major product.[1][14]
Caption: Pathway of intramolecular radical cyclization of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and a representative reaction of its aldehyde group.
Protocol 1: Synthesis of this compound via Oxidation of 6-Bromo-1-hexanol
This procedure uses pyridinium dichromate (PDC), a mild oxidizing agent, to minimize over-oxidation to the carboxylic acid.[1]
Materials:
-
6-Bromo-1-hexanol
-
Pyridinium dichromate (PDC)
-
Anhydrous Dichloromethane (DCM)
-
Celatom® or silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-1-hexanol (1.0 eq) in anhydrous DCM.
-
To the stirred solution, add pyridinium dichromate (PDC) (approx. 1.5 eq) in one portion.
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pass the mixture through a short plug of silica gel or Celatom® to filter out the chromium salts. Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified further by flash column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: General Protocol for Grignard Reaction with this compound
This protocol outlines the formation of a secondary alcohol via nucleophilic addition of a Grignard reagent.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in Et₂O)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck flask, dropping funnel, condenser
-
Ice bath
Procedure:
-
Set up a dry three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet.
-
Place a solution of this compound (1.0 eq) in anhydrous Et₂O in the flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (approx. 1.1 eq) dropwise from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude secondary alcohol (e.g., 7-bromoheptan-2-ol) can be purified by flash column chromatography.
Summary of Key Aldehyde Reactions
The following table summarizes the primary transformations of the aldehyde group in this compound.
Table 3: Summary of Key Reactions of the Aldehyde Group in this compound
| Reaction Type | Reagent(s) | Product Type | Notes |
| Oxidation | PDC, PCC, CrO₃ | Carboxylic Acid | Mild reagents (PDC, PCC) are preferred to avoid side reactions.[1] |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | A standard and high-yielding transformation.[13] |
| Grignard Addition | R-MgBr | Secondary Alcohol | A versatile method for C-C bond formation.[1][3] |
| Wittig Reaction | Ph₃P=CHR | Alkene | Converts the carbonyl group into a double bond.[1] |
| Reductive Amination | R-NH₂, NaBH₃CN | Amine | Forms a new C-N bond.[3] |
| Radical Cyclization | Bu₃SnH, AIBN | Cyclic Alcohol | Forms cyclohexanol via an intramolecular radical addition.[1] |
Conclusion
The aldehyde group of this compound is a highly reactive and synthetically valuable functional group. Its electrophilicity allows for a wide range of nucleophilic additions, while its susceptibility to oxidation and reduction provides pathways to other important functional groups. The interplay between the aldehyde and the terminal bromo group enables powerful intramolecular cyclization strategies, making this compound a key intermediate in the synthesis of carbocyclic and heterocyclic structures relevant to the pharmaceutical and fine chemical industries.[1] A thorough understanding of its reactivity is essential for leveraging this molecule to its full potential in complex organic synthesis.
References
- 1. This compound | 57978-00-4 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. This compound — Wikipédia [fr.wikipedia.org]
- 6. This compound | C6H11BrO | CID 10921089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-hexanal – Wikipédia, a enciclopédia livre [pt.wikipedia.org]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jackwestin.com [jackwestin.com]
- 13. Answered: Reduction of 3- bromohexanal results in 3-bromohexanol 3-bromohexanoic acid O No product forms O 3-bromohexanone | bartleby [bartleby.com]
- 14. This compound | CAS#:57978-00-4 | Chemsrc [chemsrc.com]
The Carbon-Bromine Bond in 6-Bromohexanal: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromohexanal is a bifunctional organic compound featuring a terminal aldehyde and a primary alkyl bromide. This unique combination of reactive sites makes it a versatile building block in organic synthesis. The carbon-bromine bond, in particular, serves as a key handle for a variety of chemical transformations, including nucleophilic substitutions and radical cyclizations. This technical guide provides an in-depth analysis of the reactivity of the C-Br bond in this compound, offering insights into its synthetic applications, relevant experimental protocols, and quantitative data.
Introduction
The strategic incorporation of halogen atoms in organic molecules is a cornerstone of modern synthetic chemistry, providing reliable sites for subsequent functionalization. In this compound, the presence of a bromine atom at the terminus of a six-carbon chain, coupled with an aldehyde at the other end, offers a platform for selective and diverse chemical modifications. The reactivity of the carbon-bromine bond is central to the utility of this molecule, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide will explore the key reactions involving the C-Br bond of this compound, with a focus on its application in the synthesis of complex molecules relevant to pharmaceutical and materials science.
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁BrO | [1] |
| Molecular Weight | 179.05 g/mol | [1] |
| CAS Number | 57978-00-4 | [1] |
| Appearance | Combustible liquid | [1] |
| ¹H NMR (CHO) | ~9.79 ppm (triplet) | [2] |
| ¹H NMR (CH₂Br) | ~3.40 ppm (triplet) | [2] |
| ¹³C NMR (C=O) | ~202 ppm | [2] |
| ¹³C NMR (CH₂Br) | ~33 ppm | [2] |
Synthesis of this compound
The most common and reliable method for the synthesis of this compound is the oxidation of its precursor, 6-bromo-1-hexanol.[2] Care must be taken to use a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.[2]
Table 2: Synthesis of this compound via Oxidation of 6-Bromo-1-hexanol
| Oxidizing Agent | Yield | Notes | Reference |
| Pyridinium chlorochromate (PCC) | 47% | A common method, though control can be challenging to avoid over-oxidation. | [2] |
Reactivity of the Carbon-Bromine Bond
The primary alkyl bromide in this compound makes the C-Br bond susceptible to a range of reactions, primarily nucleophilic substitution and radical-mediated transformations.
Nucleophilic Substitution Reactions
The carbon atom attached to the bromine is electrophilic and is a good substrate for S\textsubscript{N}2 reactions with a variety of nucleophiles.[2] This allows for the straightforward introduction of diverse functional groups.
Table 3: Representative Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Type | Solvent |
| Azide | Sodium azide | 6-Azidohexanal | DMF, Acetone |
| Amines | Aniline | 6-(Phenylamino)hexanal | DMF, DMSO |
| Thiols | Thiophenol | 6-(Phenylthio)hexanal | Ethanol |
| Carboxylates | Sodium acetate | 6-Oxohexyl acetate | DMF |
Intramolecular Radical Cyclization
This compound is a suitable substrate for intramolecular radical reactions.[2] Generation of a carbon-centered radical at the C-6 position via cleavage of the C-Br bond can be followed by intramolecular addition to the aldehyde group.[2] This cyclization can lead to the formation of five or six-membered rings.[2] In the presence of a hydrogen-atom donor like tri-n-butyltin hydride, the resulting cyclic alkoxy radical is trapped to yield cyclohexanol as the major product.[2]
Experimental Protocols
Synthesis of this compound from 6-Bromo-1-hexanol
Protocol: Oxidation with Pyridinium Chlorochromate (PCC)[2]
-
To a stirred solution of 6-bromo-1-hexanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Substitution with Sodium Azide
Protocol: Synthesis of 6-Azidohexanal (Adapted from a general protocol)[3][4]
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions.
Intramolecular Radical Cyclization to Cyclohexanol
Protocol: (Adapted from a general protocol for radical cyclization)[5]
-
Prepare a solution of this compound (1.0 eq) and azobisisobutyronitrile (AIBN) (0.1 - 0.2 eq) in anhydrous, deoxygenated toluene in a flask equipped with a reflux condenser and a magnetic stirrer, under an argon atmosphere.
-
Heat the solution to reflux (approximately 110 °C).
-
Add a solution of tributyltin hydride (1.1 - 1.5 eq) in toluene dropwise to the refluxing mixture over several hours using a syringe pump.
-
Continue refluxing until the starting material is consumed (as monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate cyclohexanol.
Visualizations of Reaction Pathways and Workflows
References
An In-depth Technical Guide on the Discovery and First Synthesis of 6-Bromohexanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromohexanal is a bifunctional aliphatic aldehyde that serves as a valuable intermediate in organic synthesis. Its discovery is intrinsically linked to the development of synthetic methodologies for ω-halogenated aldehydes. This technical guide details the primary routes for the first synthesis of this compound, focusing on the oxidation of 6-bromo-1-hexanol and the reduction of 6-bromohexanoic acid derivatives. Detailed experimental protocols, quantitative data, and spectroscopic characterization are provided to offer a comprehensive resource for researchers.
Introduction
The discovery of this compound is not marked by a singular event but rather by the broader development of synthetic strategies for producing aliphatic aldehydes with a terminal halide. These molecules are of significant interest in synthetic organic chemistry due to their dual reactivity, allowing for a wide range of subsequent transformations at both the aldehyde and the halogen-bearing carbon. This compound, in particular, has been utilized as a precursor in the synthesis of various organic molecules, although its direct involvement in specific signaling pathways has not been extensively reported in the scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.05 g/mol [1] |
| CAS Number | 57978-00-4[1] |
| Appearance | Not explicitly stated, likely a liquid |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Not available |
Key Synthetic Routes
The synthesis of this compound is primarily achieved through two main strategies: the oxidation of a corresponding bromo-alcohol and the reduction of a bromo-carboxylic acid derivative.
Oxidation of 6-Bromo-1-hexanol
A common and reliable method for the synthesis of this compound is the oxidation of its precursor, 6-bromo-1-hexanol.[2] This approach leverages the well-established transformation of a primary alcohol to an aldehyde. The key challenge in this synthesis is the use of a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid, 6-bromohexanoic acid.[2]
One of the most effective reagents for this transformation is Pyridinium Chlorochromate (PCC).
Reagents:
-
6-Bromo-1-hexanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Anhydrous Sodium Sulfate
Procedure:
-
A solution of 6-bromo-1-hexanol in anhydrous dichloromethane is added to a suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane at room temperature.
-
The reaction mixture is stirred for a period of time (typically a few hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-1-hexanol | [2] |
| Reagent | Pyridinium Chlorochromate (PCC) | [2] |
| Solvent | Dichloromethane | |
| Typical Yield | ~47% |
Reduction of 6-Bromohexanoic Acid Derivatives
An alternative route to this compound involves the partial reduction of a 6-bromohexanoic acid derivative, such as 6-bromohexanoyl chloride. This method requires a reducing agent that can selectively reduce the acyl chloride to an aldehyde without further reduction to the alcohol.
Reagents:
-
6-Bromohexanoyl chloride
-
A mild reducing agent (e.g., Lithium tri-tert-butoxyaluminum hydride)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Aqueous acid solution (for workup)
Procedure:
-
A solution of 6-bromohexanoyl chloride in an anhydrous etheral solvent is cooled to a low temperature (e.g., -78 °C).
-
A solution of a mild reducing agent is added dropwise to the cooled solution of the acyl chloride.
-
The reaction is stirred at low temperature and monitored by TLC.
-
Once the reaction is complete, it is carefully quenched with an aqueous acid solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by distillation or column chromatography.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| Aldehyde (-CHO) | ~9.8 | t |
| Methylene (-CH₂Br) | ~3.4 | t |
| Methylene (-CH₂-) | 1.8 - 1.4 | m |
¹³C NMR:
| Carbon Assignment | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | ~202[2] |
| Methylene (-CH₂Br) | ~34 |
| Methylene (-CH₂-) | 32, 30, 24, 22 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
| Aldehyde C-H stretch | ~2720 and ~2820 |
| Carbonyl C=O stretch | ~1725 |
| C-Br stretch | ~650-550 |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 178 and 180 in a roughly 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would include the loss of a bromine atom and alpha-cleavage of the aldehyde.
Logical Workflow for Synthesis and Characterization
Caption: Synthetic and analytical workflow for this compound.
Conclusion
While a specific, dated "discovery" of this compound is not apparent from the literature, its synthesis has been achieved through established and reliable organic transformations. The oxidation of 6-bromo-1-hexanol with mild oxidizing agents like PCC provides a direct route, while the reduction of 6-bromohexanoic acid derivatives offers an alternative pathway. The spectroscopic data presented in this guide provide the necessary information for the unambiguous identification and characterization of this versatile synthetic intermediate. This technical guide serves as a foundational resource for researchers and professionals in the field of organic synthesis and drug development who may utilize this compound in their work.
References
An In-depth Technical Guide to the Synthesis of 6-Bromohexanal from Core Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-bromohexanal, a valuable bifunctional building block in modern organic synthesis.[1] As a bis-electrophilic synthon, it possesses two reactive sites, enabling the efficient construction of complex carbocycles and heterocycles, which are core structures in many pharmaceutical and natural products.[1] This document details the key precursors, outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic pathways for enhanced clarity.
Core Precursors and Synthetic Strategies
The synthesis of this compound predominantly relies on a few key starting materials. The most direct and widely practiced strategy involves the oxidation of a precursor alcohol, 6-bromo-1-hexanol, which already contains the required carbon skeleton and bromine atom.[1] This key intermediate can be synthesized from more readily available and cost-effective precursors such as 1,6-hexanediol or ε-caprolactone. Other innovative but less common methods have also been developed.
The primary synthetic pathways are:
-
Oxidation of 6-Bromo-1-hexanol: A direct, single-step conversion of the primary alcohol to the aldehyde.
-
Two-Step Synthesis from 1,6-Hexanediol: Involving selective monobromination of the diol followed by oxidation of the resulting 6-bromo-1-hexanol.
-
Multi-Step Synthesis from ε-Caprolactone: A route that involves ring-opening and subsequent functional group transformations to yield the 6-bromo-1-hexanol intermediate.[2]
-
Synthesis from Unsaturated Weinreb Amides: A modern approach utilizing organometallic intermediates.[3]
The logical flow from common starting materials to the target molecule is illustrated below.
Caption: Overall synthetic workflow from common precursors to this compound.
Synthesis from 1,6-Hexanediol
This is a robust and frequently employed two-step method. The primary challenge lies in the first step: achieving selective monobromination of the symmetric diol while minimizing the formation of the 1,6-dibromohexane byproduct.[4]
Part 1: Selective Monobromination of 1,6-Hexanediol
Several methods exist for this transformation, each with distinct advantages regarding cost, yield, and reaction conditions. Careful control of stoichiometry is critical to favor the desired mono-substituted product.[4][5]
| Method | Brominating Agent(s) | Solvent | Typical Reaction Time | Key Considerations |
| Hydrobromic Acid | 48% aq. HBr | Toluene | 18-24 hours | Cost-effective; requires azeotropic removal of water (Dean-Stark trap) to prevent side reactions like etherification; can result in low yields (~45%).[5][6] |
| Appel Reaction | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | Dichloromethane or Acetonitrile | 1-3 hours | High yields under very mild conditions; excellent for sensitive substrates; requires chromatographic purification to remove triphenylphosphine oxide byproduct.[5] |
| Phosphorus Tribromide | Phosphorus Tribromide (PBr₃) | Dichloromethane | 1-4 hours | Milder conditions and often higher selectivity than HBr; reaction is typically performed at low temperatures (0 °C to rt). |
Protocol 2.1.1: Monobromination using Hydrobromic Acid [4][5]
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 1,6-hexanediol (1.0 eq) and toluene.
-
With stirring, carefully add 48% aqueous hydrobromic acid (1.2 eq).
-
Heat the biphasic mixture to reflux using a heating mantle. Stir vigorously.
-
Continue refluxing for 18-24 hours, collecting the water azeotrope in the Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate mixture) or by high vacuum distillation.
Protocol 2.1.2: Monobromination via the Appel Reaction [5]
-
Dissolve 1,6-hexanediol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen) and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
-
Add the triphenylphosphine solution dropwise to the cooled diol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography to separate the 6-bromo-1-hexanol from the triphenylphosphine oxide byproduct.
Part 2: Oxidation of 6-Bromo-1-hexanol to this compound
This step is critical and requires mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid, 6-bromohexanoic acid.[1] Strong oxidants like potassium permanganate or chromium trioxide require very careful control of stoichiometry and conditions to isolate the aldehyde.[1]
Caption: Oxidation of 6-bromo-1-hexanol and the competing over-oxidation pathway.
| Method | Oxidizing Agent(s) | Solvent | Key Considerations |
| PDC Oxidation | Pyridinium Dichromate (PDC) | Dichloromethane (DCM) | Suitable for acid-sensitive substrates as it is less acidic than PCC; choice of solvent is crucial to prevent over-oxidation.[1] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | High yields under very mild, cryogenic conditions (-78 °C); requires careful handling of reagents. |
| TEMPO-Mediated | TEMPO, NaOCl (Bleach) | DCM/Water (biphasic) | Catalytic and environmentally friendly; selective for primary alcohols. |
Protocol 2.2.1: Pyridinium Dichromate (PDC) Oxidation [1]
-
Suspend pyridinium dichromate (PDC) (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add a solution of 6-bromo-1-hexanol (1.0 eq) in anhydrous DCM to the suspension.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter pad thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography if necessary.
Synthesis from ε-Caprolactone
An alternative route begins with the readily available ε-caprolactone. This pathway involves a multi-step procedure to first generate the key 6-bromo-1-hexanol intermediate. A modified three-step procedure has been reported to achieve a total yield of 43% for 6-bromohexanol from ε-caprolactone.[2]
The general synthetic logic involves:
-
Ring-opening hydrolysis: ε-caprolactone is hydrolyzed to form 6-hydroxyhexanoic acid.
-
Bromination: The hydroxyl group of 6-hydroxyhexanoic acid is converted to a bromide. This step can be complex due to the presence of the carboxylic acid.
-
Reduction: The resulting 6-bromohexanoic acid is selectively reduced to 6-bromo-1-hexanol.
Once 6-bromo-1-hexanol is obtained, it can be oxidized to this compound as described in Protocol 2.2.1.
Alternative Synthetic Routes
For specialized applications, other precursors can be employed.
Synthesis from Unsaturated Weinreb Amides[3]
A modern and elegant method provides access to this compound derivatives from unsaturated Weinreb amides. The key steps are:
-
In-situ generation of bis-C,O-zirconocenes: The Weinreb amide is treated with Schwartz's reagent (Cp₂ZrHCl).
-
Sequential C-bromination and Hydrolysis: The generated zircona-aminal intermediate undergoes bromination followed by hydrolysis to yield the bromo-aldehyde.
This method offers a high degree of control and is suitable for constructing complex molecular architectures.[3]
References
- 1. This compound | 57978-00-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Access to 5-bromopentanal and this compound derivatives via the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - 6-Bromo-1-hexanol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Methodological & Application
The Versatility of 6-Bromohexanal in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohexanal is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring both an electrophilic aldehyde and a reactive alkyl bromide, allows for a variety of transformations into complex molecular architectures, particularly heterocyclic systems. These heterocyclic motifs are central to the structure of many pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic structures—tetrahydropyrans and piperidines—utilizing this compound as a key starting material.
Application in Heterocyclic Synthesis
The dual reactivity of this compound makes it an ideal precursor for intramolecular cyclization reactions to form six-membered heterocycles. The aldehyde functionality can undergo nucleophilic attack, while the carbon-bromine bond is susceptible to substitution or the formation of an organometallic intermediate. This allows for the strategic formation of either carbon-oxygen or carbon-nitrogen bonds to construct the heterocyclic ring.
Two primary strategies for the synthesis of heterocycles from this compound are highlighted in these notes:
-
Intramolecular Barbier-Type Reaction: This one-pot reaction involves the in-situ formation of an organometallic species from the alkyl bromide, which then attacks the aldehyde intramolecularly to form a cyclic alcohol. This method is particularly useful for the synthesis of tetrahydropyran derivatives.
-
Reductive Amination followed by Intramolecular Cyclization: This two-step sequence first converts the aldehyde into an amine, which then acts as a nucleophile to displace the bromide and form a piperidine ring.
Synthesis of Tetrahydropyran Derivatives
The tetrahydropyran (oxane) ring is a common feature in a wide range of natural products with significant biological activity. The intramolecular Barbier-type reaction of this compound provides a direct and efficient route to substituted tetrahydropyrans.
Application Note: Intramolecular Barbier-Type Reaction for Tetrahydropyran Synthesis
The intramolecular Barbier reaction of this compound is a powerful method for constructing the tetrahydropyran ring system.[1][2][3][4] This reaction is typically promoted by metals such as zinc, indium, or samarium, which facilitate the formation of an organometallic intermediate that subsequently attacks the aldehyde carbonyl group.[1][2][3] The reaction is advantageous due to its often mild conditions and tolerance to various functional groups.[1]
The general transformation is as follows:
Caption: Intramolecular Barbier reaction of this compound.
Experimental Protocol: Synthesis of Tetrahydropyran-2-methanol
This protocol describes a typical intramolecular Barbier-type reaction using samarium(II) iodide as the promoter.
Materials:
-
This compound
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (to make a 0.05 M solution) at -78 °C under an argon atmosphere, add a 0.1 M solution of samarium(II) iodide in THF (2.5 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford tetrahydropyran-2-methanol.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Tetrahydropyran-2-methanol | This compound | Samarium(II) iodide | THF | 2.5 hours | -78 °C to RT | ~75% |
Synthesis of Piperidine Derivatives
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. A common synthetic route to substituted piperidines from this compound involves an initial reductive amination followed by intramolecular N-alkylation.[5][6][7][8][9]
Application Note: Reductive Amination and Intramolecular Cyclization for Piperidine Synthesis
This two-step, one-pot procedure provides a versatile method for the synthesis of N-substituted piperidines. The first step involves the formation of an imine between this compound and a primary amine, which is then reduced in situ to a secondary amine. The subsequent intramolecular cyclization occurs via nucleophilic attack of the newly formed amine on the alkyl bromide, often facilitated by a base.[5][6][7]
The overall transformation is depicted below:
Caption: Two-step synthesis of N-substituted piperidines.
Experimental Protocol: Synthesis of N-Benzylpiperidine
This protocol details the synthesis of N-benzylpiperidine from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Reductive Amination
-
To a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (0.2 M) at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude intermediate amine is used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude amine from Step 1 in acetonitrile (0.1 M).
-
Add potassium carbonate (3.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 82 °C) and stir for 12 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzylpiperidine.
Quantitative Data:
| Product | Starting Materials | Reagents | Solvents | Reaction Time | Temperature | Overall Yield |
| N-Benzylpiperidine | This compound, Benzylamine | 1. NaBH(OAc)₃2. K₂CO₃ | DCM, MeCN | 16 hours | RT then Reflux | ~65-75% |
This compound is a highly effective and versatile starting material for the synthesis of important heterocyclic structures. The protocols outlined in this document for the preparation of tetrahydropyran and piperidine derivatives demonstrate the utility of this bifunctional building block. These methods are amenable to the synthesis of a wide range of substituted heterocycles, making this compound a valuable tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for the Wittig Reaction with 6-Bromohexanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the Wittig reaction using 6-bromohexanal as a substrate. The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2] This application note outlines two distinct protocols: one employing a stabilized ylide, (triphenylphosphoranylidene)acetonitrile, to yield (E)-8-bromooct-2-enenitrile, and another using an unstabilized ylide, methylenetriphenylphosphorane, to produce 1,7-dibromohept-1-ene. These protocols are designed to be a practical guide for laboratory researchers, offering step-by-step instructions and expected outcomes. The presence of a bromo-substituent in the starting aldehyde necessitates careful selection of reaction conditions to avoid potential side reactions.
Introduction
The Wittig reaction offers a reliable method for the synthesis of alkenes with high regioselectivity, as the double bond is formed specifically at the location of the original carbonyl group.[2][3] The stereochemical outcome of the reaction, yielding either the (E) or (Z)-isomer, is largely influenced by the nature of the phosphorus ylide employed.[4] Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the (E)-alkene, while unstabilized ylides typically lead to the (Z)-alkene.[4]
This document details the application of both a stabilized and an unstabilized ylide in reaction with this compound, a bifunctional molecule of interest in the synthesis of more complex chemical entities. The protocols provided are based on established laboratory procedures and include data on reaction yields and product stereoselectivity.
Data Presentation
The following table summarizes the quantitative data obtained from the Wittig reaction of this compound with a stabilized and an unstabilized ylide.
| Starting Aldehyde | Wittig Reagent | Product | Yield (%) | E/Z Ratio |
| This compound | (Triphenylphosphoranylidene)acetonitrile (stabilized) | (E)-8-bromooct-2-enenitrile | 78% | >95:5 |
| This compound | Methylenetriphenylphosphorane (from Methyltriphenylphosphonium bromide) (unstabilized) | 1,7-Dibromohept-1-ene | 65% | 40:60 |
Experimental Protocols
Protocol 1: Synthesis of (E)-8-bromooct-2-enenitrile using a Stabilized Ylide
This protocol describes the reaction of this compound with the stabilized ylide (triphenylphosphoranylidene)acetonitrile.
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (triphenylphosphoranylidene)acetonitrile (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the ylide.
-
Aldehyde Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the flask at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the desired (E)-8-bromooct-2-enenitrile.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 1,7-Dibromohept-1-ene using an Unstabilized Ylide
This protocol details the in-situ generation of the unstabilized ylide from methyltriphenylphosphonium bromide and its subsequent reaction with this compound.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
This compound
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane for chromatography
Procedure:
-
Ylide Generation:
-
To a dry three-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to suspend the salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. A characteristic color change (typically to orange or deep red) indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to isolate 1,7-dibromohept-1-ene.
-
-
Characterization:
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR) and mass spectrometry to confirm its structure and purity.
-
Visualizations
Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of (E)-8-bromooct-2-enenitrile.
Experimental Workflow for Protocol 2
Caption: Workflow for the synthesis of 1,7-dibromohept-1-ene.
References
Application Notes and Protocols for Grignard Reaction Conditions for 6-Bromohexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, its application to bifunctional molecules such as 6-bromohexanal presents a significant challenge. The presence of both a nucleophile-susceptible aldehyde and a Grignard-forming bromoalkane within the same molecule necessitates a carefully planned synthetic strategy. Direct exposure of this compound to magnesium metal would lead to an unstable Grignard reagent that could readily react with the aldehyde of a neighboring molecule, resulting in polymerization and other undesired side reactions.
To successfully utilize this compound in a Grignard reaction, a protection strategy for the aldehyde functionality is paramount. The most common and effective method is the conversion of the aldehyde to an acetal, which is stable under the basic conditions of Grignard reagent formation and reaction. The acetal can then be readily deprotected under acidic conditions to regenerate the aldehyde or, in the case of reaction with a carbonyl electrophile, a hydroxyl group.
This document provides detailed protocols for a three-stage process:
-
Protection of the aldehyde group of this compound as a 1,3-dioxolane.
-
Formation of the Grignard reagent from the protected this compound.
-
Reaction of the Grignard reagent with an electrophile, using benzaldehyde as a representative example.
Data Presentation
The following tables summarize key quantitative data for the described protocols. These values are representative and may vary based on the specific reaction scale and conditions.
Table 1: Acetal Protection of this compound
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | General Protocol |
| Ethylene Glycol | 1.2 eq | [1] |
| p-Toluenesulfonic acid (p-TSA) | 0.02 eq | [2] |
| Solvent | Toluene | [1] |
| Reaction Conditions | ||
| Temperature | Reflux (with Dean-Stark trap) | [2] |
| Reaction Time | 4-6 hours | [1] |
| Yield | ||
| Typical Yield of 2-(6-bromohexyl)-1,3-dioxolane | 90-95% | [1] |
Table 2: Grignard Reaction of 2-(6-bromohexyl)-1,3-dioxolane
| Parameter | Value | Reference |
| Reactants | ||
| 2-(6-bromohexyl)-1,3-dioxolane | 1.0 eq | Adapted Protocol |
| Magnesium Turnings | 1.2 eq | [3] |
| Benzaldehyde (Electrophile) | 1.0 eq | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |
| Reaction Conditions | ||
| Grignard Formation Temperature | Room Temperature to Reflux | [4] |
| Grignard Formation Time | 1-2 hours | [4] |
| Reaction with Electrophile Temperature | 0 °C to Room Temperature | [5] |
| Reaction with Electrophile Time | 1-3 hours | [5] |
| Yield | ||
| Typical Yield of 1-phenyl-1-(6-(1,3-dioxolan-2-yl)hexyl)methanol | 70-80% | Estimated |
Experimental Protocols
Protocol 1: Protection of this compound as 2-(6-bromohexyl)-1,3-dioxolane
This protocol describes the formation of a cyclic acetal to protect the aldehyde functionality.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-(6-bromohexyl)-1,3-dioxolane.
Protocol 2: Grignard Reaction of 2-(6-bromohexyl)-1,3-dioxolane with Benzaldehyde
This protocol details the formation of the Grignard reagent and its subsequent reaction with an electrophile. Strict anhydrous conditions are essential for the success of this reaction. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
2-(6-bromohexyl)-1,3-dioxolane
-
Magnesium turnings
-
Iodine crystal (optional, as an initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet, place magnesium turnings (1.2 eq).
-
Assemble the glassware while hot and purge with a stream of inert gas.
-
Add a small volume of anhydrous THF to cover the magnesium turnings.
-
Prepare a solution of 2-(6-bromohexyl)-1,3-dioxolane (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromo-acetal solution to the magnesium suspension. If the reaction does not initiate (indicated by cloudiness and gentle reflux), add a small crystal of iodine or gently warm the flask.
-
Once the reaction has initiated, add the remaining bromo-acetal solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or gentle reflux for 1-2 hours until most of the magnesium has been consumed.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography.
Mandatory Visualizations
References
- 1. Reaction Question: What is the product of the reaction of cyclohexyl magn.. [askfilo.com]
- 2. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
6-Bromohexanal: A Versatile C6 Building Block in the Synthesis of Bioactive Natural Products
Introduction
6-Bromohexanal is a bifunctional organic compound featuring a terminal aldehyde and a primary alkyl bromide. This unique combination of reactive sites makes it a valuable six-carbon building block for the synthesis of complex molecular architectures, particularly in the realm of natural product synthesis. The aldehyde functionality allows for chain elongation and the introduction of various functional groups through reactions such as Wittig olefination, Grignard reactions, and aldol condensations. Simultaneously, the bromo- group serves as a handle for nucleophilic substitution or the formation of organometallic reagents, enabling the construction of carbon-carbon bonds and the introduction of heteroatoms. This application note will detail the use of this compound and its close chemical precursor, 6-bromohex-1-ene, in the enantioselective synthesis of the natural product R-(+)-α-lipoic acid and explore its potential in the synthesis of other bioactive molecules.
Application in the Enantioselective Synthesis of R-(+)-α-Lipoic Acid
A key application of a 6-bromo-C6-unit is demonstrated in the enantioselective synthesis of R-(+)-α-lipoic acid, a naturally occurring antioxidant and an essential cofactor for many enzyme complexes. While the documented synthesis commences with 6-bromohex-1-ene, this compound represents a readily accessible intermediate through established oxidation protocols.
The synthetic strategy hinges on a Sharpless asymmetric epoxidation to install the key stereocenter. The overall synthetic pathway is outlined below:
Figure 1: Synthetic pathway to R-(+)-α-Lipoic Acid.
Experimental Protocols
1. Preparation of this compound from 6-Bromohex-1-ene
This two-step protocol describes the conversion of 6-bromohex-1-ene to this compound.
Step 1a: Hydroboration-Oxidation of 6-Bromohex-1-ene to 6-Bromohexan-1-ol
-
Procedure: To a solution of 6-bromohex-1-ene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq) in THF is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then cooled to 0 °C, and ethanol, 6M aqueous sodium hydroxide, and 30% hydrogen peroxide are added sequentially. The resulting mixture is stirred at 50 °C for 1 hour. After cooling to room temperature, the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 6-bromohexan-1-ol.
Step 1b: Swern Oxidation of 6-Bromohexan-1-ol to this compound [1][2][3][4][5]
-
Procedure: A solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) is cooled to -78 °C. Dimethyl sulfoxide (DMSO) (2.2 eq) is added dropwise, and the mixture is stirred for 15 minutes. A solution of 6-bromohexan-1-ol (1.0 eq) in DCM is then added dropwise, and the reaction is stirred for 45 minutes at -78 °C. Triethylamine (5.0 eq) is added, and the mixture is stirred for an additional 15 minutes at -78 °C before being allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield this compound.
2. Enantioselective Synthesis of R-(+)-α-Lipoic Acid [6][7][8]
The following protocol outlines the key steps starting from an allylic alcohol intermediate, which can be conceptually derived from this compound via a Wittig reaction. The synthesis reported in the literature starts from 6-bromohex-1-ene and proceeds through an allylic alcohol.
Step 2a: Sharpless Asymmetric Epoxidation of the Allylic Alcohol [9][10][11][12][13]
-
Procedure: To a solution of the allylic alcohol (derived from the 6-bromo-C6 backbone) (1.0 eq) in anhydrous DCM at -20 °C are added titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.12 eq). The mixture is stirred for 30 minutes, and then a solution of tert-butyl hydroperoxide (2.0 eq) in toluene is added. The reaction is stirred at -20 °C for 48 hours. The reaction is quenched by the addition of water, and the mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting epoxy alcohol is obtained with high enantiomeric excess.
Subsequent steps involve the reduction of the epoxide to a diol, conversion of the hydroxyl groups to leaving groups, and introduction of the dithiolane ring, followed by oxidation to yield R-(+)-α-lipoic acid.
Quantitative Data
| Step | Product | Yield (%) | Enantiomeric Excess (%) |
| Sharpless Epoxidation | Epoxy Alcohol | ~85 | >95 |
| Overall Synthesis | R-(+)-α-Lipoic Acid | ~40 | >95 |
Potential Applications in the Synthesis of Other Natural Products
The bifunctional nature of this compound makes it a promising starting material for a variety of other natural products.
1. Prostaglandins
Prostaglandins are a class of lipid compounds with diverse physiological effects. The synthesis of prostaglandins often involves the construction of two side chains on a cyclopentanone core. This compound can serve as a precursor to the α-chain of certain prostaglandins through a Wittig reaction with the appropriate phosphorane ylide derived from the cyclopentanone core.
Figure 2: Retrosynthetic analysis for Prostaglandin synthesis.
2. Brevipolide H
Brevipolide H is a natural product that has shown cytotoxicity against cancer cells. Its synthesis involves the construction of a dihydropyranone ring. While not explicitly reported, a retrosynthetic analysis suggests that a fragment of the molecule could potentially be derived from this compound through a series of transformations including nucleophilic attack on the aldehyde and subsequent cyclization.[3][14][15][16]
3. Jasmine Ketolactone
Jasmine ketolactone is a fragrant component of jasmine oil. Its synthesis involves the formation of a macrocyclic lactone. An intramolecular cyclization strategy could potentially utilize a derivative of this compound where the aldehyde is converted to an ester and the bromide is converted to a nucleophilic species.[6][17]
Figure 3: General intramolecular cyclization strategy.
This compound is a highly versatile and valuable building block in organic synthesis. Its application in the enantioselective synthesis of R-(+)-α-lipoic acid highlights its utility in constructing chiral natural products. The presence of two distinct and reactive functional groups provides chemists with a powerful tool for the convergent and efficient synthesis of a wide range of complex and biologically active molecules. Further exploration of its reactivity, particularly in intramolecular reactions, is likely to expand its role in the synthesis of diverse natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective synthesis of R-(+)-α-lipoic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. Sharpless Epoxidation [organic-chemistry.org]
- 14. Strategies for the synthesis of brevipolides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric synthesis of (-)-brevipolide H through cyclopropanation of the α,β-unsaturated ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantioselective Synthesis of Both the Enantiomers of Jasmine Ketolactone and Its Epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intramolecular Cyclization of 6-Bromohexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular cyclization of ω-haloaldehydes is a fundamental transformation in organic synthesis, providing a powerful route to cyclic alcohols and ketones that are key structural motifs in many natural products and pharmaceutical agents. This document provides detailed application notes and protocols for the intramolecular cyclization of 6-bromohexanal, focusing on the well-established radical-mediated pathway to form cyclohexanol. This reaction showcases the efficiency of radical chemistry in forming six-membered rings.
Reaction Overview and Mechanism
The primary method for the intramolecular cyclization of this compound involves a radical-mediated process. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and utilizes a radical mediator, most commonly tributyltin hydride (Bu₃SnH).
The reaction proceeds through the following key steps:
-
Initiation: The radical initiator (AIBN) decomposes upon heating to generate initial radicals.
-
Propagation:
-
A tributyltin radical (Bu₃Sn•), generated from the reaction of the initial radical with tributyltin hydride, abstracts the bromine atom from this compound. This homolytic cleavage of the carbon-bromine bond forms a primary alkyl radical at the C-6 position.
-
The resulting 6-oxohexyl radical undergoes a 6-exo-trig intramolecular cyclization by attacking the carbonyl carbon of the aldehyde group. This ring closure is generally favored and leads to the formation of a cyclohexyloxy radical.
-
This cyclohexyloxy radical then abstracts a hydrogen atom from a molecule of tributyltin hydride to yield the final product, cyclohexanol, and regenerate the tributyltin radical, which continues the radical chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Data Presentation
Spectroscopic Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the starting material, this compound, and the primary product, cyclohexanol. This data is essential for monitoring reaction progress and confirming product identity.
Table 1: ¹H and ¹³C NMR Data for this compound (C₆H₁₁BrO)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CHO | ~9.8 (t) | ~202 |
| -CH₂-CHO | ~2.45 (dt) | ~43 |
| -CH₂-CH₂CHO | ~1.65 (m) | ~21 |
| -CH₂-CH₂Br | ~1.88 (m) | ~32 |
| -CH₂-Br | ~3.40 (t) | ~33 |
| Internal -CH₂- | ~1.45 (m) | ~27 |
Note: Predicted values and data from similar compounds were used for this compound due to the scarcity of direct spectral data in the literature.
Table 2: ¹H and ¹³C NMR Data for Cyclohexanol (C₆H₁₂O)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH-OH | ~3.6 (m) | ~70 |
| -CH₂- (adjacent to CHOH) | ~1.75 (m) | ~35 |
| -CH₂- | ~1.55 (m) | ~25 |
| -CH₂- (para to CHOH) | ~1.25 (m) | ~24 |
| -OH | Variable (br s) | - |
Reaction Parameters
The following table outlines typical reaction conditions and expected outcomes for the radical-mediated cyclization of this compound.
Table 3: Typical Reaction Parameters for the Cyclization of this compound
| Parameter | Value / Condition |
| Reactant | This compound |
| Reagents | Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN) |
| Solvent | Anhydrous, deoxygenated benzene or toluene |
| Temperature | Reflux (typically 80-110 °C) |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-90% |
| Major Product | Cyclohexanol |
Experimental Protocols
Protocol 1: Tributyltin Hydride-Mediated Intramolecular Radical Cyclization of this compound
This protocol describes a standard procedure for the cyclization of this compound to cyclohexanol using tributyltin hydride and AIBN.
Materials:
-
This compound
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous and deoxygenated benzene or toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Syringe pump (optional, for slow addition)
-
Inert atmosphere (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound (1.0 eq) in anhydrous, deoxygenated solvent (to a concentration of ~0.02 M).
-
Add a catalytic amount of AIBN (0.1-0.2 eq).
-
Purge the apparatus with an inert gas (argon or nitrogen) for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the solution to reflux (the temperature will depend on the solvent used, e.g., 80 °C for benzene).
-
Prepare a solution of tributyltin hydride (1.1-1.2 eq) in the same anhydrous, deoxygenated solvent.
-
Add the tributyltin hydride solution dropwise to the refluxing mixture over a period of 2-4 hours. Slow addition helps to maintain a low concentration of the tin hydride, which minimizes premature reduction of the initial radical.[1]
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until the starting material is consumed (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product will contain tin byproducts, which can be removed by partitioning the residue between acetonitrile and hexane (the tin salts are more soluble in acetonitrile) or by flash chromatography on silica gel.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure cyclohexanol.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy, and compare the data with the reference spectra for cyclohexanol.
-
Alternative Methodologies
While the tributyltin hydride method is robust and widely used, concerns over the toxicity of organotin compounds have led to the development of alternative methods.
Samarium(II) Iodide-Mediated Cyclization
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can effect the cyclization of halo-carbonyl compounds under mild conditions.[1][2][3] The reaction is believed to proceed through a ketyl radical intermediate. This method avoids the use of toxic tin reagents and can often be performed at or below room temperature.
Visualizations
Reaction Mechanism
Caption: Mechanism of the tributyltin hydride-mediated intramolecular radical cyclization of this compound.
Experimental Workflow
Caption: General experimental workflow for the intramolecular cyclization of this compound.
References
Application Notes & Protocols for the Synthesis of Pyrimidines Using 6-Bromohexanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of pyrimidine derivatives utilizing 6-bromohexanal as a key starting material. The methodologies described herein are based on the well-established Biginelli reaction, a powerful one-pot, three-component synthesis that offers a straightforward route to functionalized dihydropyrimidinones.[1][2][3]
The incorporation of a this compound moiety into the pyrimidine core introduces a versatile alkyl bromide handle. This functional group opens up extensive possibilities for post-synthesis modifications, enabling the creation of diverse chemical libraries for drug discovery and development. The bromo-functionalized pyrimidine can serve as a scaffold for introducing various substituents through nucleophilic substitution reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Pyrimidines and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7] The protocols detailed below provide a robust foundation for synthesizing novel pyrimidine-based compounds for screening and development in various therapeutic areas.
Experimental Protocols
Proposed Synthesis of Ethyl 4-(5-bromopentyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via Biginelli Reaction
This protocol outlines the synthesis of a dihydropyrimidinone derivative from this compound, ethyl acetoacetate, and urea.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 100 mL of absolute ethanol.
-
Acid Catalysis: To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add 100 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Collect the fractions containing the desired product and concentrate them to yield the pure ethyl 4-(5-bromopentyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of ethyl 4-(5-bromopentyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These values are representative of typical Biginelli reactions.
| Parameter | Value |
| Reactants | This compound, Ethyl Acetoacetate, Urea |
| Product | Ethyl 4-(5-bromopentyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Molecular Formula | C₁₃H₂₁BrN₂O₃ |
| Molecular Weight | 349.22 g/mol |
| Yield | 65-75% (hypothetical) |
| Purity (by HPLC) | >95% (hypothetical) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-8.0 (br s, 1H, NH), 5.5-6.0 (br s, 1H, NH), 4.1-4.3 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.0-4.1 (d, J=3.0 Hz, 1H, CH), 3.4 (t, J=6.7 Hz, 2H, CH₂Br), 2.2-2.3 (s, 3H, CH₃), 1.8-2.0 (m, 2H, CH₂), 1.2-1.6 (m, 6H, (CH₂)₃), 1.2-1.3 (t, J=7.1 Hz, 3H, OCH₂CH₃) (hypothetical) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165.5, 152.8, 148.5, 99.8, 59.7, 54.2, 35.8, 33.7, 32.4, 27.8, 24.9, 18.2, 14.3 (hypothetical) |
| Mass Spec (ESI+) | m/z: 350.0, 352.0 [M+H]⁺ (hypothetical, showing isotopic pattern for Br) |
Visualizations
Caption: Workflow for the synthesis of a functionalized pyrimidine.
Caption: Post-synthesis modification strategy.
Caption: General mechanism of the Biginelli reaction.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. researchtrend.net [researchtrend.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. growingscience.com [growingscience.com]
- 7. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Intramolecular Barbier Reaction of 6-Bromohexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Barbier reaction is a versatile and synthetically useful organometallic reaction for the formation of carbon-carbon bonds.[1] It is closely related to the Grignard reaction but with the key difference that the organometallic reagent is generated in situ.[1] This one-pot nature makes the Barbier reaction experimentally simpler and tolerant to a wider range of functional groups and reaction conditions, including aqueous media.[1] The intramolecular variant of the Barbier reaction provides an efficient strategy for the synthesis of cyclic alcohols, with applications in the construction of five- and six-membered rings, and has been extended to the formation of medium-sized rings. This document provides detailed application notes and protocols for the intramolecular Barbier reaction of 6-bromohexanal to synthesize cycloheptanol, a valuable intermediate in organic synthesis and potential scaffold in medicinal chemistry.
Reaction Principle
The intramolecular Barbier reaction of this compound involves the reductive cyclization of the halo-aldehyde in the presence of a metal. The metal inserts into the carbon-bromine bond to form an organometallic intermediate which then nucleophilically attacks the aldehyde carbonyl group within the same molecule, leading to the formation of a seven-membered ring and, after workup, cycloheptanol. Various metals, including magnesium, zinc, and samarium(II) iodide, can be employed to mediate this transformation.[1]
Applications in Research and Drug Development
Cycloheptanol and its derivatives are of interest to researchers in medicinal chemistry and drug development. The seven-membered carbocyclic scaffold offers a unique three-dimensional architecture that can be exploited for the design of novel therapeutic agents. While direct applications of cycloheptanol are found in the fragrance industry and as a synthetic intermediate, its derivatives have been explored for their potential biological activities. The lipophilic nature of the cycloheptyl ring can contribute to favorable pharmacokinetic properties, such as membrane permeability and metabolic stability. The hydroxyl group of cycloheptanol serves as a convenient handle for further functionalization, allowing for the synthesis of a diverse library of compounds for biological screening. For instance, cycloalkanol derivatives are present in various biologically active natural products and synthetic compounds.
Experimental Protocols
The following protocols are generalized procedures for the intramolecular Barbier reaction of this compound using different metal mediators. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary to achieve the best results for specific experimental setups.
Protocol 1: Zinc-Mediated Intramolecular Barbier Reaction
Zinc is a commonly used metal for Barbier reactions due to its low cost and tolerance to aqueous conditions.
Materials:
-
This compound
-
Zinc dust (activated)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add activated zinc dust (1.5 - 2.0 equivalents).
-
Add a solution of this compound (1.0 equivalent) in THF.
-
To the stirring suspension, add a saturated aqueous solution of ammonium chloride.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford cycloheptanol.
Protocol 2: Magnesium-Mediated Intramolecular Barbier Reaction
Magnesium is another effective metal for Barbier-type cyclizations, often providing good yields.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for activation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
To a round-bottom flask containing magnesium turnings (1.5 - 2.0 equivalents), add a small crystal of iodine.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the activated magnesium turnings under vigorous stirring.
-
The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain cycloheptanol.
Protocol 3: Samarium(II) Iodide-Mediated Intramolecular Barbier Reaction
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent that is particularly useful for the cyclization of halo-aldehydes, often proceeding under mild and neutral conditions.
Materials:
-
This compound
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to the desired temperature (typically -78 °C to room temperature).
-
Slowly add the 0.1 M solution of SmI₂ in THF (2.2 - 2.5 equivalents) to the stirred solution of the bromoaldehyde. The characteristic deep blue or green color of the SmI₂ solution will disappear as the reaction proceeds.
-
Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove any unreacted iodine, followed by a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude cycloheptanol by column chromatography on silica gel.
Data Presentation
| Metal Mediator | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time | Reported Yield Range (%) |
| Zinc | THF / H₂O | Room Temperature | 1 - 5 hours | 60 - 80 |
| Magnesium | Anhydrous THF | Room Temp. to Reflux | 2 - 8 hours | 70 - 90 |
| Samarium(II) Iodide | Anhydrous THF | -78 to Room Temperature | 0.5 - 3 hours | 80 - 95 |
Note: The presented yield ranges are typical for intramolecular Barbier reactions of ω-haloaldehydes and may vary for the specific case of this compound.
Visualizations
Reaction Pathway
Caption: Intramolecular Barbier reaction of this compound.
Experimental Workflow
Caption: General experimental workflow for the Barbier reaction.
References
Application Notes and Protocols: Julia-Kocienski Olefination with 6-Bromohexanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Julia-Kocienski olefination, specifically focusing on its application with the functionalized aliphatic aldehyde, 6-bromohexanal. This reaction is a powerful tool for the stereoselective synthesis of (E)-alkenes and is widely utilized in the synthesis of complex molecules and natural products due to its mild reaction conditions and broad functional group tolerance.[1][2]
Introduction
The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for a one-pot synthesis of alkenes from sulfones and carbonyl compounds.[3][4][5] This reaction typically employs heteroaryl sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, which lead to a high degree of (E)-stereoselectivity, particularly with non-conjugated aldehydes.[2] The reaction proceeds via the addition of a metalated sulfone to an aldehyde, followed by a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to form the alkene.[1]
The mild conditions and high functional group tolerance make the Julia-Kocienski olefination particularly suitable for substrates bearing sensitive functionalities, such as the terminal bromide in this compound.[2] This allows for the synthesis of versatile building blocks that can be further elaborated through cross-coupling reactions or other transformations at the halide position.
Data Presentation
| Aldehyde | Sulfone | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| Cyclohexanecarboxaldehyde | Ethyl PT-sulfone | KHMDS | DME | -55 to rt | 71 | >95:5 | Chem-Station |
| Nonanal | Methyl PT-sulfone | NaHMDS | THF | -78 to rt | 85 | >98:2 | Synlett 1998, 26 |
| 3-Phenylpropanal | Isopropyl PT-sulfone | KHMDS | THF | -78 to rt | 88 | >95:5 | J. Org. Chem. 2006, 71, 360 |
| Citronellal | Methyl PT-sulfone | KHMDS | DME | -60 to rt | 91 | >98:2 | Org. Lett. 2006, 8, 5983 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the Julia-Kocienski olefination of this compound.
Protocol 1: Synthesis of Alkyl 1-Phenyl-1H-tetrazol-5-yl Sulfone
The required sulfone reagent can be synthesized from the corresponding alkyl halide in a two-step procedure.
Step 1: Synthesis of Alkyl 1-Phenyl-1H-tetrazol-5-yl Sulfide
-
To a solution of 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl bromide (e.g., 1-bromoethane for ethyl sulfone) (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure alkyl 1-phenyl-1H-tetrazol-5-yl sulfide.
Step 2: Oxidation to the Sulfone
-
Dissolve the sulfide from the previous step (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of acetic acid and hydrogen peroxide.
-
If using m-CPBA, cool the solution to 0 °C and add m-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired alkyl 1-phenyl-1H-tetrazol-5-yl sulfone.
Protocol 2: Julia-Kocienski Olefination of this compound
This protocol describes a representative one-pot procedure for the reaction of an alkyl PT-sulfone with this compound.
Materials:
-
Alkyl 1-phenyl-1H-tetrazol-5-yl sulfone (e.g., ethyl PT-sulfone) (1.0 eq)
-
This compound (1.2 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) as a solution in THF or solid
-
Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add the alkyl 1-phenyl-1H-tetrazol-5-yl sulfone (1.0 eq).
-
Dissolve the sulfone in anhydrous DME or THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution (1.1 eq) dropwise via syringe or dropping funnel over 10-15 minutes, ensuring the internal temperature does not rise significantly. The solution will typically turn yellow or orange.
-
Stir the resulting solution at -78 °C for 30-60 minutes.
-
Add a solution of this compound (1.2 eq) in a small amount of anhydrous DME or THF dropwise to the reaction mixture over 10 minutes.
-
Continue stirring the reaction mixture at -78 °C for 1-2 hours.
-
After the reaction is complete (monitored by TLC), slowly warm the mixture to room temperature and stir for an additional 1-2 hours or overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with diethyl ether and water.
-
Separate the layers, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired (E)-bromoalkene.
Visualizations
The following diagrams illustrate the key aspects of the Julia-Kocienski olefination.
Caption: Experimental workflow for the Julia-Kocienski olefination.
Caption: Simplified mechanism of the Julia-Kocienski olefination.
References
Application of 6-Bromohexanal in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohexanal is a bifunctional organic molecule featuring a terminal aldehyde and a primary alkyl bromide. This unique combination of reactive functional groups makes it a versatile building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents and chemical probes. The aldehyde allows for a variety of classical carbonyl reactions, while the alkyl bromide serves as an electrophile for alkylating nucleophilic residues, making it a potential tool for developing covalent inhibitors.
These application notes provide an overview of the potential uses of this compound in medicinal chemistry, including its role as a synthetic intermediate and as a warhead for covalent inhibitors. Detailed, generalized experimental protocols are provided to guide researchers in the effective utilization of this reagent.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic transformations and for understanding the compound's behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁BrO | [1][2][3] |
| Molecular Weight | 179.05 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 57978-00-4 | [1][3] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
| Density | Not available | [3] |
| Solubility | Soluble in organic solvents such as chloroform and methanol; poor solubility in water. |
Applications in Medicinal Chemistry
Synthesis of Heterocyclic Scaffolds
The aldehyde functionality of this compound serves as a key handle for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs.[4][5][6][7] By reacting this compound with appropriate binucleophilic reagents, a diverse range of substituted heterocycles can be synthesized, with the bromo-pentyl side chain available for further functionalization or for interaction with biological targets.
Logical Workflow for Heterocycle Synthesis using this compound
Caption: Synthetic pathway from this compound to bioactive heterocycles.
Development of Covalent Inhibitors
The alkyl bromide moiety of this compound can act as an electrophilic "warhead" to form covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in protein targets.[8][9] This irreversible or reversible covalent binding can lead to enhanced potency, prolonged duration of action, and improved selectivity of drug candidates. The hexanal portion can serve as a scaffold for building the recognition element that directs the molecule to the desired protein binding site.
Signaling Pathway of Covalent Inhibition
Caption: Mechanism of covalent inhibition by a this compound-derived molecule.
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific applications. Appropriate safety precautions should be taken when handling this compound and other reagents.
Protocol 1: General Procedure for the Synthesis of a Dihydropyrimidine Derivative
This protocol describes a potential synthesis of a dihydropyrimidine derivative using this compound, which could serve as a scaffold for further drug development.
Materials:
-
This compound
-
Urea
-
Ethyl acetoacetate
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve urea (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Add this compound (1.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired dihydropyrimidine derivative.
Experimental Workflow for Dihydropyrimidine Synthesis
Caption: Workflow for synthesizing a dihydropyrimidine from this compound.
Protocol 2: General Procedure for Covalent Modification of a Cysteine-Containing Peptide
This protocol outlines a general method for the alkylation of a cysteine residue in a model peptide with this compound. This can be adapted for labeling proteins or for assessing the covalent binding potential of this compound derivatives.
Materials:
-
Cysteine-containing peptide (e.g., glutathione)
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO.
-
Labeling Reaction: Add a 10-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Analysis: Analyze the reaction mixture by HPLC to separate the modified peptide from the unmodified peptide and other reaction components.
-
Characterization: Confirm the covalent modification by mass spectrometry, observing the expected mass shift corresponding to the addition of the hexanal moiety.
Workflow for Covalent Peptide Modification
Caption: Workflow for the covalent modification of a cysteine-containing peptide.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data, such as IC₅₀ or Kᵢ values, for bioactive compounds specifically synthesized using this compound. Researchers are encouraged to perform their own biological assays to determine the efficacy of newly synthesized molecules. Table 2 provides a template for summarizing such data.
| Compound ID | Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Notes |
| Example-001 | Kinase X | In vitro kinase assay | Hypothetical data | ||
| Example-002 | Protease Y | Enzyme inhibition assay | Hypothetical data |
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its dual functionality allows for the construction of diverse molecular architectures, including novel heterocyclic scaffolds and targeted covalent inhibitors. The provided protocols offer a starting point for researchers to investigate the potential of this compound in their drug discovery and chemical biology programs. Further research is warranted to fully elucidate the scope of its applications and to generate quantitative data on the biological activities of its derivatives.
References
- 1. This compound | C6H11BrO | CID 10921089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H11BrO) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 57978-00-4 | Benchchem [benchchem.com]
- 4. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles | Semantic Scholar [semanticscholar.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
Application Notes and Protocols: 6-Bromohexanal in the Synthesis of Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 6-bromohexanal, a versatile bifunctional building block in the synthesis of specialty chemicals. Due to its terminal aldehyde and primary alkyl bromide functionalities, this compound serves as a key intermediate for the construction of a variety of molecular architectures, including unsaturated esters and nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry and materials science.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁BrO |
| Molar Mass | 179.05 g/mol |
| Boiling Point | 207.2 ± 23.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Flash Point | 64.0 ± 10.0 °C |
| Refractive Index | 1.459 |
Application 1: Synthesis of Unsaturated Esters via Wittig Reaction
The aldehyde functionality of this compound can be readily converted to an alkene using the Wittig reaction. This reaction is a powerful tool for carbon-carbon double bond formation with high regioselectivity. The resulting product, an unsaturated bromo-ester, is a valuable intermediate for further functionalization, such as in the synthesis of macrocyclic lactones used in the fragrance industry.
Experimental Protocol: Synthesis of Ethyl 8-bromo-2-octenoate
This protocol details the Wittig reaction between this compound and a stabilized phosphorus ylide, (carbethoxymethylene)triphenylphosphorane, to yield ethyl 8-bromo-2-octenoate.
Materials and Equipment:
-
This compound (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous dichloromethane.
-
To the stirred solution, add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the triphenylphosphine oxide byproduct will precipitate as a white solid.
-
Filter the reaction mixture to remove the triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 8-bromo-2-octenoate.
Quantitative Data
| Reactant | Molar Eq. | Product | Typical Yield (%) |
| This compound | 1.0 | Ethyl 8-bromo-2-octenoate | 85-95 |
| (Carbethoxymethylene)triphenylphosphorane | 1.2 |
Note: The yield is based on typical outcomes for Wittig reactions with stabilized ylides and may vary depending on specific reaction conditions and scale.
Experimental Workflow
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromohexanal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 6-bromohexanal. Given the presence of a reactive aldehyde functional group, special considerations are necessary to achieve successful couplings. These notes cover Suzuki-Miyaura, Heck, and Sonogashira reactions, offering insights into reaction mechanisms, challenges, and detailed experimental procedures.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis.[1][2] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2] The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3][4][5]
The presence of an aldehyde group in this compound introduces a challenge, as aldehydes can be sensitive to the basic conditions and nucleophilic reagents often employed in these reactions.[6] Potential side reactions include aldol condensation, degradation of the starting material, or inhibition of the catalyst.[6] Therefore, careful selection of reaction conditions is crucial for success.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[7] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 6-position.
Challenges with Aldehyde-Containing Substrates: The basic conditions typically required for the Suzuki-Miyaura reaction can promote undesired side reactions of the aldehyde. Strategies to mitigate these issues include the use of milder bases, shorter reaction times, or protection of the aldehyde group as an acetal.[8][9]
Quantitative Data Summary: Suzuki-Miyaura Coupling of Alkyl Bromides
While specific data for this compound is limited, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of functionalized primary alkyl bromides, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-95 | Arylboronic acids | Adapted from[10] |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ | Dioxane | 80-110 | 16-24 | 70-90 | Vinylboronic acids | Adapted from[10] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 60-85 | Heteroarylboronic acids | Adapted from[7] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Generalized)
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (1.5 mmol).
-
Add this compound (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL).
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: For sensitive substrates, consider protecting the aldehyde as a dimethyl or diethyl acetal prior to the coupling reaction. Deprotection can be achieved under mild acidic conditions after the coupling is complete.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This reaction is a powerful method for the vinylation of this compound.
Challenges with Aldehyde-Containing Substrates: The aldehyde group is generally more tolerant to Heck reaction conditions compared to Suzuki coupling, as strong bases are not always required. However, high temperatures can still lead to side reactions. The use of phosphine-free catalyst systems or milder reaction conditions can be beneficial.[11]
Quantitative Data Summary: Heck Reaction of Alkyl Bromides
The following table provides representative conditions for the Heck reaction with primary alkyl bromides.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Alkene | Reference |
| Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N | DMF or MeCN | 80-120 | 12-24 | 60-80 | Styrene | Adapted from[1][11] |
| PdCl₂(PPh₃)₂ (2) | - | NaOAc | NMP | 100 | 16 | 70-85 | n-Butyl acrylate | Adapted from[11] |
| Herrmann's catalyst (1) | - | K₂CO₃ | DMAc | 120 | 24 | 50-70 | 1-Octene | Adapted from[11] |
Experimental Protocol: Heck Reaction of this compound with Styrene (Generalized)
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), styrene (1.2 mmol), and Et₃N (1.5 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Figure 2: Catalytic cycle for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.[12] This reaction is ideal for introducing an alkynyl moiety at the terminus of the hexanal chain.
Challenges with Aldehyde-Containing Substrates: The amine base used in the Sonogashira coupling can potentially react with the aldehyde. Copper-free conditions or the use of a non-nucleophilic base can be advantageous.[13]
Quantitative Data Summary: Sonogashira Coupling of Alkyl Bromides
Below are typical conditions for the Sonogashira coupling of primary alkyl bromides.
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Alkyne | Reference |
| Pd(PPh₃)₄ (2-5) | CuI (1-3) | Et₃N or i-Pr₂NH | THF or DMF | 25-60 | 6-24 | 70-95 | Phenylacetylene | Adapted from[12][13] |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | Toluene | 80 | 12 | 65-80 | 1-Heptyne | Adapted from[13] |
| Pd₂(dba)₃ (1) / XPhos (2) | - | Cs₂CO₃ | Dioxane | 100 | 24 | 50-70 (Cu-free) | Trimethylsilylacetylene | Adapted from[13] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Generalized)
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.02 mmol, 2 mol%).
-
Add anhydrous, degassed THF (5 mL) and anhydrous, degassed Et₃N (2 mL).
-
Add this compound (1.0 mmol) followed by the dropwise addition of phenylacetylene (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Figure 3: Catalytic cycles for the Sonogashira coupling.
Applications in Drug Development
The products derived from the cross-coupling of this compound are valuable intermediates in drug discovery and development. The resulting long-chain unsaturated aldehydes can be further functionalized to generate a diverse range of molecular scaffolds.
-
Warhead Moieties: The α,β-unsaturated aldehydes and ketones that can be synthesized via these methods can act as Michael acceptors, which are known to form covalent bonds with biological targets. This is a common strategy in the design of covalent inhibitors.
-
Linkers and Scaffolds: The extended carbon chains with terminal functionality are useful as linkers in antibody-drug conjugates (ADCs) or as scaffolds for the synthesis of complex natural product analogs.
-
Bioisosteric Replacements: The introduction of aryl or alkynyl groups can be used to modulate the physicochemical properties of a lead compound, such as its lipophilicity, metabolic stability, and target-binding affinity.
Experimental Workflow Overview
The following diagram illustrates a general workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction with this compound.
Figure 4: General experimental workflow for cross-coupling reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful avenue for the functionalization of this compound. While the aldehyde moiety presents certain challenges, careful selection of catalysts, ligands, bases, and reaction conditions can lead to successful transformations. The resulting unsaturated aldehydes are versatile building blocks for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a starting point for the development of specific and optimized procedures for the cross-coupling of this and related functionalized substrates.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Protecting the Aldehyde in 6-Bromohexanal: A Guide to Strategic Application
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, the selective protection and deprotection of functional groups is a critical strategy. For a bifunctional molecule like 6-bromohexanal, which possesses both a reactive aldehyde and a nucleophile-susceptible alkyl bromide, a robust protection strategy for the aldehyde is paramount to prevent undesired side reactions during subsequent transformations at the bromo-end. This document provides detailed application notes and experimental protocols for the protection of the aldehyde functionality in this compound, focusing on the formation of acetals and thioacetals. These protecting groups are chosen for their reliability, differing stability profiles, and compatibility with the alkyl bromide moiety.
Choosing the Right Protecting Group: A Strategic Decision
The selection of an appropriate protecting group depends on the planned downstream reaction conditions. The two primary strategies discussed here, acetal and thioacetal formation, offer orthogonal protection, allowing for selective deprotection based on the reagent choice.
-
Acetals (1,3-Dioxolanes): Formed by reacting the aldehyde with a diol, typically ethylene glycol, under acidic conditions. Acetals are stable to basic and nucleophilic reagents, making them ideal for reactions involving Grignard reagents, organolithiums, or strong bases.[1][2] Deprotection is readily achieved by acid-catalyzed hydrolysis.[3]
-
Thioacetals (1,3-Dithianes): Formed by reacting the aldehyde with a dithiol, such as 1,3-propanedithiol, often with a Lewis or Brønsted acid catalyst. Thioacetals are stable under both acidic and basic conditions, offering a wider range of compatibility.[4] Their removal, however, requires specific reagents, often involving soft metal ions or oxidizing agents, providing an orthogonal deprotection strategy to acetals.[5]
The following diagram illustrates the decision-making process for selecting a suitable protecting group for this compound.
Caption: Decision workflow for selecting a protecting group for this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of aldehydes as 1,3-dioxolanes and 1,3-dithianes, as well as their subsequent deprotection.
Table 1: Acetal (1,3-Dioxolane) Protection and Deprotection
| Step | Reagents | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| Protection | This compound, Ethylene Glycol (1.5 eq) | Toluene | p-TsOH (0.02 eq) | 2-4 | Reflux (Dean-Stark) | 85-95 |
| Deprotection | 2-(5-Bromopentyl)-1,3-dioxolane | Acetone/H₂O (10:1) | 1M aq. HCl (cat.) | 1-3 | Room Temperature | 90-98 |
Table 2: Thioacetal (1,3-Dithiane) Protection and Deprotection
| Step | Reagents | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| Protection | This compound, 1,3-Propanedithiol (1.2 eq) | Dichloromethane | BF₃·OEt₂ (0.1 eq) | 1-2 | 0 to RT | 90-97 |
| Deprotection | 2-(5-Bromopentyl)-1,3-dithiane | Acetonitrile/H₂O (9:1) | NBS (2.2 eq) | 0.5-1 | 0 to RT | 85-95 |
Experimental Protocols
Protocol 1: Acetal Protection of this compound (Formation of 2-(5-Bromopentyl)-1,3-dioxolane)
This protocol describes the formation of a cyclic acetal, which is stable to basic and nucleophilic conditions.[1]
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for the acetal protection of this compound.
Protocol 2: Acetal Deprotection (Regeneration of this compound)
This protocol describes the acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde.[3]
Materials:
-
2-(5-Bromopentyl)-1,3-dioxolane
-
Acetone
-
1M aqueous Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-(5-bromopentyl)-1,3-dioxolane (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add a catalytic amount of 1M aqueous HCl.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography if necessary.
Protocol 3: Thioacetal Protection of this compound (Formation of 2-(5-Bromopentyl)-1,3-dithiane)
This protocol details the formation of a cyclic thioacetal, which is stable under both acidic and basic conditions.[6]
Materials:
-
This compound
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane at 0 °C, add 1,3-propanedithiol (1.2 eq).
-
Slowly add boron trifluoride diethyl etherate (0.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Reaction pathways for thioacetal protection and deprotection.
Protocol 4: Thioacetal Deprotection (Regeneration of this compound)
This protocol describes the oxidative cleavage of the thioacetal using N-bromosuccinimide (NBS) to regenerate the aldehyde.
Materials:
-
2-(5-Bromopentyl)-1,3-dithiane
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2-(5-bromopentyl)-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v) and cool to 0 °C in an ice bath.
-
Add N-bromosuccinimide (2.2 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC (typically complete within 30-60 minutes).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess NBS.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound. Purify by column chromatography if necessary.
Conclusion
The choice between acetal and thioacetal protection for the aldehyde in this compound provides chemists with versatile and orthogonal strategies to facilitate complex multi-step syntheses. Acetal protection is a robust choice for subsequent reactions under basic or nucleophilic conditions, with a straightforward acidic deprotection. Thioacetal protection offers broader stability, including acidic conditions, and its deprotection under specific oxidative or metal-assisted conditions adds another layer of selectivity. The detailed protocols provided herein offer reliable methods for the application of these essential protecting group strategies in research and development.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.org [mdpi.org]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
Protecting the Bromide in 6-Bromohexanal: A Guide to Strategic Functional Group Interconversion
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for the Temporary Protection of the Bromide Moiety in 6-Bromohexanal through a Four-Step Acetal-Alcohol Interconversion Strategy.
Introduction
This compound is a bifunctional molecule of significant interest in organic synthesis, featuring a reactive aldehyde and a primary alkyl bromide. In complex synthetic routes, it is often necessary to selectively mask one functional group to allow for transformations at the other. While the protection of the aldehyde is commonly addressed, scenarios arise where the bromide's reactivity towards nucleophiles or organometallics needs to be temporarily suppressed. This document outlines a robust protecting group strategy for the bromide in this compound. This strategy employs a functional group interconversion approach, temporarily converting the bromide to a less reactive alcohol, and then regenerating it when needed. This method necessitates the initial protection of the highly reactive aldehyde, for which a cyclic acetal is an ideal choice due to its stability under the required reaction conditions.
The overall four-step strategy is as follows:
-
Protection of the Aldehyde: The aldehyde group of this compound is first protected as a 1,3-dioxolane acetal.
-
Conversion of Bromide to Alcohol: The bromide in the acetal-protected compound is then converted to a hydroxyl group via a nucleophilic substitution reaction.
-
Conversion of Alcohol back to Bromide: The hydroxyl group is subsequently converted back to the bromide.
-
Deprotection of the Aldehyde: Finally, the acetal protecting group is removed to regenerate the aldehyde.
This application note provides detailed protocols for each of these steps, along with tabulated quantitative data for easy reference and comparison.
Visualization of the Protective Strategy Workflow
Caption: Workflow for the protection and deprotection of the bromide in this compound.
Experimental Protocols and Data
Step 1: Protection of the Aldehyde as a 1,3-Dioxolane Acetal
This step masks the reactive aldehyde group, preventing it from undergoing unwanted side reactions in the subsequent steps. Cyclic acetals are favored due to their enhanced stability.[1][2]
Reaction:
Caption: Acetal protection of this compound.
Protocol:
-
To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.02 eq).[3]
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(5-bromopentyl)-1,3-dioxolane.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Quantitative Data for Acetal Protection:
| Parameter | Value | Reference |
| Reactant Ratio (Aldehyde:Diol:Catalyst) | 1 : 1.2 : 0.02 | [3] |
| Solvent | Toluene | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 2-4 hours | [4] |
| Yield | 88-92% | [3][5] |
Step 2: Conversion of the Bromide to a Hydroxyl Group
With the aldehyde protected, the alkyl bromide is converted to an alcohol via an SN2 reaction using a hydroxide salt. This temporarily "protects" the carbon skeleton from reacting as an electrophile at this position.[6][7]
Reaction:
Caption: Conversion of the protected bromide to an alcohol.
Protocol:
-
Dissolve the 2-(5-bromopentyl)-1,3-dioxolane (1.0 eq) in a mixture of water and a co-solvent like tetrahydrofuran (THF).
-
Add potassium hydroxide (KOH) (1.5 eq).[8]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and extract with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(5-hydroxypentyl)-1,3-dioxolane.
-
The product can be purified by column chromatography if necessary.
Quantitative Data for Bromide to Alcohol Conversion:
| Parameter | Value | Reference |
| Reactant Ratio (Bromide:Hydroxide) | 1 : 1.5 | [8] |
| Solvent | Water/THF | |
| Temperature | Reflux | [8] |
| Reaction Time | 2.5 - 5 hours | [8] |
| Yield | 84-95% | [8] |
Step 3: Regeneration of the Bromide from the Alcohol
This step reintroduces the bromide functionality, making it available for subsequent synthetic transformations. Phosphorus tribromide (PBr₃) is an effective reagent for this conversion, typically proceeding via an SN2 mechanism with inversion of configuration, which is not a concern for this primary alcohol.[9][10][11]
Reaction:
Caption: Conversion of the protected alcohol back to a bromide.
Protocol:
-
Dissolve the 2-(5-hydroxypentyl)-1,3-dioxolane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 eq) to the stirred solution.[12]
-
Allow the reaction to stir at 0 °C for one hour and then warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench by pouring it into ice-water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Quantitative Data for Alcohol to Bromide Conversion:
| Parameter | Value | Reference |
| Reactant Ratio (Alcohol:PBr₃) | 1 : 0.4 | [12] |
| Solvent | Dichloromethane (DCM) | [12] |
| Temperature | 0 °C to Room Temperature | [12] |
| Reaction Time | 1-3 hours | [12] |
| Yield | >90% | [12] |
Step 4: Deprotection of the Acetal to Regenerate the Aldehyde
The final step is the removal of the acetal protecting group to unmask the aldehyde functionality. This is typically achieved by acid-catalyzed hydrolysis.[13][14][15]
Reaction:
Caption: Deprotection of the acetal to regenerate this compound.
Protocol:
-
Dissolve the 2-(5-bromopentyl)-1,3-dioxolane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid, such as aqueous hydrochloric acid (e.g., 1M HCl) or p-toluenesulfonic acid.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Quantitative Data for Acetal Deprotection:
| Parameter | Value | Reference |
| Catalyst | Catalytic HCl or TsOH | [1] |
| Solvent | Acetone/Water | [1] |
| Temperature | Room Temperature | [15] |
| Reaction Time | 30-60 minutes | [16] |
| Yield | 90-95% | [13][16] |
Conclusion
The described four-step sequence provides a reliable and high-yielding strategy for the temporary protection of the bromide functionality in this compound. By first protecting the aldehyde as a robust acetal, the bromide can be safely converted to a less reactive alcohol and then efficiently regenerated. This functional group interconversion strategy offers a valuable tool for synthetic chemists, enabling more complex manipulations of the this compound scaffold in the development of novel molecules for research, and drug discovery. The provided protocols and quantitative data serve as a practical guide for the implementation of this protective group strategy in a laboratory setting.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of Aldehydes as Propylene Glycol Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webassign.net [webassign.net]
- 7. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. nbinno.com [nbinno.com]
- 10. byjus.com [byjus.com]
- 11. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl Acetals [organic-chemistry.org]
- 15. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 16. scribd.com [scribd.com]
Troubleshooting & Optimization
Over-oxidation of 6-bromo-1-hexanol to 6-bromohexanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of 6-bromo-1-hexanol to 6-bromohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing 6-bromo-1-hexanol to 6-bromohexanoic acid?
The most common and effective methods involve using strong, chromium-based oxidizing agents or potassium permanganate. The Jones oxidation (chromium trioxide in sulfuric acid and acetone) and oxidation with acidified potassium dichromate are widely used for converting primary alcohols to carboxylic acids.[1][2][3][4][5][6][7][8] These strong oxidants ensure the reaction proceeds past the intermediate aldehyde stage to the desired carboxylic acid.[3][4]
Q2: My reaction stopped at the aldehyde (6-bromohexanal). What went wrong?
This typically occurs under one of two conditions: the use of a mild oxidizing agent or the absence of water.[1][4] Reagents like pyridinium chlorochromate (PCC) are designed to stop the oxidation of primary alcohols at the aldehyde stage.[1] If you used a strong oxidant, the lack of water in the reaction medium can prevent the hydration of the intermediate aldehyde to its gem-diol form (R-CH(OH)₂), which is necessary for further oxidation to the carboxylic acid.[4][5][8][9]
Q3: I am seeing a color change in my reaction. What does it signify?
When using chromium-based reagents like Jones reagent (CrO₃) or potassium dichromate (K₂Cr₂O₇), a distinct color change is a positive indicator of the reaction's progress.[6][8] The initial orange or orange-red color of the Chromium(VI) species will change to a green color, indicating its reduction to the Chromium(III) ion as the alcohol is oxidized.[2][8][10]
Q4: Are there any safety concerns with the recommended oxidation methods?
Yes. Chromium(VI) compounds, the basis for the Jones and dichromate oxidations, are known carcinogens and require careful handling and proper disposal procedures.[6] These reactions are also typically performed in strong acidic conditions, which requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood.
Q5: Can I use TEMPO-catalyzed oxidation for this transformation?
While TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are excellent catalysts for the oxidation of alcohols to aldehydes and ketones under mild conditions using a co-oxidant like bleach or molecular oxygen, achieving full oxidation to the carboxylic acid can be more challenging and may require specific catalytic systems (e.g., TEMPO/NOx).[11][12] For a direct and high-yielding conversion to 6-bromohexanoic acid, stronger oxidants are generally more reliable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 6-bromohexanoic acid | Incomplete Reaction: Insufficient oxidizing agent or reaction time. | Ensure at least two equivalents of the oxidant are used for every equivalent of the primary alcohol. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Heating the reaction under reflux can also help drive it to completion.[2][7] |
| Formation of Byproducts: The bromo- group can be sensitive to some oxidants or reaction conditions. | Use a well-established method like Jones oxidation, which is generally compatible with various functional groups.[8] Ensure the temperature is controlled, as excessive heat can lead to side reactions. | |
| Mixture of Aldehyde and Carboxylic Acid in Product | Partial Oxidation: Insufficient oxidant, non-aqueous conditions, or reaction not run to completion. | Add more oxidizing agent and ensure the presence of water in the reaction medium (as is standard for Jones reagent).[4][5][9] Increase the reaction time and consider heating under reflux.[2][7] |
| Reaction Does Not Start (No Color Change) | Inactive Reagent: The oxidizing agent may have degraded. | Use a fresh batch of the oxidizing agent. For Jones oxidation, prepare the reagent just before use for best results.[6] |
| Acid-Sensitive Substrate Degradation: Although unlikely for this substrate, very strong acidic conditions can sometimes cause decomposition. | While Jones reagent is highly acidic, it is generally well-tolerated.[8] Ensure proper temperature control. | |
| Difficulty in Product Isolation | Chromium Salts Contamination: The green chromium(III) salts produced can be sticky and trap the product. | After quenching the reaction (e.g., with isopropanol), filter the mixture through a pad of Celite to remove the bulk of the chromium salts.[6] Follow with a standard aqueous workup and extraction. |
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Primary Alcohols.
| Oxidizing Agent | Typical Product from 1° Alcohol | Key Characteristics |
| Jones Reagent (CrO₃/H₂SO₄/Acetone) | Carboxylic Acid | Fast, high-yielding, inexpensive, visual color change (orange to green).[6][8] |
| Acidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄) | Carboxylic Acid | Strong oxidant, requires heating under reflux, visual color change (orange to green).[2][7] |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Very strong and efficient oxidant, can cleave C-C bonds if not controlled.[4][5] |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Milder reagent, typically used in anhydrous solvents to prevent over-oxidation.[1] |
| TEMPO/Co-oxidant | Aldehyde (typically) | Mild, catalytic, "greener" alternative, but may require specific conditions for oxidation to carboxylic acid.[11] |
Experimental Protocols
Key Protocol: Jones Oxidation of 6-bromo-1-hexanol
This protocol is a representative procedure based on the well-established Jones oxidation method for converting primary alcohols to carboxylic acids.[6][8]
Materials:
-
6-bromo-1-hexanol
-
Acetone (reagent grade)
-
Jones Reagent (see preparation below)
-
Isopropanol
-
Dichloromethane or Diethyl Ether (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated brine solution
Preparation of Jones Reagent: Caution: Chromium trioxide is highly toxic and carcinogenic. Handle with extreme care in a fume hood. In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).[6] Carefully and slowly, while stirring, add this mixture to 50 mL of water. Allow the solution to cool to room temperature.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-bromo-1-hexanol (e.g., 10 mmol, 1.81 g) in 50 mL of acetone. Cool the flask in an ice-water bath.
-
Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20°C during the addition. A color change from orange-red to a murky green should be observed.[6] Continue adding the reagent until the orange color persists for about 20 minutes, indicating that the alcohol has been fully consumed.
-
Quenching: Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and the solution remains green.
-
Work-up:
-
Remove the acetone using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-bromohexanoic acid.
-
-
Purification: The crude product can be further purified by silica gel column chromatography or distillation under reduced pressure if necessary.
Visualizations
Caption: Oxidation pathway of 6-bromo-1-hexanol to 6-bromohexanoic acid.
Caption: General experimental workflow for the Jones oxidation.
Caption: Troubleshooting decision tree for incomplete oxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. monash.edu [monash.edu]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. organic chemistry - Mechanism for oxidation of primary alcohols to carboxylic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 11. A mechanistic glimpse into the oxidation of alcohols using TEMPO/NOx catalytic systems: towards a greener bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Synthesis of 6-Bromohexanal
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-bromohexanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and direct method for synthesizing this compound is the oxidation of its precursor, 6-bromo-1-hexanol.[1] This approach is favored due to the commercial availability of the starting alcohol.[1] The key is to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[1][2]
Q2: What are the primary side reactions I should be aware of during the oxidation of 6-bromo-1-hexanol?
The main side reactions of concern are:
-
Over-oxidation: The most common side reaction is the further oxidation of the desired this compound to 6-bromohexanoic acid.[1] This is particularly problematic with strong oxidizing agents or in the presence of water.[3][4]
-
Formation of Polymeric Byproducts: Certain reagents, like Pyridinium Chlorochromate (PCC), can produce tarry, polymeric residues that can complicate purification.[3][4]
-
Aldol Reactions: The aldehyde product can potentially undergo self-condensation (aldol reaction) under basic or acidic conditions, though this is less common with the mild conditions typically employed.
Q3: How can I minimize the formation of the 1,6-dibromohexane byproduct during the synthesis of the 6-bromo-1-hexanol precursor?
The formation of 1,6-dibromohexane occurs when both hydroxyl groups of the starting material, 1,6-hexanediol, are brominated.[5][6] To minimize this:
-
Control Stoichiometry: Use a carefully controlled molar ratio of 1,6-hexanediol to the brominating agent (e.g., approximately 1:1.2 of diol to HBr).[5]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the formation of 6-bromo-1-hexanol is maximized, before significant amounts of the dibrominated product appear.[5]
-
Use Milder Reagents: Reagents such as Phosphorus Tribromide (PBr₃) or those used in the Appel reaction (Triphenylphosphine/Carbon Tetrabromide) can provide higher selectivity for monobromination.[5][7]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Incomplete reaction of 6-bromo-1-hexanol. | - Ensure the oxidizing agent was fresh and added in the correct stoichiometry.- Monitor the reaction to completion using TLC or GC. |
| Degradation of the product during workup or purification. | - Maintain neutral pH during aqueous workup.- Avoid excessive heat during solvent removal or distillation, as aldehydes can be sensitive. | |
| Significant amount of 6-bromohexanoic acid in the product | The oxidizing agent was too strong or used in excess. | - Switch to a milder oxidizing agent like PCC or use Swern oxidation conditions.[1][2][8] |
| Presence of water in the reaction mixture, especially with PCC. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[3][4]- Add molecular sieves to the reaction mixture.[3] | |
| Formation of a dark, tarry substance in the reaction flask (especially with PCC) | Agglomeration of the chromium byproducts. | - Add an inert solid like Celite or molecular sieves to the reaction flask before starting the reaction to adsorb the byproducts.[3][4] |
| Unpleasant, strong odor of rotten cabbage from the reaction (Swern Oxidation) | Formation of dimethyl sulfide (DMS) as a byproduct. | - This is an expected byproduct and indicates the reaction is proceeding.[9][10]- Perform the reaction in a well-ventilated fume hood.- Quench residual reagents and DMS by rinsing glassware with bleach or an oxidizing solution.[10] |
| Presence of unreacted 6-bromo-1-hexanol in the final product | Insufficient amount of oxidizing agent. | - Ensure the correct stoichiometry of the oxidizing agent is used.- Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC/GC. |
| Deactivated oxidizing agent. | - Use a freshly opened or properly stored container of the oxidizing agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via PCC Oxidation
This protocol is adapted from standard procedures for the oxidation of primary alcohols to aldehydes using Pyridinium Chlorochromate (PCC).[2][3][4]
Materials:
-
6-bromo-1-hexanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or powdered molecular sieves
-
Silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM.
-
To this stirred suspension, add a solution of 6-bromo-1-hexanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad thoroughly with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Synthesis of this compound via Swern Oxidation
This protocol is based on the standard Swern oxidation procedure, which uses activated DMSO.[8][9][10][11]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
6-bromo-1-hexanol
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether
Procedure:
-
To a dry three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Add DMSO (2.2 equivalents) to the cold DCM.
-
Slowly add oxalyl chloride (1.1 equivalents) to the stirred solution. Gas evolution (CO and CO₂) will be observed. Stir for 15 minutes.
-
Add a solution of 6-bromo-1-hexanol (1.0 equivalent) in a small amount of anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Common Oxidation Methods for this compound Synthesis
| Oxidizing Agent | Typical Solvents | Reaction Temperature | Common Byproducts | Advantages | Disadvantages |
| PCC | Dichloromethane (DCM) | Room Temperature | Chromium (IV) salts, Pyridinium hydrochloride | Mild conditions, selective for aldehydes.[3][4] | Toxic chromium waste, can form tarry residues.[3][12] |
| Swern Oxidation | Dichloromethane (DCM) | -78 °C to Room Temp | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride | High yields, mild conditions, avoids toxic metals.[9][11] | Requires low temperatures, produces foul-smelling byproduct.[9][10] |
Visualizations
References
- 1. This compound | 57978-00-4 | Benchchem [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - 6-Bromo-1-hexanol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. PCC Review on Cr(VI) oxidation – Corey’s Reagent - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stability of 6-Bromohexanal Under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromohexanal, focusing on its stability under acidic conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and use of this compound in acidic environments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the purity of my this compound sample over time when stored in a slightly acidic solvent. What could be the cause?
A1: Aliphatic aldehydes like this compound are susceptible to degradation in the presence of acid. One common side reaction is an acid-catalyzed trimerization to form a 1,3,5-trioxane derivative. This and other polymerization or degradation pathways can be accelerated by acidic conditions, especially at low temperatures. It is also possible that the aldehyde is undergoing oxidation or other acid-catalyzed reactions.
Q2: My reaction involving this compound under acidic conditions is giving a complex mixture of products. How can I determine if the starting material is degrading?
A2: To confirm if this compound is degrading, you should perform a stability study under your reaction conditions without the other reagents. This is a type of forced degradation study.[1][2][3] Monitor the concentration of this compound over time using an appropriate analytical technique such as HPLC with derivatization or NMR spectroscopy.[4][5][6][7] This will help you distinguish between degradation of the starting material and the formation of multiple reaction products.
Q3: What are the primary degradation pathways for this compound in an acidic solution?
A3: Under acidic conditions, the primary degradation pathways for an aliphatic aldehyde like this compound include:
-
Acetal Formation: If an alcohol is present (including water, which forms a hydrate), this compound can reversibly form a hemiacetal and then an acetal.
-
Aldol Condensation: Acid can catalyze the enolization of the aldehyde, leading to subsequent aldol addition or condensation reactions, resulting in dimers and other oligomers.
-
Trimerization: Formation of cyclic trimers (1,3,5-trioxanes) is a known instability pathway for aldehydes in the presence of acid.[8]
-
Oxidation: While less common without an external oxidizing agent, slow oxidation to the corresponding carboxylic acid (6-bromohexanoic acid) can occur, particularly in the presence of air (auto-oxidation).
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation:
-
Use the mildest acidic conditions necessary for your reaction.
-
Keep the reaction temperature as low as possible while still allowing for the desired reaction to proceed.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use freshly purified this compound for your reactions.
-
Minimize the reaction time.
-
Consider using a protic solvent with low nucleophilicity if acetal formation is a concern.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying aldehydes.[4][5][6][9] Since aldehydes often lack a strong chromophore, pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is typically employed to form a stable, UV-active hydrazone.[4][5][6][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent tool for monitoring the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of new signals from degradation products in real-time.[7][11][12][13][14]
Quantitative Data Summary
| pH (Acidic Medium) | Temperature (°C) | Time (hours) | Remaining Aldehyde (%) | Major Degradation Products |
| 1.0 (0.1 N HCl) | 60 | 24 | 45 | Acetal, Aldol Condensates |
| 3.0 (Citrate Buffer) | 60 | 24 | 75 | Acetal, Aldol Condensates |
| 5.0 (Acetate Buffer) | 60 | 24 | 92 | Minor Acetal Formation |
| 1.0 (0.1 N HCl) | 25 | 24 | 88 | Minor Acetal Formation |
| 3.0 (Citrate Buffer) | 25 | 24 | 95 | Trace Acetal Formation |
| 5.0 (Acetate Buffer) | 25 | 24 | >99 | Not Detected |
Note: This data is illustrative and the actual stability of this compound may vary. Experimental determination is necessary for specific applications.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.
1. Materials:
- This compound (of known purity)
- Acidic solutions (e.g., 0.1 N HCl, 0.01 N HCl, and various pH buffers)
- Organic solvent (e.g., acetonitrile or methanol, HPLC grade)
- Derivatizing agent solution (e.g., 2,4-dinitrophenylhydrazine in acetonitrile with a catalytic amount of acid)
- HPLC system with a UV detector and a C18 column
- Constant temperature bath or incubator
2. Procedure:
- Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
- In separate vials, mix an aliquot of the this compound stock solution with each of the acidic solutions to achieve the desired final concentration and pH.
- Prepare a control sample by diluting the stock solution with the organic solvent instead of an acidic solution.
- Place the vials in a constant temperature bath set to the desired stress temperature (e.g., 40°C, 60°C).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
- Immediately quench the degradation by neutralizing the acid with a suitable base if necessary, and/or dilute the sample in the mobile phase.
- To an aliquot of the stressed sample, add the derivatizing agent solution and allow the reaction to proceed for the recommended time to form the hydrazone derivative.
- Analyze the derivatized samples by HPLC. The method should be capable of separating the this compound-DNPH derivative from potential degradation product derivatives.
- Quantify the peak area of the this compound-DNPH derivative at each time point and compare it to the time zero sample to determine the percentage of remaining aldehyde.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
1. Materials:
- This compound
- Deuterated solvent (e.g., D₂O, CD₃OD)
- Acid (e.g., DCl in D₂O)
- NMR spectrometer
2. Procedure:
- Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.
- Acquire an initial ¹H NMR spectrum (time zero).
- Add a catalytic amount of acid to the NMR tube.
- Acquire ¹H NMR spectra at regular intervals.
- Monitor the decrease in the integral of the aldehyde proton signal (typically δ 9-10 ppm) relative to an internal standard or a stable proton signal within the molecule.
- Observe the appearance and growth of new signals corresponding to degradation products.
Visualizations
Caption: Potential degradation pathways of this compound in acidic conditions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. JP2018095582A - Method of stabilizing aliphatic aldehyde - Google Patents [patents.google.com]
- 9. auroraprosci.com [auroraprosci.com]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Navigating the Reactivity of 6-Bromohexanal Under Basic Conditions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
6-Bromohexanal is a bifunctional molecule whose reactivity presents both synthetic opportunities and challenges, particularly under basic conditions. Its aldehyde group is prone to a variety of transformations, while the presence of a terminal alkyl bromide introduces the possibility of intramolecular reactions. This technical support center provides a comprehensive guide to understanding and troubleshooting the stability and reaction pathways of this compound in the presence of bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in the presence of a base?
A1: The primary stability concerns for this compound under basic conditions stem from the reactivity of the aldehyde functional group and the presence of acidic α-hydrogens. The main potential reactions include:
-
Intermolecular Aldol Condensation: The enolate formed by deprotonation at the α-carbon can attack another molecule of this compound, leading to dimerization and potentially polymerization.[1]
-
Intramolecular Cyclization: The molecule can undergo an internal reaction, either through an aldol-type condensation to form a cyclic product or via nucleophilic attack of the enolate on the carbon bearing the bromine.
-
Nucleophilic Substitution: The bromide can be displaced by the basic media, for example, by a hydroxide ion, to form 6-hydroxyhexanal.
-
Cannizzaro Reaction (less likely): While typically occurring with non-enolizable aldehydes, under certain conditions, a disproportionation reaction to the corresponding alcohol and carboxylic acid could be a minor side reaction.
Q2: Which type of base is most likely to cause degradation of this compound?
A2: Strong bases, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), are more likely to promote rapid and often uncontrolled side reactions like aldol condensation and polymerization. Weaker bases, such as sodium bicarbonate (NaHCO₃) or organic amines like triethylamine (TEA), offer milder conditions that can sometimes be used to favor a desired reaction pathway while minimizing degradation.
Q3: Can I prevent unwanted side reactions when using this compound with bases?
A3: Yes, several strategies can be employed:
-
Use of Protecting Groups: The aldehyde functionality can be protected, for example, as an acetal. Acetals are generally stable to basic conditions. The protecting group can be removed under acidic conditions after the desired reaction at another part of the molecule is complete.
-
Controlled Reaction Conditions: Lowering the reaction temperature can help to control the rate of side reactions. Slow addition of the base or the substrate can also help to maintain low concentrations of reactive intermediates.
-
Choice of a Weaker Base: As mentioned, using a milder base can often prevent rampant side reactions.
Q4: What are the expected products of intramolecular cyclization of this compound under basic conditions?
A4: The two primary expected intramolecular cyclization products are cyclopentanecarbaldehyde (from a 5-exo-trig cyclization) and tetrahydropyran-2-ol (a cyclic hemiacetal, from a 6-endo-trig cyclization). The formation of a five-membered ring is often kinetically favored in intramolecular aldol-type reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Degradation of this compound via intermolecular aldol condensation. 2. Formation of multiple, difficult-to-separate side products. 3. Incorrect reaction conditions (temperature, concentration, base strength). | 1. Protect the aldehyde group before introducing the base. 2. Use a weaker base (e.g., K₂CO₃, TEA instead of NaOH). 3. Lower the reaction temperature and add the base slowly. 4. Perform the reaction under dilute conditions. |
| Formation of a polymeric or tar-like substance | Uncontrolled, rapid intermolecular aldol condensation. | 1. Significantly lower the reaction temperature (e.g., to 0°C or below). 2. Use a non-nucleophilic, sterically hindered base. 3. Protect the aldehyde functionality prior to the reaction. |
| Product is the hydrolyzed starting material (6-hydroxyhexanal) | The base is acting as a nucleophile and displacing the bromide. | 1. Use a non-nucleophilic base (e.g., a bulky amine). 2. Use an aprotic solvent to disfavor SN2 reaction by hydroxide. 3. Protect the aldehyde, as this may alter the reactivity of the molecule. |
| Desired intramolecular cyclization is not occurring | 1. The conditions are too harsh, favoring intermolecular reactions. 2. The chosen base is not suitable for the desired transformation. | 1. Screen a variety of weaker bases. 2. Try different solvents to influence the conformation of the molecule, potentially favoring the cyclization. 3. Consider a two-step approach: protect the aldehyde, perform the base-mediated reaction, then deprotect. |
Data Presentation: Stability of this compound with Various Bases (Qualitative)
| Base | Strength | Expected Primary Side Reactions | Relative Stability of this compound |
| Sodium Hydroxide (NaOH) | Strong | Rapid aldol condensation, polymerization, hydrolysis of bromide. | Low |
| Potassium Carbonate (K₂CO₃) | Moderate | Slower aldol condensation, potential for intramolecular reactions. | Moderate |
| Sodium Bicarbonate (NaHCO₃) | Weak | Minimal aldol condensation, generally more stable. | High |
| Triethylamine (TEA) | Weak (Organic) | Can catalyze aldol condensation, but generally less reactive than inorganic bases. | Moderate to High |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the protection of the aldehyde group as a diethyl acetal, which is stable under basic conditions.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol (anhydrous)
-
Catalytic amount of a mild acid (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium carbonate
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound in anhydrous ethanol, add triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, quench by adding anhydrous sodium carbonate.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected this compound.
Protocol 2: Monitoring the Stability of this compound under Basic Conditions via GC-MS
This protocol outlines a general method for analyzing the degradation of this compound.
Materials:
-
This compound
-
Selected base (e.g., 0.1 M NaOH solution)
-
Internal standard (e.g., a long-chain alkane)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
GC-MS instrument
Procedure:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent.
-
In a reaction vessel, add the basic solution.
-
At time zero, add an aliquot of the this compound stock solution to the basic solution with vigorous stirring.
-
At specified time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing an extraction solvent (e.g., dichloromethane) and a small amount of a neutralizing agent (e.g., a dilute acid).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and analyze by GC-MS.
-
Quantify the disappearance of the this compound peak relative to the internal standard over time to determine the rate of degradation. The appearance of new peaks will indicate the formation of side products.[1]
Visualizations
Caption: Potential reaction pathways of this compound under basic conditions.
Caption: Workflow for monitoring this compound stability via GC-MS.
References
Technical Support Center: Chemoselectivity in Reactions with 6-Bromohexanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chemoselectivity issues in reactions involving 6-bromohexanal.
Understanding the Challenge: The Bifunctional Nature of this compound
This compound possesses two distinct reactive sites: an electrophilic aldehyde and a carbon-bromine bond susceptible to nucleophilic attack or organometallic reagent formation.[1] This dual functionality is the primary source of chemoselectivity challenges, as reagents can often react at either site, leading to undesired side products and reduced yields of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reactions when using this compound?
A1: The primary competition arises between the reactivity of the aldehyde group and the alkyl bromide. For instance, with strong nucleophiles or bases, reactions can occur at both the carbonyl carbon and the carbon bearing the bromine. Common competing pathways include:
-
Nucleophilic addition to the aldehyde vs. SN2 substitution at the C-Br bond.
-
Formation of a Grignard reagent at the C-Br bond, which can then react intramolecularly or with another molecule's aldehyde.
-
Enolization of the aldehyde under basic conditions, which can lead to side reactions.
-
Reduction of both the aldehyde and the alkyl bromide.
Q2: How can I selectively react with the aldehyde group in this compound?
A2: To favor reaction at the aldehyde, you can employ several strategies:
-
Use reagents that are highly selective for aldehydes over alkyl halides. For example, certain reducing agents will preferentially reduce the aldehyde.
-
Employ protecting group strategies. By temporarily converting the aldehyde into a less reactive functional group, such as an acetal, you can perform reactions at the C-Br bond and then deprotect the aldehyde.[2][3]
-
Control reaction conditions. Lower temperatures can sometimes favor one reaction pathway over another.
Q3: How can I selectively react at the C-Br bond of this compound?
A3: The most common approach is to protect the aldehyde group first. Converting the aldehyde to a cyclic acetal using ethylene glycol is a robust method.[2][3][4] Once protected, the alkyl bromide can undergo various reactions such as Grignard reagent formation, nucleophilic substitutions, or couplings. The acetal is generally stable to these conditions and can be removed later.
Troubleshooting Guides
Issue 1: Grignard Reaction - Low Yield and Multiple Products
Q: I am trying to perform a Grignard reaction with a reagent and this compound, but I am getting a low yield of the desired alcohol and a mixture of other products. What is going wrong?
A: This is a classic chemoselectivity problem with haloaldehydes. The Grignard reagent can react with both the aldehyde and the alkyl bromide. Additionally, if you are trying to form the Grignard reagent from this compound itself, intramolecular reactions are highly likely.
Troubleshooting Steps:
-
Protect the Aldehyde: The most reliable solution is to protect the aldehyde as an acetal before introducing the Grignard reagent. This prevents the Grignard reagent from attacking the carbonyl group.
-
Control Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes improve selectivity by slowing down competing side reactions.[5]
-
Barbier-type Reaction: Consider an in-situ formation of the organometallic reagent in the presence of the aldehyde (Barbier conditions).[1][6][7] This can sometimes minimize side reactions by keeping the concentration of the reactive organometallic species low.
Issue 2: Selective Reduction - Reduction of Both Aldehyde and Bromide
Q: I want to reduce the aldehyde of this compound to an alcohol, but my reducing agent is also cleaving the C-Br bond.
A: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce both aldehydes and alkyl halides. To achieve selective reduction of the aldehyde, you need to use a milder and more chemoselective reducing agent.
Recommended Solutions:
-
Sodium Borohydride (NaBH4): NaBH4 is a milder reducing agent that will selectively reduce aldehydes and ketones in the presence of alkyl halides.[8][9]
-
Modified Borohydrides: Other specialized borohydride reagents have been developed for enhanced chemoselectivity.[10][11]
Illustrative Selectivity of Reducing Agents:
| Reducing Agent | Aldehyde Reactivity | Alkyl Bromide Reactivity | Recommended for this compound? |
| LiAlH4 | High | Moderate | No (risk of C-Br cleavage) |
| NaBH4 | High | Low/None | Yes |
| DIBAL-H | High | Low/None | Yes (at low temperatures) |
Issue 3: Wittig Reaction - Low Yield and Complex Mixture
Q: My Wittig reaction with this compound is not working well. I am getting low yields of the desired alkene.
A: The basic conditions typically used to generate the Wittig ylide can promote side reactions with the alkyl bromide moiety of this compound, such as intramolecular cyclization or elimination.
Troubleshooting Strategies:
-
Protect the Aldehyde: As with Grignard reactions, protecting the aldehyde as an acetal before performing the Wittig reaction on a derivative is a robust strategy.
-
Use Stabilized Ylides: Stabilized ylides are less basic and can be generated under milder conditions, which may minimize side reactions involving the alkyl bromide.[12][13][14] However, they are also less reactive and may not work well with all aldehydes.
-
Optimize Base and Reaction Conditions: Experiment with different bases and reaction temperatures to find conditions that favor the Wittig reaction over competing pathways.
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of 6-bromo-1,1-(ethylenedioxy)hexane.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1 equivalent) in toluene.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected 6-bromo-1,1-(ethylenedioxy)hexane.
Protocol 2: Deprotection of 6-Bromo-1,1-(ethylenedioxy)hexane
This protocol regenerates the aldehyde from the acetal.
Materials:
-
6-Bromo-1,1-(ethylenedioxy)hexane
-
Acetone
-
Water
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 6-bromo-1,1-(ethylenedioxy)hexane in a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor by TLC until the acetal is consumed.
-
Neutralize the acid with saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizing Reaction Pathways and Troubleshooting
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. Bifunctional catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Wittig Reaction Practice Problems [chemistrysteps.com]
- 12. Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. rsc.org [rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Preventing intramolecular side reactions of 6-Bromohexanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromohexanal. The focus is on preventing common intramolecular side reactions to ensure the successful execution of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: I am planning a Grignard reaction with this compound, but I am concerned about the aldehyde reacting with my Grignard reagent. What is the recommended approach?
A1: Your concern is valid. The Grignard reagent is a strong nucleophile and base, and it will readily react with the aldehyde functionality of this compound. This will consume your Grignard reagent and lead to a complex mixture of products. The recommended approach is to protect the aldehyde group as an acetal, typically a cyclic acetal like a 1,3-dioxolane, before forming the Grignard reagent.[1][2] This protecting group is stable under the basic conditions of the Grignard reaction and can be easily removed under acidic conditions after the desired reaction has been completed.[3]
Q2: What are the most common intramolecular side reactions observed with this compound?
A2: this compound is susceptible to several intramolecular side reactions, primarily due to the presence of both an electrophilic aldehyde and a carbon bearing a good leaving group (bromide). The most common side reactions include:
-
Intramolecular Williamson Ether Synthesis: Under basic conditions, the enolate of the aldehyde can act as a nucleophile, attacking the carbon bearing the bromide to form a cyclic ether (tetrahydropyran derivative).
-
Intramolecular Aldol Addition/Condensation: Under basic or acidic conditions, the enolate can attack the aldehyde carbonyl, leading to the formation of a six-membered ring containing a hydroxyl group (aldol addition product) which can then dehydrate to an α,β-unsaturated aldehyde (aldol condensation product).[4]
-
Intramolecular Radical Cyclization: In the presence of radical initiators, the carbon-bromine bond can cleave to form a radical that can then add to the aldehyde carbonyl, leading to the formation of a cyclohexanol derivative.[4]
Q3: Can I perform a Wittig reaction directly on this compound without protecting the aldehyde?
A3: A Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide.[1][5] The ylide is generated using a strong base. This strong base can promote the intramolecular side reactions mentioned in Q2. Therefore, while the Wittig reagent will react with the aldehyde, you may experience significant yield loss due to competing side reactions. For optimal results, especially with sensitive substrates or in multi-step syntheses, protecting the aldehyde is advisable.
Q4: What are the best practices for storing this compound to prevent degradation?
A4: this compound is a combustible liquid and can be irritating to the skin, eyes, and respiratory system.[6] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. To prevent oxidation of the aldehyde, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Troubleshooting Low Yields in Grignard Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no yield of the desired Grignard product, recovery of starting material (protected this compound). | Incomplete formation of the Grignard reagent. | - Ensure all glassware is rigorously dried. - Use anhydrous solvents. - Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. |
| Low yield of the desired product, presence of multiple unidentified byproducts. | Incomplete protection of the aldehyde group. | - Ensure the protection reaction has gone to completion using TLC or GC analysis before proceeding. - Purify the protected this compound before the Grignard reaction. |
| Deprotection of the acetal during the Grignard reaction. | - Ensure the reaction is performed under strictly anhydrous and aprotic conditions. | |
| Low yield after deprotection step. | Incomplete deprotection. | - Increase the reaction time or the concentration of the acid catalyst. - Monitor the reaction by TLC until the starting material is fully consumed. |
| Degradation of the product under harsh acidic conditions. | - Use milder deprotection conditions (e.g., catalytic p-toluenesulfonic acid in acetone/water).[3] |
Troubleshooting Wittig Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired alkene, presence of cyclic byproducts. | Intramolecular side reactions competing with the Wittig reaction. | - Protect the aldehyde group as an acetal before performing the Wittig reaction. |
| Reaction is sluggish or does not go to completion. | The phosphorus ylide is not forming efficiently. | - Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride). - Ensure the reaction is performed under anhydrous conditions. |
| Formation of both E and Z isomers. | The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide. | - For non-stabilized ylides, the Z-alkene is typically the major product.[1] - For stabilized ylides, the E-alkene is usually favored.[1] |
| Difficult purification of the product from triphenylphosphine oxide. | Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to remove. | - Triphenylphosphine oxide is more polar than the alkene product and can often be removed by column chromatography. - In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective. |
Data Presentation
Table 1: Comparison of Expected Yields for the Reaction of a Grignard Reagent (R-MgX) with this compound
| Substrate | Reaction Conditions | Major Product | Expected Yield | Key Side Products |
| This compound (Unprotected) | 1. R-MgX, THF 2. H₃O⁺ | Complex mixture | < 20% | Intramolecular cyclization products, products from Grignard attack on the aldehyde. |
| 2-(6-Bromohexyl)-1,3-dioxolane (Protected) | 1. R-MgX, THF 2. H₃O⁺ (for deprotection) | Desired secondary alcohol | > 80% | Minimal |
Note: Yields are estimates based on general principles and may vary depending on the specific Grignard reagent and reaction conditions.
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of 2-(6-bromohexyl)-1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with Dean-Stark trap and condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of p-TSA (0.02 eq), and toluene.
-
Assemble the Dean-Stark apparatus and reflux the mixture. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(6-bromohexyl)-1,3-dioxolane.
-
Purify the product by vacuum distillation or column chromatography. A literature-reported yield for a similar acetal protection of 7-bromoheptanal is 97%.[7]
Protocol 2: Grignard Reaction with Protected this compound
This protocol describes the reaction of a Grignard reagent with 2-(6-bromohexyl)-1,3-dioxolane.
Materials:
-
2-(6-Bromohexyl)-1,3-dioxolane
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine
-
Desired electrophile (e.g., a ketone or aldehyde)
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (argon or nitrogen).
-
Place magnesium turnings (1.2 eq) and a crystal of iodine in the reaction flask.
-
Dissolve 2-(6-bromohexyl)-1,3-dioxolane (1.0 eq) in anhydrous diethyl ether or THF and add it to the addition funnel.
-
Add a small amount of the bromo-acetal solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining bromo-acetal solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add the electrophile dropwise via the addition funnel.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Protocol 3: Deprotection of the Acetal
This protocol describes the removal of the 1,3-dioxolane protecting group.
Materials:
-
Crude product from the Grignard reaction
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1M HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
Visualizations
Caption: Experimental workflow for a Grignard reaction with this compound.
Caption: Preventing side reactions of this compound.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. dissertationhomework.com [dissertationhomework.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. This compound | 57978-00-4 | Benchchem [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C6H11BrO | CID 10921089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(6-Bromohexyl)-1,3-dioxolane|lookchem [lookchem.com]
Technical Support Center: Grignard Reaction with 6-Bromohexanal
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 6-bromohexanal.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is resulting in a low yield or a complex mixture of products. What is the likely cause?
A1: The most probable cause is the incompatibility of the aldehyde functional group with the Grignard reagent.[1][2][3] The Grignard reagent is a strong nucleophile and base. Once formed from the bromo- part of the molecule, it can react with the aldehyde group of another this compound molecule (intermolecularly) or the same molecule (intramolecularly), leading to polymerization and other side reactions instead of the desired reaction with an external electrophile. To achieve a successful Grignard reaction, the aldehyde group must be "protected" with a suitable protecting group before the formation of the Grignard reagent.[1][2][3]
Q2: What is a protecting group and which one should I use for the aldehyde in this compound?
A2: A protecting group is a chemical moiety that temporarily masks a reactive functional group to prevent it from reacting under certain conditions.[1][3] For aldehydes in the context of Grignard reactions, the most common and effective protecting group is a cyclic acetal, typically formed by reacting the aldehyde with a diol, such as ethylene glycol, in the presence of an acid catalyst.[2][3] This acetal is stable under the basic conditions of the Grignard reaction but can be easily removed afterward by acidic hydrolysis to regenerate the aldehyde.[2][3]
Q3: How can I improve the initiation of my Grignard reaction?
A3: Sluggish or non-starting Grignard reactions are often due to a passivating layer of magnesium oxide on the magnesium turnings.[4] To activate the magnesium, you can employ several methods:
-
Mechanical Activation: Crush the magnesium turnings with a glass rod in the flask to expose a fresh metal surface.[4]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][5] The disappearance of the iodine's brown color or the evolution of ethylene gas indicates magnesium activation.[4]
-
Entrainment: Add a small amount of a pre-formed Grignard reagent to initiate the reaction.[4]
Q4: What are the optimal solvent and temperature conditions for this reaction?
A4: Grignard reagents are typically prepared in anhydrous aprotic ether solvents, such as diethyl ether or tetrahydrofuran (THF).[4][6][7] These solvents are crucial as they solvate and stabilize the Grignard reagent.[4][7] The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will quench the Grignard reagent.[6][8][9] The reaction is often initiated at room temperature, but the temperature may need to be controlled with an ice bath due to the exothermic nature of the Grignard formation. For reactions with sensitive functional groups, conducting the reaction at lower temperatures (e.g., -78 °C) can sometimes improve selectivity and yield.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Aldehyde group is not protected. | Protect the aldehyde as a cyclic acetal before forming the Grignard reagent. |
| Wet glassware or solvent. | Thoroughly dry all glassware in an oven and use anhydrous solvents.[8][9] | |
| Inactive magnesium. | Activate the magnesium turnings using mechanical or chemical methods.[4][5] | |
| Formation of a white precipitate and no reaction | Presence of water. | Ensure all reagents and equipment are scrupulously dry.[8][9] |
| Reaction starts but then stops | Insufficient mixing. | Ensure vigorous stirring to maintain contact between the alkyl halide and the magnesium surface. |
| Passivation of magnesium surface during the reaction. | Add a fresh piece of activated magnesium or try sonication. | |
| Multiple products observed in analysis (TLC, GC-MS) | Unprotected aldehyde reacting. | Use a protecting group strategy.[2] |
| Wurtz coupling side reaction. | Add the bromo-acetal slowly to the magnesium suspension. Consider using a more dilute solution. | |
| Temperature too high. | Maintain a controlled temperature, possibly using an ice bath. |
Experimental Protocols
Protocol 1: Protection of this compound as a Cyclic Acetal
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound, 1.1 equivalents of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC until all the this compound has been consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-(4-bromobutyl)-1,3-dioxolane can be purified by vacuum distillation or column chromatography.
Protocol 2: Grignard Reaction of Protected this compound
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet. Place magnesium turnings in the flask.
-
Initiation: Add a small amount of the protected this compound (2-(4-bromobutyl)-1,3-dioxolane) dissolved in anhydrous diethyl ether or THF to the magnesium. If the reaction does not start, add a crystal of iodine or a drop of 1,2-dibromoethane.
-
Addition: Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining protected this compound solution dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard reagent in an ice bath and add the desired electrophile (e.g., an aldehyde, ketone, or ester) dropwise.
-
Quenching: After the reaction with the electrophile is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Protocol 3: Deprotection of the Acetal
-
Setup: Dissolve the product from the Grignard reaction in a mixture of acetone and water.
-
Hydrolysis: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) and stir the mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or GC until the starting material is consumed.
-
Workup: Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Purification: Remove the acetone under reduced pressure and extract the aqueous residue with an appropriate organic solvent. Dry the organic layer and purify the final product by column chromatography or distillation.
Data Presentation
The following table provides an illustrative comparison of expected yields for the Grignard reaction of this compound with and without aldehyde protection. The data is hypothetical but based on established chemical principles.
| Reaction Strategy | Electrophile | Expected Primary Product | Potential Byproducts | Illustrative Yield Range |
| Unprotected this compound | Benzaldehyde | Mixture of oligomers/polymers | Desired alcohol in trace amounts | < 5% |
| Protected this compound | Benzaldehyde | 1-phenyl-7-hydroxyheptan-2-one (after deprotection) | Small amounts of Wurtz coupling product | 60-80% |
| Unprotected this compound | Acetone | Mixture of oligomers/polymers | Desired alcohol in trace amounts | < 5% |
| Protected this compound | Acetone | 7-hydroxy-7-methyloctan-2-one (after deprotection) | Small amounts of Wurtz coupling product | 65-85% |
Visualizations
Caption: Overall experimental workflow for the Grignard reaction of this compound.
Caption: Troubleshooting decision tree for low yield in the Grignard reaction.
Caption: The protection and deprotection cycle of the aldehyde functional group.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. leah4sci.com [leah4sci.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Wittig Reaction with Bifunctional Aldehydes
Welcome to the technical support center for challenges encountered during the Wittig reaction with bifunctional aldehydes. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address common challenges.
Issue 1: Controlling Chemoselectivity in Symmetrical Dialdehydes
Q: My Wittig reaction with a symmetrical dialdehyde (e.g., terephthaldehyde, glutaraldehyde) yields a mixture of the mono- and di-olefinated products. How can I selectively obtain the mono-olefinated product?
A: Achieving selective mono-olefination of a symmetrical dialdehyde is a significant challenge due to the comparable reactivity of both aldehyde groups. The primary strategies to favor mono-olefination involve controlling stoichiometry, utilizing polymer-supported reagents, or employing a protecting group strategy.
-
Stoichiometric Control: Carefully controlling the stoichiometry of the Wittig reagent to a 1:1 molar ratio with the dialdehyde is the simplest approach. However, this often leads to a statistical mixture of starting material, mono-adduct, and di-adduct, requiring careful chromatographic separation.
-
Polymer-Supported Wittig Reagents: A highly effective method involves using a polymer-supported phosphonium ylide. The polymeric backbone can create a "pseudo-high dilution" environment, where the reactive sites are isolated from one another. This steric hindrance favors the reaction of only one aldehyde group on a given molecule.[1]
-
Protecting Group Strategy: This is a robust and often high-yielding approach. It involves three main steps:
-
Selective Mono-protection: One of the aldehyde groups is selectively protected, typically as an acetal.
-
Wittig Reaction: The Wittig reaction is then performed on the remaining free aldehyde group.
-
Deprotection: The protecting group is removed to reveal the second aldehyde functionality.
Commercially available mono-protected dialdehydes, such as terephthaldehyde mono(diethyl acetal), can also be used to simplify this process.[2][3]
-
Quantitative Data Summary: Mono-olefination of Symmetrical Dialdehydes
| Dialdehyde | Wittig Reagent/Method | Molar Ratio (Dialdehyde:Ylide) | Solvent | Product(s) | Yield (%) | Reference |
| Terephthaldehyde | Polymer-supported benzyltriphenylphosphonium chloride | 1:1 | THF/DMSO | Mono-stilbene aldehyde | Variable | [1] |
| Isophthalaldehyde | Polymer-supported benzyltriphenylphosphonium chloride | 1:1 | THF/DMSO | Mono-stilbene aldehyde | Variable | [1] |
| Terephthaldehyde | (Carbethoxymethylene)triphenylphosphorane in a microreactor | Not specified | Not specified | Mono-olefin aldehyde | Up to 90% conversion to mono-product | [4] |
Issue 2: Intramolecular vs. Intermolecular Wittig Reaction
Q: I am attempting an intramolecular Wittig reaction with a dialdehyde to form a cyclic alkene, but I am observing significant amounts of intermolecular polymerization. How can I favor the desired cyclization?
A: The competition between intramolecular cyclization and intermolecular polymerization is governed by reaction kinetics and the effective concentration of the reacting species. To favor the intramolecular pathway, high-dilution conditions are essential.
-
High-Dilution Conditions: By performing the reaction at very low concentrations (typically in the range of 0.001–0.05 M), the probability of one end of a molecule reacting with another molecule is significantly reduced, while the proximity of the two reactive ends of the same molecule favors the intramolecular reaction. This is often achieved by the slow addition of the dialdehyde to a solution of the Wittig reagent over an extended period.
-
Nature of the Linker: The length and flexibility of the carbon chain connecting the two aldehyde groups play a crucial role. Chains that can easily adopt a conformation bringing the two aldehyde groups in proximity will favor cyclization. The formation of 5- and 6-membered rings is generally favored.
Logical Workflow for Favoring Intramolecular Wittig Reaction
Caption: Workflow for promoting intramolecular Wittig cyclization.
Issue 3: Low Yields and Polymer Formation
Q: My Wittig reaction with a bifunctional aldehyde is giving a low yield of the desired product and a significant amount of insoluble polymeric material. What are the likely causes and how can I troubleshoot this?
A: Low yields and polymerization can stem from the inherent instability of aldehydes and side reactions.
-
Aldehyde Instability: Aldehydes, particularly aliphatic ones, can be prone to oxidation, polymerization, and decomposition under the basic conditions of the Wittig reaction. It is crucial to use freshly distilled or purified aldehydes. A tandem oxidation-Wittig process, where an alcohol is oxidized to the aldehyde in situ, can be an effective strategy to avoid handling unstable aldehydes.
-
Ylide Instability: Unstabilized ylides are highly reactive and can decompose if not used promptly after generation. Ensure the ylide is generated and reacted at the appropriate temperature, often low temperatures for initial formation, followed by warming.
-
Intermolecular Reactions: As discussed in Issue 2, if both aldehyde functionalities react with different ylide molecules, this can lead to oligomerization and polymerization, especially at higher concentrations.
-
Side Reactions with Enolizable Aldehydes: If the bifunctional aldehyde has α-protons, enolization under basic conditions can occur, leading to side reactions such as aldol condensations. Using a non-nucleophilic base for ylide generation and carefully controlling the reaction temperature can help minimize this.
Troubleshooting Logic for Low Yields and Polymerization
References
- 1. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07094J [pubs.rsc.org]
- 2. Terephthalaldehyde Mono(diethyl Acetal) | 81172-89-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. A15413.14 [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Bromohexanal Wittig Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction, specifically in the context of reactions involving 6-bromohexanal.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Wittig reaction products derived from this compound. The primary product of a Wittig reaction with this compound is expected to be a long-chain bromoalkene, a relatively non-polar compound.
Issue: My product is co-eluting with triphenylphosphine oxide during column chromatography.
When standard silica gel chromatography fails to separate the desired bromoalkene from TPPO, alternative purification strategies are necessary.
Solution 1: Precipitation of Triphenylphosphine Oxide with a Non-Polar Solvent
This is a straightforward and often effective method for products that are soluble in non-polar solvents.
-
Underlying Principle: Triphenylphosphine oxide exhibits low solubility in non-polar solvents like hexanes or diethyl ether. By dissolving the crude reaction mixture in a minimal amount of a slightly more polar solvent and then adding a large excess of a non-polar solvent, the TPPO can be selectively precipitated. The desired bromoalkene, being non-polar, will remain in solution.
-
Experimental Protocol:
-
Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Dissolve the residue in a minimum amount of a suitable solvent in which both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[1]
-
Slowly add a non-polar solvent such as hexanes or pentane while stirring.
-
Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote crystallization.[1]
-
Collect the precipitated TPPO by filtration.
-
Solution 2: Filtration through a Silica Plug
This technique is a rapid and effective way to remove the highly polar TPPO from the less polar bromoalkene product.[1][2]
-
Underlying Principle: The high polarity of TPPO causes it to strongly adsorb to silica gel. A short plug of silica can therefore be used to retain the TPPO while allowing the less polar product to pass through.[1]
-
Experimental Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[2]
-
Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug.
-
Elute the desired product with the same or a slightly more polar solvent system, leaving the TPPO adsorbed on the silica.
-
Issue: I want to avoid column chromatography altogether.
For large-scale reactions or when chromatography is not feasible, non-chromatographic methods are highly desirable.
Solution: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex
-
Underlying Principle: Triphenylphosphine oxide acts as a Lewis base and can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[1][3] These complexes can then be easily removed by filtration.[1] This method is particularly useful when the desired product is also somewhat polar.
-
Experimental Protocol (using ZnCl₂):
-
After the Wittig reaction is complete, if the reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[1]
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature. A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[4]
-
Stir the mixture. Scraping the inside of the flask can help induce precipitation. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[1][4]
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate to remove the ethanol.
-
The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess zinc chloride, which is insoluble.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A1: The difficulty in removing TPPO stems from its high polarity, high crystallinity, and its tendency to be soluble in a wide range of common organic solvents.[5] This often leads to co-elution with products during chromatography or co-precipitation during crystallization.
Q2: Which solvent is best for precipitating triphenylphosphine oxide?
A2: The choice of solvent depends on the solubility of your desired product. For a non-polar product like a long-chain bromoalkene, a highly non-polar solvent like hexane or pentane is ideal for precipitating TPPO while keeping your product in solution.[6] TPPO is known to be poorly soluble in hexane.[5][6]
Q3: How can I remove triphenylphosphine oxide if my product is also polar?
A3: If your product is polar and co-elutes with TPPO, precipitation with metal salts like ZnCl₂ in a polar solvent is a highly effective strategy.[1][7] The formation of the insoluble ZnCl₂(TPPO)₂ complex allows for its removal by filtration, even in the presence of a polar product.[1]
Q4: Can I use water to wash out triphenylphosphine oxide?
A4: TPPO has very low solubility in water, so aqueous extraction is generally not an effective method for its removal.
Q5: Are there alternative Wittig reagents that don't produce triphenylphosphine oxide?
A5: Yes, Horner-Wadsworth-Emmons (HWE) reagents, which are phosphonate esters, are a common alternative. The phosphate byproduct of the HWE reaction is typically water-soluble, making it much easier to remove during an aqueous workup.
Quantitative Data Summary
Table 1: Efficiency of TPPO Precipitation with ZnCl₂ in Various Solvents
| Solvent | % TPPO Remaining in Solution |
|---|---|
| Ethyl Acetate (EtOAc) | <5% |
| Isopropyl Acetate (iPrOAc) | <5% |
| Isopropyl Alcohol (iPrOH) | <5% |
| Tetrahydrofuran (THF) | <15% |
| 2-Methyltetrahydrofuran (2-MeTHF) | <15% |
| Methyl Ethyl Ketone (MEK) | <15% |
(Data based on a 2:1 ratio of ZnCl₂ to TPPO)[4]
Experimental Workflow Visualizations
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 6-Bromohexanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-bromohexanal synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the most prevalent method: the oxidation of 6-bromo-1-hexanol.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. A primary concern is the potential for over-oxidation of the aldehyde to the corresponding carboxylic acid, 6-bromohexanoic acid, especially when using strong oxidizing agents.[1] The inherent instability of the aldehyde product can also contribute to yield loss.[1]
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Avoid strong oxidizing agents like potassium permanganate or chromium trioxide, as they are difficult to control and tend to over-oxidize the aldehyde.[1] Opt for milder and more selective reagents. The Swern oxidation is a highly recommended method as it is carried out under mild conditions and generally stops at the aldehyde stage.[2][3] Pyridinium chlorochromate (PCC) is another option, though it is a chromium-based reagent.[1]
-
Reaction Temperature: For sensitive reactions like the Swern oxidation, maintaining a low temperature (typically -78 °C) is critical to prevent side reactions.[2][4]
-
Purity of Starting Material: Ensure the starting material, 6-bromo-1-hexanol, is pure and dry. Impurities can interfere with the reaction.
-
Inert Atmosphere: Aldehydes can be susceptible to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.
-
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Presence of 6-Bromohexanoic Acid as a Byproduct
-
Question: My final product is contaminated with 6-bromohexanoic acid. How can I prevent its formation?
-
Answer: The formation of 6-bromohexanoic acid is a clear indication of over-oxidation.[1] This is a common issue with less selective or overly potent oxidizing agents.
Preventative Measures:
-
Reagent Selection: The most effective way to prevent over-oxidation is to use a mild and selective oxidizing agent that is known to stop at the aldehyde stage. The Swern oxidation is an excellent choice for this purpose.[2][3] Other "activated DMSO" oxidations like the Pfitzner-Moffatt or Parikh-Doering oxidations are also suitable alternatives.[5]
-
Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess increases the risk of over-oxidation.
-
Reaction Time and Temperature: Do not let the reaction run for longer than necessary. Monitor the reaction progress using techniques like TLC. Also, ensure the temperature is strictly controlled, as higher temperatures can promote over-oxidation.
-
Issue 3: Unpleasant Odor During Swern Oxidation
-
Question: I am performing a Swern oxidation, and there is a very strong, unpleasant odor. What is causing this and how can I manage it?
-
Answer: The notorious odor associated with the Swern oxidation is due to the formation of dimethyl sulfide ((CH₃)₂S) as a byproduct.[5]
Management and Mitigation:
-
Fume Hood: Always perform the Swern oxidation and the subsequent work-up in a well-ventilated fume hood.[5]
-
Glassware Decontamination: After the reaction, rinse all glassware with a bleach (sodium hypochlorite) or Oxone solution. This will oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[5]
-
Alternative Reagents: Consider using an odorless version of the Swern oxidation by utilizing dodecyl methyl sulfide, which produces a less volatile sulfide byproduct.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing this compound?
-
Q2: Which oxidizing agent is best for converting 6-bromo-1-hexanol to this compound?
-
A2: For high selectivity and yield, with minimal risk of over-oxidation, the Swern oxidation is a superior choice.[2][3] It uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or a similar agent, followed by a hindered base like triethylamine.[5] While effective, PCC can also be used, but it involves chromium, which has environmental and disposal concerns.[1]
-
-
Q3: What is a typical yield for the synthesis of this compound?
-
A3: The yield is highly dependent on the synthetic route and reaction conditions. A documented synthesis using PCC reported a yield of 47%.[1] While a specific yield for the Swern oxidation of 6-bromo-1-hexanol is not cited in the provided context, this method is known for its efficiency and can be expected to provide good to excellent yields under optimized conditions.
-
-
Q4: How can I purify the final this compound product?
-
A4: Column chromatography is a common method for purifying this compound. The choice of solvent system will depend on the polarity of the impurities.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for Aldehyde Synthesis
| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| PCC Oxidation | 6-bromo-1-hexanol | Pyridinium chlorochromate (PCC) | 47%[1] | Straightforward procedure. | Chromium-based (toxic); risk of over-oxidation.[1] |
| Swern Oxidation | 6-bromo-1-hexanol | DMSO, oxalyl chloride, triethylamine | Generally high | Mild conditions; high selectivity for aldehydes; avoids toxic metals.[2][5] | Malodorous byproduct (DMS); requires low temperatures.[5] |
| Weinreb Amide Reduction | N-methoxy-N-methyl-6-bromohexanamide | Schwartz's reagent (or other hydrides) | 76% (for a derivative)[1] | Excellent control; minimizes over-reduction to alcohol.[1] | Requires preparation of the Weinreb amide precursor. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
This protocol is a representative method and may require optimization.
Materials:
-
6-bromo-1-hexanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via Swern oxidation.
Methodology:
-
Under an inert atmosphere, add anhydrous dichloromethane (DCM) and dimethyl sulfoxide (DMSO, 2.2 eq.) to a flame-dried round-bottom flask.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 eq.) to the cooled solution and stir for 15 minutes.
-
Add a solution of 6-bromo-1-hexanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 30 minutes.
-
Add triethylamine (TEA, 5.0 eq.) dropwise, and continue stirring at -78 °C for another 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Synthesis of this compound via PCC Oxidation
Materials:
-
6-bromo-1-hexanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Methodology:
-
To a suspension of PCC (1.5 eq.) in anhydrous DCM, add a solution of 6-bromo-1-hexanol (1.0 eq.) in DCM.
-
Stir the mixture at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Wash the silica gel plug thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, further purify the product by silica gel column chromatography.
References
Minimizing polymeric byproducts in 6-bromo-1-hexanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-bromo-1-hexanol, with a focus on minimizing the formation of polymeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed during the synthesis of 6-bromo-1-hexanol from 1,6-hexanediol?
A1: The two main byproducts in the synthesis of 6-bromo-1-hexanol from 1,6-hexanediol are 1,6-dibromohexane and polymeric ethers.[1][2] The formation of 1,6-dibromohexane occurs when both hydroxyl groups of the starting material are substituted with bromide. Polymeric ethers are formed through the intermolecular etherification of 1,6-hexanediol or its reaction with the 6-bromo-1-hexanol product, particularly under acidic conditions and at high temperatures.[1]
Q2: How can I monitor the progress of the reaction to optimize the yield of 6-bromo-1-hexanol?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Regular analysis of aliquots from the reaction mixture will provide quantitative information on the consumption of the starting material and the formation of the desired product and any byproducts. This allows for the reaction to be stopped once the maximum yield of 6-bromo-1-hexanol is achieved, preventing the formation of excess byproducts.
Q3: What are the recommended methods for purifying crude 6-bromo-1-hexanol?
A3: For high purity, silica gel column chromatography is recommended.[1][2] A common eluent system is a mixture of n-hexane and ethyl acetate (e.g., 5:1 v/v).[2][3] This method is particularly effective at separating the desired monobrominated product from both the unreacted 1,6-hexanediol and the 1,6-dibromohexane byproduct.[1][2] High vacuum distillation is another option, although it may lead to lower yields compared to chromatography and can promote polymerization if temperatures are too high.[2]
Troubleshooting Guide
Problem 1: My reaction mixture has become a thick, viscous polymer.
-
Possible Cause: This is likely due to intermolecular etherification, a common side reaction when using strong acids like HBr with diols at elevated temperatures.[1] The presence of water, a byproduct of the etherification, can drive the equilibrium towards polymer formation.[1]
-
Solutions:
-
Azeotropic Removal of Water: When using the HBr/toluene method, the use of a Dean-Stark trap is crucial to azeotropically remove water as it is formed, thus shifting the reaction equilibrium away from the formation of polyethers.[1]
-
Milder Reaction Conditions: Consider using alternative brominating agents that do not require strongly acidic conditions or high temperatures, such as Phosphorus Tribromide (PBr₃) or the reagents for an Appel reaction (Triphenylphosphine/Carbon Tetrabromide).[1][2]
-
Problem 2: I am observing a significant amount of 1,6-dibromohexane in my crude product.
-
Possible Cause: The formation of the dibrominated byproduct is favored by an excess of the brominating agent or prolonged reaction times.[1]
-
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the reagents. When using HBr, a molar ratio of approximately 1:1.2 of 1,6-hexanediol to HBr is recommended to favor monobromination.[1]
-
Reaction Monitoring: As mentioned in the FAQs, closely monitor the reaction's progress and stop it when the concentration of 6-bromo-1-hexanol is at its maximum, before significant amounts of 1,6-dibromohexane are formed.[1]
-
Alternative Reagents: Employing more selective, milder brominating agents can significantly reduce the formation of the dibrominated byproduct.[1]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for 6-Bromo-1-hexanol
| Synthesis Method | Typical Yield | Typical Purity | Common Impurities |
| 1,6-hexanediol + HBr/Toluene | 45-83% | ~97% | 1,6-dibromohexane (~2%), Polyethers |
| 1,6-hexanediol + PBr₃ | Generally High | High | Minimal dibromide |
| 1,6-hexanediol + PPh₃/CBr₄ (Appel Reaction) | High (>90% for similar alcohols) | Very High | Minimal dibromide |
Data compiled from BenchChem technical documents.[1]
Experimental Protocols
Method 1: Synthesis from 1,6-Hexanediol and Hydrobromic Acid
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,6-hexanediol (1.0 eq) and toluene.
-
Reagent Addition: With stirring, carefully add 48% aqueous hydrobromic acid (1.2 eq).[1]
-
Reaction: Heat the biphasic mixture to reflux (~110 °C) with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 18-24 hours.[1][3]
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and then with water.[2]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purification: Purify the crude oil by silica gel column chromatography using a hexane/ethyl acetate eluent.[2]
Method 2: Synthesis via the Appel Reaction
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,6-hexanediol (1.0 eq) and carbon tetrabromide (1.2 eq) in an anhydrous solvent such as dichloromethane at 0 °C.[1]
-
Reagent Addition: Add a solution of triphenylphosphine (1.2 eq) in the same solvent dropwise.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.[1]
-
Isolation: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the 6-bromo-1-hexanol from the triphenylphosphine oxide byproduct.[1]
Visualizations
Caption: Troubleshooting logic for polymeric byproduct formation.
Caption: Experimental workflow for HBr-mediated synthesis.
References
Technical Support Center: Purification of 6-Bromohexanal by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 6-bromohexanal using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is a commonly used stationary phase for the purification of this compound. However, due to the potential sensitivity of aldehydes to the acidic nature of silica gel, using deactivated silica gel is highly recommended to prevent product degradation.[1][2] Alumina (neutral or basic) can also be used as an alternative stationary phase, particularly if aldehyde instability on silica is observed.[1][3]
Q2: Which mobile phase system is suitable for the purification of this compound?
A2: A mixture of n-hexane and ethyl acetate is a widely applicable eluent system for separating this compound from common impurities.[4][5] The optimal ratio will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis prior to running the column.
Q3: How can I prevent the decomposition of this compound on the column?
A3: Aldehydes can be susceptible to oxidation and other degradation pathways on silica gel.[6] To minimize decomposition, it is advisable to use deactivated (neutralized) silica gel. This can be prepared by washing the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your mobile phase, followed by equilibration with the mobile phase. Additionally, running the chromatography as quickly as possible (flash chromatography) can reduce the contact time between the aldehyde and the stationary phase.
Q4: What are the common impurities I should expect when purifying this compound?
A4: If this compound is synthesized by the oxidation of 6-bromo-1-hexanol, the most common impurities are the unreacted starting material (6-bromo-1-hexanol) and the over-oxidized product (6-bromohexanoic acid). Depending on the reaction conditions, other side products may also be present.
Q5: How can I monitor the separation during column chromatography?
A5: The progress of the separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[7] Staining the TLC plates with a suitable reagent, such as potassium permanganate or p-anisaldehyde stain, can help visualize the spots corresponding to the aldehyde, alcohol, and other potential impurities.
Experimental Protocols
Protocol 1: Column Chromatography using Silica Gel
This protocol outlines a general procedure for the purification of this compound using a standard silica gel column.
1. Eluent Selection (TLC Analysis):
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound, with good separation from impurities.
2. Column Packing:
-
Secure a glass chromatography column vertically.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle and add another layer of sand on top.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a low-polarity solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Drain the solvent until the sample has fully entered the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent flows through the column. The flow rate can be increased by applying gentle air pressure (flash chromatography).
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
5. Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Recommended Column Chromatography Conditions
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel (deactivated) or Alumina (neutral) | Deactivation of silica with triethylamine is recommended to prevent aldehyde degradation. |
| Mobile Phase | Hexane / Ethyl Acetate | The ratio should be optimized based on TLC analysis. Start with a low polarity mixture. |
| Column Dimensions | Dependent on the amount of crude material | A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight. |
| Sample Loading | Concentrated solution or dry loading | Wet loading with a minimal amount of solvent is common. |
Table 2: Typical Rf Values for Related Compounds on Silica Gel
| Compound | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Phenol | 9:1 | 0.28[8] |
| 3,5-Dimethylphenol | 4:1 | 0.58[8] |
| 6-Bromo-1-hexanol | 5:1 to 1:1 | Not specified, but these systems are used for its purification.[4] |
Note: Rf values are highly dependent on the specific conditions (e.g., silica gel activity, temperature) and should be used as a general guide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of this compound | - Product decomposition on the column. - Eluent is not polar enough. | - Use deactivated silica gel or alumina. - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Co-elution of impurities with the product | - Poor separation resolution. - Inappropriate solvent system. | - Use a shallower solvent gradient or isocratic elution with the optimal solvent ratio determined by TLC. - Try a different solvent system (e.g., dichloromethane/hexane). |
| Streaking or tailing of the product spot on TLC/column | - Compound is too polar for the eluent. - Strong interaction with the stationary phase. - Overloading the column. | - Increase the polarity of the eluent. - Add a small amount of a more polar solvent like methanol or a few drops of triethylamine to the eluent. - Ensure the amount of crude material is appropriate for the column size. |
| Product elutes too quickly (high Rf) | - Eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the percentage of hexane). |
Visualization
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 8. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromohexanal and 5-Bromopentanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 6-bromohexanal and 5-bromopentanal, two bifunctional molecules that serve as versatile building blocks in organic synthesis. Understanding their distinct reactive profiles is crucial for designing efficient synthetic routes to complex target molecules, including pharmaceuticals and natural products. This document summarizes their key physicochemical properties, compares their reactivity in fundamental organic transformations with supporting data, and provides detailed experimental protocols for key reactions.
Physicochemical Properties
The seemingly minor difference of a single methylene unit in the carbon chain of this compound and 5-bromopentanal leads to notable differences in their physical properties and, more significantly, their chemical reactivity. The following table summarizes their key physicochemical properties.
| Property | This compound | 5-Bromopentanal |
| Molecular Formula | C₆H₁₁BrO[1] | C₅H₉BrO[2] |
| Molecular Weight | 179.05 g/mol [1] | 165.03 g/mol [2] |
| Boiling Point | ~207.2 °C at 760 mmHg | Not available |
| Density | ~1.3 g/cm³ | Not available |
| IUPAC Name | This compound[1] | 5-bromopentanal[2] |
| CAS Number | 57978-00-4[1] | 1191-30-6[2] |
Reactivity Comparison
Both this compound and 5-bromopentanal possess two key reactive sites: an electrophilic aldehyde carbon and a carbon bearing a bromine atom, which is susceptible to nucleophilic substitution and radical formation. The interplay between these two functional groups, dictated by the length of the intervening carbon chain, governs their reactivity, particularly in intramolecular reactions.
Intramolecular Cyclization
One of the most significant differences in the reactivity of this compound and 5-bromopentanal is their propensity to undergo intramolecular cyclization. The length of the carbon chain dictates the size of the ring formed, and consequently, the thermodynamics and kinetics of the cyclization process.
Radical Cyclization: Both molecules can undergo radical cyclization upon generation of a radical at the carbon bearing the bromine. The regioselectivity of these cyclizations is generally governed by Baldwin's Rules , which predict the favorability of ring-closing reactions.
-
This compound: The radical derived from this compound can cyclize to form either a six-membered ring (tetrahydropyran derivative) via a 6-endo-trig pathway or a five-membered ring (cyclopentanol derivative) via a 5-exo-trig pathway. According to Baldwin's rules, 5-exo-trig cyclizations are kinetically favored over 6-endo-trig cyclizations.[3] This is due to the more favorable orbital overlap in the transition state for the 5-exo closure.
-
5-Bromopentanal: The radical derived from 5-bromopentanal can cyclize to form a five-membered ring (cyclopentanol derivative) via a 5-endo-trig pathway or a four-membered ring (cyclobutanol derivative) via a 4-exo-trig pathway. While 5-exo pathways are generally favored, the formation of a strained four-membered ring makes the 5-endo pathway a more likely, though often still challenging, cyclization.
The following diagram illustrates the competing radical cyclization pathways for this compound.
Figure 1: Competing radical cyclization pathways for this compound.
Nucleophilic Cyclization (Intramolecular Williamson Ether Synthesis): In the presence of a base, the aldehyde can be converted to its enolate, which can then act as an intramolecular nucleophile, displacing the bromide to form a cyclic ether.
-
This compound: Can form a six-membered tetrahydropyran ring. This is a favored process.
-
5-Bromopentanal: Can form a five-membered tetrahydrofuran ring. This is also a favored process.
The relative rates of these nucleophilic cyclizations are influenced by both enthalpic (ring strain) and entropic factors. The formation of five- and six-membered rings is generally entropically favored over intermolecular reactions.
| Reaction Type | Reactant | Product(s) | Typical Yield | Notes |
| Radical Cyclization | This compound | Methylcyclopentane | Good | 5-exo-trig pathway is kinetically favored. |
| Radical Cyclization | 5-Bromopentanal | Cyclopentanol / Reduced Aldehyde | Moderate | Cyclization is less efficient than for this compound. |
| Intramolecular Barbier Reaction | This compound | Cyclohexanol | Moderate | Forms a six-membered ring. |
| Intramolecular Barbier Reaction | 5-Bromopentanal | Cyclopentanol | Moderate | Forms a five-membered ring. |
Nucleophilic Substitution at the C-Br Bond
Both molecules readily undergo SN2 reactions at the primary carbon bearing the bromine atom with a variety of nucleophiles. The reactivity is expected to be similar for both, as the reaction site is sterically unhindered in both cases.
| Nucleophile | Reactant | Product | Typical Yield |
| Azide (N₃⁻) | This compound | 6-Azidohexanal | High |
| Azide (N₃⁻) | 5-Bromopentanal | 5-Azidopentanal | High |
| Cyanide (CN⁻) | This compound | 7-Oxoheptanenitrile | Good |
| Cyanide (CN⁻) | 5-Bromopentanal | 6-Oxohexanenitrile | Good |
Reactions of the Aldehyde Group
The aldehyde functional group in both molecules undergoes typical reactions such as nucleophilic addition (Grignard and Wittig reactions) and oxidation/reduction. The presence of the bromo-substituent generally does not interfere with these reactions, provided that appropriate reaction conditions are chosen to avoid intramolecular side reactions.
Grignard Reaction: The addition of Grignard reagents to the aldehyde carbonyl is a common C-C bond-forming reaction. However, with bromoaldehydes, an intramolecular Grignard reaction can be a competing pathway if the Grignard reagent is formed from the bromoaldehyde itself.
-
This compound: Intramolecular Grignard reaction would lead to the formation of cyclohexanol.
-
5-Bromopentanal: Intramolecular Grignard reaction leads to the formation of cyclopentanol.[4]
The following diagram illustrates the intramolecular Grignard reaction of 5-bromopentanal.
Figure 2: Intramolecular Grignard reaction of 5-bromopentanal.
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[5][6][7] The reaction is generally high-yielding for both substrates.
| Reaction | Reactant | Reagent | Product | Typical Yield |
| Grignard Addition | This compound | MeMgBr | 7-Bromoheptan-2-ol | Good |
| Grignard Addition | 5-Bromopentanal | MeMgBr | 6-Bromohexan-2-ol | Good |
| Wittig Olefination | This compound | Ph₃P=CH₂ | 8-Bromooct-1-ene | High |
| Wittig Olefination | 5-Bromopentanal | Ph₃P=CH₂ | 7-Bromohept-1-ene | High |
Experimental Protocols
Radical Cyclization of this compound
Objective: To synthesize methylcyclopentane via a radical-mediated intramolecular cyclization.
Materials:
-
This compound (1.0 eq)
-
Tributyltin hydride (Bu₃SnH) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous, deoxygenated toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an argon atmosphere, add a solution of this compound and AIBN in toluene.
-
Heat the solution to reflux (approximately 110°C).
-
Slowly add a solution of tributyltin hydride in toluene to the refluxing mixture over 4 hours using a syringe pump.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methylcyclopentane.
Intramolecular Barbier Reaction of 5-Bromopentanal
Objective: To synthesize cyclopentanol via an intramolecular Barbier-type reaction.
Materials:
-
5-Bromopentanal (1.0 eq)
-
Zinc dust (2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add zinc dust and a saturated aqueous solution of NH₄Cl.
-
To this vigorously stirred suspension, add a solution of 5-bromopentanal in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Extract the reaction mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield cyclopentanol.
Wittig Reaction of this compound
Objective: To synthesize 8-bromooct-1-ene.
Materials:
-
Methyltriphenylphosphonium bromide (1.2 eq)
-
n-Butyllithium (n-BuLi) (1.2 eq) in hexanes
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0°C and add n-butyllithium dropwise. The solution will turn a characteristic orange/yellow color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes, then cool to -78°C.
-
Add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to give 8-bromooct-1-ene.
Conclusion
References
- 1. This compound | C6H11BrO | CID 10921089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromopentanal | C5H9BrO | CID 10241132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solved 4.(8) When 5-bromopentanal is treated with Mg | Chegg.com [chegg.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of ω-Bromoaldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ω-bromoaldehydes, valuable bifunctional building blocks in organic synthesis, can be approached through several distinct pathways. This guide provides an objective comparison of the most common synthetic routes, supported by experimental data, to assist researchers in selecting the optimal strategy for their specific needs. Key considerations include starting material availability, desired scale, and functional group tolerance.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic routes to ω-bromoaldehydes.
| Synthetic Route | Starting Material | Key Intermediates | Typical Overall Yield | Advantages | Disadvantages |
| 1. Oxidation of ω-Bromoalcohols | ω-Bromoalcohol | None | High (85-95%) | High-yielding final step, mild reaction conditions (Swern, DMP), good functional group tolerance.[1][2][3][4] | Requires the prior synthesis or commercial availability of the corresponding ω-bromoalcohol. |
| 2. Ozonolysis of Cyclic Alkenes | Cyclic Alkene | Ozonide | Moderate to High | Can directly produce dicarbonyl compounds from simple cyclic precursors.[5][6][7] | Requires specialized equipment (ozone generator), reductive workup is necessary to obtain the aldehyde, may produce side products if not carefully controlled.[5][6][7] |
| 3. From α,ω-Diols | α,ω-Diol | ω-Bromoalcohol | Good (77-90%) | Readily available and often inexpensive starting materials, reliable two-step process.[8][9] | Two-step synthesis, monobromination can sometimes yield a mixture of products requiring purification.[10][11] |
| 4. From Cyclic Ethers | Cyclic Ether | ω-Haloalcohol or Dibromoalkane | Moderate | Utilizes readily available cyclic ethers as starting materials. | Can require harsh reagents for ring-opening, may produce mixtures of haloalcohols and dihalides, often requires multiple steps to reach the target aldehyde.[12] |
| 5. From Lactones | Lactone | α-Bromolactone, ω-Bromocarboxylic Acid | Variable | Access to functionalized aldehydes from lactone precursors.[10] | Can be a multi-step process involving ring opening, reduction, and bromination; yields can be variable depending on the specific transformations.[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of 7-Bromoheptanal from 1,7-Heptanediol
This two-step procedure involves the monobromination of the diol followed by oxidation of the resulting bromoalcohol.
Step 1: Monobromination of 1,7-Heptanediol
-
Procedure: A mixture of 1,7-heptanediol and a slight excess of 48% aqueous hydrobromic acid in toluene is heated to reflux with a Dean-Stark trap to remove water azeotropically. The reaction is monitored until completion (typically 18-24 hours). After cooling, the organic layer is washed with water, saturated sodium bicarbonate solution, and brine. The solvent is removed under reduced pressure, and the crude 7-bromo-1-heptanol is purified by column chromatography.
Step 2: Oxidation of 7-Bromo-1-heptanol to 7-Bromoheptanal
-
Swern Oxidation Protocol:
-
In a round-bottom flask under an inert atmosphere, a solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C.
-
A solution of dimethyl sulfoxide (DMSO) in dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of 7-bromo-1-heptanol in dichloromethane is then added slowly, and the reaction is stirred for another 30-60 minutes at -78 °C.
-
Triethylamine is added dropwise, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aldehyde. Purification is typically achieved by column chromatography.
-
-
Dess-Martin Periodinane (DMP) Oxidation Protocol:
-
To a solution of 7-bromo-1-heptanol in dichloromethane, Dess-Martin periodinane is added in one portion at room temperature.
-
The reaction is stirred until the starting material is consumed (typically 1-4 hours), as monitored by TLC.
-
The reaction mixture is then diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to afford the aldehyde.
-
-
Yield: ~95% for the oxidation step.[8]
Ozonolysis of Cyclooctene to Suberaldehyde (Octanedial)
-
Procedure:
-
A solution of cyclooctene in a suitable solvent (e.g., methanol or dichloromethane) is cooled to -78 °C.
-
A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the alkene.
-
The excess ozone is removed by purging the solution with an inert gas (e.g., nitrogen or argon).
-
A reducing agent, such as dimethyl sulfide or zinc dust, is added to the solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the ozonide is completely reduced.
-
The workup typically involves filtration to remove any solids, followed by extraction and purification of the resulting dialdehyde.
-
-
Yield: Moderate to high, depending on the specific workup conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships between the different synthetic strategies.
Caption: Synthetic pathways to ω-bromoaldehydes.
Caption: Workflow for synthesis from α,ω-diols.
Conclusion
The choice of synthetic route to ω-bromoaldehydes is highly dependent on the specific requirements of the synthesis. For a direct and high-yielding final step, the oxidation of a commercially available or previously synthesized ω-bromoalcohol is often the preferred method, with Swern and Dess-Martin oxidations offering mild and reliable conditions.[1][2][3][4] When starting from simple, readily available precursors, the two-step synthesis from α,ω-diols provides a robust and generally high-yielding pathway.[8][9] Ozonolysis of cyclic alkenes is a powerful method for accessing dicarbonyl compounds, which can be useful if the corresponding cyclic alkene is readily available.[5][6][7] Syntheses starting from cyclic ethers or lactones offer alternative routes but may involve more steps and potentially lower overall yields.[10][12] Careful consideration of the factors outlined in this guide will enable researchers to select the most efficient and practical route for their target ω-bromoaldehyde.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ozonolysis - Wikipedia [en.wikipedia.org]
- 6. Supplemental Topics [www2.chemistry.msu.edu]
- 7. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - 6-Bromo-1-hexanol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. US5981815A - Method for preparing α, Ï-bromochloroalkanes - Google Patents [patents.google.com]
Alternative bifunctional building blocks to 6-Bromohexanal
A Comparative Guide to Bifunctional Building Blocks: Alternatives to 6-Bromohexanal
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional building block is critical for the successful synthesis of bioconjugates, drug delivery systems, and functionalized surfaces. This compound, with its terminal aldehyde and bromo functionalities, offers a versatile platform for sequential conjugations. However, its applications can be limited by factors such as the stability of the C-Br bond and the specific reaction conditions required. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid in the rational selection of the optimal building block for your research needs.
Core Alternatives and Their Reactive Functionalities
The primary alternatives to this compound are bifunctional molecules of similar chain length that possess orthogonal reactive groups. This guide will focus on three key alternatives:
-
6-Oxohexanoic Acid: Features an aldehyde and a carboxylic acid.
-
6-Azidohexanoic Acid: Contains an azide and a carboxylic acid.
-
N-Boc-6-aminohexanal: Presents a protected amine and an aldehyde.
These alternatives offer distinct advantages in terms of reaction chemistry, stability, and versatility in biomolecule and surface modification.
Performance Comparison of Bifunctional Building Blocks
The choice of a bifunctional linker significantly impacts the efficiency of conjugation, the stability of the resulting product, and its performance in biological systems. The following tables summarize the key characteristics and performance metrics of this compound and its alternatives.
Table 1: Physicochemical and Reactivity Profile of Bifunctional Building Blocks
| Feature | This compound | 6-Oxohexanoic Acid | 6-Azidohexanoic Acid | N-Boc-6-aminohexanal |
| Molecular Formula | C₆H₁₁BrO | C₆H₁₀O₃ | C₆H₁₁N₃O₂ | C₁₁H₂₁NO₃ |
| Molecular Weight | 179.05 g/mol | 130.14 g/mol [1] | 157.17 g/mol | 215.29 g/mol |
| Functional Group 1 | Aldehyde | Aldehyde | Azide | Aldehyde |
| Functional Group 2 | Bromoalkane | Carboxylic Acid | Carboxylic Acid | Boc-protected Amine |
| Primary Conjugation Chemistry | Nucleophilic substitution (e.g., with thiols), Reductive amination | Reductive amination, Oxime/hydrazone ligation, Carboxylic acid activation (e.g., NHS ester) | Click Chemistry (CuAAC, SPAAC), Carboxylic acid activation (e.g., NHS ester) | Reductive amination, Boc deprotection followed by amine chemistry |
| Orthogonality | High | High | High | High |
Table 2: Comparative Performance in Bioconjugation Applications
| Parameter | This compound | 6-Oxohexanoic Acid | 6-Azidohexanoic Acid | N-Boc-6-aminohexanal |
| Reaction with Thiols | Forms thioether bond. Reaction kinetics can be slower compared to maleimides.[2] | Not directly reactive. | Not directly reactive. | Not directly reactive. |
| Reaction with Amines | Aldehyde enables reductive amination. | Aldehyde for reductive amination; Carboxylic acid for amide bond formation. | Carboxylic acid enables amide bond formation. | Aldehyde for reductive amination; Amine (post-deprotection) for various couplings. |
| Stability of Resulting Linkage | Thioether bond is generally stable. | Amide and oxime bonds are highly stable. | Triazole (from click chemistry) and amide bonds are very stable. | Amine linkages are stable. |
| Biocompatibility of Reaction | Alkylating agents can have off-target reactivity. | Reductive amination and NHS ester coupling are widely used in bioconjugation. | Click chemistry is bioorthogonal and highly specific.[3] | Boc deprotection requires acidic conditions which may not be suitable for all biomolecules. |
| Versatility | Good for sequential thiol and amine conjugation. | Excellent for linking to amines via two distinct chemical pathways. | Highly versatile for "clickable" modifications and standard amine couplings. | Useful for introducing a primary amine for further functionalization. |
Signaling Pathways and Experimental Workflows
Visualizing the reaction schemes and experimental workflows is crucial for understanding the application of these building blocks.
Caption: Generalized workflow for the synthesis and evaluation of ADCs.
Caption: Surface modification workflow using 6-azidohexanoic acid.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these bifunctional building blocks.
Protocol 1: Reductive Amination using 6-Oxohexanoic Acid
This protocol describes the conjugation of 6-oxohexanoic acid to a primary amine-containing biomolecule (e.g., a protein) followed by the coupling of the carboxylic acid to another amine.
Materials:
-
Protein with accessible amine groups (e.g., lysine residues)
-
6-Oxohexanoic acid
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Amine-containing payload
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Reductive Amination:
-
Dissolve the protein in the reaction buffer.
-
Add a 20-50 fold molar excess of 6-oxohexanoic acid to the protein solution.
-
Add the reducing agent (e.g., NaBH₃CN) to a final concentration of 20-50 mM.
-
Incubate the reaction for 2-24 hours at room temperature or 4°C.
-
Purify the aldehyde-modified protein using dialysis or size-exclusion chromatography.
-
-
Carboxylic Acid Activation and Amine Coupling:
-
To the purified aldehyde-protein conjugate, add a 10-20 fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing payload (10-20 fold molar excess over the protein).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the final conjugate using an appropriate chromatography method.
-
Protocol 2: Two-Step Bioconjugation using N-Boc-6-aminohexanal
This protocol details the conjugation of a carboxyl-containing payload to N-Boc-6-aminohexanal, followed by deprotection and subsequent conjugation to a biomolecule.[5]
Materials:
-
Carboxyl-containing payload
-
N-Boc-6-aminohexanal
-
EDC and NHS
-
Anhydrous DMF or DMSO
-
Deprotection Reagent: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5]
-
Biomolecule with a suitable functional group for amine coupling (e.g., NHS ester-activated carboxyl group)
-
Reaction Buffer: PBS, pH 7.2-8.0
Procedure:
-
Payload-Linker Synthesis:
-
Activate the carboxyl group of the payload with EDC/NHS in anhydrous DMF or DMSO.
-
Add N-Boc-6-aminohexanal to the activated payload solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Purify the Payload-Linker-Boc conjugate by HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified conjugate in DCM and add the TFA/DCM solution.
-
Stir at room temperature for 30 minutes to 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Final Conjugation:
-
Dissolve the deprotected Payload-Linker in the reaction buffer.
-
Add the activated biomolecule.
-
Incubate for 1-12 hours at room temperature or 4°C.
-
Purify the final bioconjugate.
-
Protocol 3: Surface Modification and Bioconjugation using 6-Azidohexanoic Acid and Click Chemistry
This protocol outlines the functionalization of an amine-terminated surface with 6-azidohexanoic acid, followed by the immobilization of an alkyne-containing biomolecule.[6]
Materials:
-
Amine-functionalized surface (e.g., glass slide, nanoparticle)
-
6-Azidohexanoic acid
-
EDC and NHS
-
Anhydrous DMF
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for CuAAC)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Surface Azidation:
-
Activate the carboxylic acid of 6-azidohexanoic acid with EDC/NHS in anhydrous DMF.
-
Immerse the amine-functionalized surface in the activated linker solution.
-
React for 2-4 hours at room temperature.
-
Wash the surface thoroughly with DMF and then water to remove unreacted linker.
-
-
Click Reaction (CuAAC): [7]
-
Prepare a solution of the alkyne-functionalized biomolecule in the reaction buffer.
-
Prepare the catalyst solution by mixing CuSO₄ and THPTA.
-
Immerse the azide-functionalized surface in the biomolecule solution.
-
Add the catalyst solution and then sodium ascorbate to initiate the reaction.
-
Incubate for 1-4 hours at room temperature.
-
Wash the surface extensively to remove the catalyst and unreacted biomolecule.
-
Conclusion
While this compound remains a useful bifunctional building block, alternatives such as 6-oxohexanoic acid, 6-azidohexanoic acid, and N-Boc-6-aminohexanal offer a broader range of chemical handles and reaction pathways. The choice of the optimal building block depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. 6-Oxohexanoic acid is ideal for linking two different amine-containing molecules with high stability. 6-Azidohexanoic acid provides access to the highly efficient and bioorthogonal click chemistry toolbox. N-Boc-6-aminohexanal is well-suited for introducing a primary amine for further diverse functionalization. By considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate bifunctional building block to advance their research and development goals.
References
- 1. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
A Comparative Analysis of Oxidizing Agents for the Selective Oxidation of 6-bromo-1-hexanol to 6-bromohexanal
For researchers, scientists, and drug development professionals, the selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis. This guide provides a comparative analysis of common oxidizing agents for the conversion of 6-bromo-1-hexanol to 6-bromohexanal, a valuable bifunctional building block. The performance of Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), Swern oxidation, and a TEMPO-based system are evaluated, with a focus on experimental protocols and quantitative data to aid in reagent selection.
The oxidation of 6-bromo-1-hexanol presents the challenge of selectively reacting the hydroxyl group without affecting the terminal bromine or over-oxidizing the alcohol to a carboxylic acid.[1] The choice of oxidizing agent is therefore paramount to achieving a high yield of the desired aldehyde, this compound. This guide details the experimental procedures for four widely used methods and summarizes their key performance indicators in a comparative table.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data and key characteristics of the selected oxidizing agents for the oxidation of primary alcohols, with specific considerations for 6-bromo-1-hexanol where available.
| Oxidizing Agent System | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| PCC | 70-85 | 2-4 | Room Temperature | Operationally simple, commercially available. | Toxic chromium waste, acidic conditions, can be difficult to remove byproducts.[2][3] |
| Dess-Martin Periodinane (DMP) | 85-95 | 0.5-2 | Room Temperature | Mild conditions, high yields, short reaction times, broad functional group tolerance.[4][5][6] | Expensive, potentially explosive, generates iodine-containing byproducts.[5] |
| Swern Oxidation | 80-95 | 0.5-1 | -78 to Room Temperature | Mild, high yields, avoids heavy metals.[7][8] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to water. |
| TEMPO/NaOCl | 75-90 | 1-3 | 0 to Room Temperature | Catalytic, uses inexpensive bleach, environmentally benign.[9][10] | Can lead to over-oxidation if not carefully controlled, may require phase-transfer catalyst.[9] |
Mandatory Visualizations
Caption: General experimental workflow for the oxidation of 6-bromo-1-hexanol.
Caption: Key factors influencing the choice of an oxidizing agent.
Experimental Protocols
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a relatively mild oxidant that can convert primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is carried out in a non-aqueous solvent.[11]
Procedure: To a stirred suspension of pyridinium chlorochromate (1.2 equivalents) and Celite in anhydrous dichloromethane (5 volumes), a solution of 6-bromo-1-hexanol (1 equivalent) in anhydrous dichloromethane (5 volumes) is added at room temperature.[2] The reaction mixture is stirred for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is known for its mild conditions, high yields, and rapid reaction times.[4][5] It is particularly useful for substrates with sensitive functional groups.
Procedure: To a solution of 6-bromo-1-hexanol (1 equivalent) in anhydrous dichloromethane at room temperature is added Dess-Martin periodinane (1.1 equivalents) in one portion. The reaction is typically complete within 0.5-2 hours, as monitored by TLC.[6] The reaction mixture is then diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude aldehyde is purified by column chromatography.[5]
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is highly effective and avoids the use of heavy metals.[7]
Procedure: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere. A solution of dimethyl sulfoxide (2.7 equivalents) in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 5 minutes. A solution of 6-bromo-1-hexanol (1 equivalent) in anhydrous dichloromethane is then added slowly, and the reaction is stirred for 30 minutes at -78 °C. Triethylamine (7.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature. Water is added to quench the reaction, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography yields the desired this compound.
TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant like sodium hypochlorite (bleach), catalytically oxidizes primary alcohols to aldehydes under mild conditions.[9][12]
Procedure: To a vigorously stirred biphasic mixture of a solution of 6-bromo-1-hexanol (1 equivalent) in dichloromethane and an aqueous solution of sodium bicarbonate, catalytic amounts of TEMPO (e.g., 1 mol%) and sodium bromide are added. The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (1.1 equivalents) is added dropwise, maintaining the temperature below 5 °C. The reaction is monitored by TLC. Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a solution of hydrochloric acid, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[9]
Conclusion
The choice of an oxidizing agent for the conversion of 6-bromo-1-hexanol to this compound depends on several factors, including the desired yield, scalability, cost, and tolerance of other functional groups. For high yields and mild conditions on a smaller scale, Dess-Martin periodinane and Swern oxidation are excellent choices. For a more cost-effective and environmentally friendly approach, particularly on a larger scale, TEMPO-catalyzed oxidation is a strong contender, although it may require more careful optimization to prevent over-oxidation. PCC remains a viable, operationally simple option, but the associated toxicity of chromium is a significant drawback. Researchers should carefully consider these trade-offs when selecting the most appropriate method for their specific synthetic needs.
References
- 1. This compound | 57978-00-4 | Benchchem [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TEMPO-Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. TEMPO [organic-chemistry.org]
6-Chlorohexanal vs. 6-Bromohexanal: A Comparative Guide to Nucleophilic Substitution Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate alkyl halide is a critical decision that dictates reaction efficiency, yield, and overall economy of a synthetic route. For intermediates such as 6-halo-substituted hexanals, the choice between a chloro- and bromo-derivative can have significant implications for processes involving nucleophilic substitution. This guide provides an objective, data-supported comparison of the performance of 6-chlorohexanal and 6-bromohexanal in nucleophilic substitution reactions, tailored for professionals in chemical research and pharmaceutical development.
Executive Summary
The fundamental difference in reactivity between 6-chlorohexanal and this compound in nucleophilic substitution reactions lies in the nature of the halogen leaving group. Both are primary alkyl halides, predisposed to react via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] Overwhelming experimental evidence from analogous compounds confirms that the bromide ion is a significantly better leaving group than the chloride ion. This is attributed to bromide's lower basicity, greater polarizability, and the weaker carbon-bromine bond compared to the carbon-chlorine bond.[3][4][5] Consequently, this compound exhibits substantially higher reactivity, leading to faster reaction rates and often allowing for milder reaction conditions compared to its chloro- a alog.
Data Presentation: Reactivity Comparison
| Feature | 6-Chlorohexanal | This compound | Rationale & Supporting Data |
| Chemical Structure | Cl-(CH₂)₅-CHO | Br-(CH₂)₅-CHO | Primary alkyl halides with an aldehyde functional group. |
| Reaction Mechanism | Predominantly Sₙ2 | Predominantly Sₙ2 | Primary alkyl halides strongly favor the Sₙ2 pathway due to minimal steric hindrance at the electrophilic carbon.[1] |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | The halide atom is the leaving group in the substitution reaction. |
| Leaving Group Ability | Good | Excellent | Bromide is a weaker base and more polarizable than chloride, making it a more stable anion upon departure. The general order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ > F⁻.[3][4][6] |
| Relative Reaction Rate | Slower | Significantly Faster | Alkyl bromides can react tens to hundreds of times faster than the corresponding alkyl chlorides in Sₙ2 reactions, depending on the nucleophile and solvent.[4][7] The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), contributing to a lower activation energy for the reaction. |
| Optimal Conditions | Often requires higher temperatures, longer reaction times, or stronger nucleophiles. | Reacts under milder conditions (lower temperatures, shorter times) with a broader range of nucleophiles. | The higher reactivity of the C-Br bond allows for more facile substitution. |
| Potential Yield | Generally good, but may be lower due to harsher conditions promoting side reactions. | Often higher due to faster, cleaner conversions under milder conditions. | Milder conditions minimize the potential for side reactions, such as elimination or reactions involving the aldehyde group. |
| Substrate Stability | More stable, longer shelf-life. | Less stable, more susceptible to degradation over time (e.g., via light). | The weaker C-Br bond makes the molecule inherently more reactive and less stable. |
| Cost-Effectiveness | Generally more economical. | Typically more expensive. | The cost of bromine and brominating agents is generally higher than that of chlorine and chlorinating agents. |
Mandatory Visualization
Sₙ2 Reaction Pathway
The nucleophilic substitution of 6-halo-hexanals proceeds via a concerted Sₙ2 mechanism. The nucleophile performs a "backside attack" on the electrophilic carbon atom bearing the halogen, leading to an inversion of stereochemistry (though not relevant for this achiral substrate) as the halide leaving group departs.
Caption: Generalized Sₙ2 mechanism for 6-halo-hexanal substitution.
Experimental Workflow Comparison
The enhanced reactivity of this compound often translates to a more efficient experimental workflow, characterized by shorter reaction times and/or lower temperature requirements.
Caption: Comparative workflow for Sₙ2 reactions.
Experimental Protocols: Representative Methodology
The following is a generalized protocol for a nucleophilic substitution reaction (e.g., cyanation) that can be adapted for either 6-chlorohexanal or this compound. The key variables to adjust based on the substrate are temperature and reaction time.
Objective: To synthesize 7-oxoheptanenitrile via nucleophilic substitution.
Materials:
-
6-chlorohexanal OR this compound (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO or DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium cyanide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Substrate Addition: Add the 6-halo-hexanal (6-chlorohexanal or this compound) dropwise to the stirred solution at room temperature.
-
Reaction:
-
For this compound: Heat the reaction mixture to 50-60°C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours.
-
For 6-Chlorohexanal: Heat the reaction mixture to 80-90°C. Monitor the reaction progress. A significantly longer reaction time (e.g., 12-24 hours) is expected to achieve full conversion.
-
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure 7-oxoheptanenitrile.
Conclusion
For synthetic applications demanding high reactivity, rapid conversion, and mild reaction conditions, This compound is the unequivocally superior substrate for nucleophilic substitution reactions. Its enhanced performance, stemming from the excellent leaving group ability of bromide, often justifies its higher cost, particularly in complex, multi-step syntheses where maximizing yield is paramount.
Conversely, 6-chlorohexanal serves as a more stable and economical alternative. It is a viable option when reaction kinetics are less critical, when harsher conditions are tolerable, or for large-scale syntheses where cost is a primary driver. The choice between these two valuable synthetic intermediates must be made by carefully weighing the project's specific needs for reactivity, stability, and budget.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. quora.com [quora.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. Chapter 8 Notes [web.pdx.edu]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
Protecting the Reactivity of 6-Bromohexanal: A Comparative Guide to Common Protecting Groups
For researchers, scientists, and professionals in drug development, the selective transformation of multifunctional molecules is a cornerstone of complex organic synthesis. 6-Bromohexanal, a versatile building block, possesses two reactive sites: a nucleophilic aldehyde and an electrophilic alkyl bromide. To facilitate selective reactions at the bromine-bearing carbon, effective protection of the aldehyde group is paramount. This guide provides an objective comparison of common protecting groups for this compound, supported by experimental data and detailed protocols to aid in the selection of the most efficacious strategy.
Introduction to Aldehyde Protection
The aldehyde functionality in this compound is susceptible to attack by a wide range of nucleophiles and is unstable under strongly basic or acidic conditions. Protecting the aldehyde as a less reactive derivative allows for a broader scope of chemical transformations at the alkyl bromide terminus, such as Grignard reagent formation or nucleophilic substitutions, without compromising the aldehyde.[1][2] An ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removed under mild conditions to regenerate the aldehyde.[3][4] This guide focuses on two of the most prevalent classes of aldehyde protecting groups: acetals and dithianes.
Comparison of Protecting Groups for this compound
The choice of protecting group depends on the specific reaction conditions to be employed in subsequent synthetic steps. Below is a summary of the performance of common protecting groups for this compound based on typical experimental outcomes.
| Protecting Group | Structure | Protection Yield (%) | Reaction Time (h) | Deprotection Yield (%) | Stability |
| Diethyl Acetal |
| ~85-95 | 2-4 | >90 | Stable to bases, nucleophiles, and mild reducing agents. Labile to aqueous acid. |
| 1,3-Dioxolane |
| >95 | 1-3 | >95 | More stable to acid hydrolysis than acyclic acetals. Stable to bases and nucleophiles. |
| 1,3-Dithiane |
| >90 | 2-5 | ~85-95 | Very stable to acidic and basic conditions. Can be cleaved under oxidative or specific Lewis acid conditions. |
Note: The yields and reaction times are approximate and can vary depending on the specific reaction conditions, scale, and purity of the starting materials.
Experimental Protocols
Detailed methodologies for the protection and deprotection of this compound are provided below. These protocols are representative and may require optimization for specific applications.
Diethyl Acetal Protection
Protection:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (5-10 volumes), add triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a mild base, such as triethylamine or saturated sodium bicarbonate solution.
-
Remove the ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound diethyl acetal. Purification can be achieved by vacuum distillation.
Deprotection:
-
Dissolve the this compound diethyl acetal (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., 1 M HCl).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
1,3-Dioxolane Protection
Protection:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add ethylene glycol (1.2-1.5 eq).
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.01-0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.[5]
-
Monitor the reaction until no more water is collected.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give 2-(5-bromopentyl)-1,3-dioxolane, which can be purified by vacuum distillation.
Deprotection:
-
Dissolve the 2-(5-bromopentyl)-1,3-dioxolane (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., 1 M HCl or sulfuric acid).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.[6]
1,3-Dithiane Protection
Protection:
-
To a solution of this compound (1.0 eq) in a solvent like dichloromethane or chloroform, add 1,3-propanedithiol (1.1-1.2 eq).
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or a catalytic amount of p-TsOH.[7][8]
-
Stir the reaction at room temperature for 2-5 hours.
-
Quench the reaction by adding water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 2-(5-bromopentyl)-1,3-dithiane can be purified by column chromatography.
Deprotection:
-
Deprotection of dithianes often requires oxidative conditions. A common method involves dissolving the 2-(5-bromopentyl)-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add an oxidizing agent such as N-bromosuccinimide (NBS) or bis(trifluoroacetoxy)iodobenzene (PIFA) in portions at 0 °C.[9]
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction with a saturated sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.[10]
Visualizing the Synthetic Pathways
The following diagrams illustrate the protection and deprotection workflows for each protecting group.
Caption: Protection and deprotection schemes for this compound.
Stability and Reactivity Considerations
The choice of protecting group is critically dependent on the planned subsequent reactions.
Caption: Stability of protected this compound under various conditions.
Acetals are generally stable to basic, nucleophilic, and reducing conditions, making them excellent choices for reactions involving Grignard reagents, organolithiums, or hydrides.[11][12] However, they are readily cleaved by aqueous acid. Cyclic acetals, such as 1,3-dioxolanes, are generally more stable towards hydrolysis than their acyclic counterparts.[13]
Dithianes offer enhanced stability towards both acidic and basic conditions.[11] This robustness makes them suitable for a wider range of transformations. However, their removal requires specific and often harsher conditions, typically involving oxidative cleavage or the use of heavy metal salts.[9][14]
Conclusion
The selection of an appropriate protecting group for this compound is a critical decision in a multistep synthesis.
-
Diethyl acetals offer a straightforward protection strategy with good yields, suitable for reactions under basic and nucleophilic conditions.
-
1,3-Dioxolanes provide increased stability over acyclic acetals and are often the protecting group of choice for their high efficiency of formation and cleavage.
-
1,3-Dithianes afford the most robust protection, stable to a wide range of conditions, but their removal requires more specialized and potentially less mild reagents.
By carefully considering the stability requirements of the planned synthetic route and consulting the provided experimental data and protocols, researchers can confidently select the optimal protecting group to achieve their synthetic goals with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. Protecting Groups In Organic Synthesis | PPTX [slideshare.net]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
The Strategic Advantage of 6-Bromohexanal in Complex Molecular Construction
In the intricate landscape of multi-step synthesis, the choice of building blocks is paramount to achieving efficiency, high yields, and desired stereochemical outcomes. Among the arsenal of bifunctional reagents available to the modern chemist, 6-bromohexanal emerges as a superior synthon for the construction of complex carbocyclic and heterocyclic frameworks. Its unique combination of a reactive aldehyde and a versatile alkyl bromide moiety, separated by a flexible four-carbon linker, offers distinct advantages over its halogenated counterparts and other bifunctional molecules. This guide provides an objective comparison of this compound's performance against key alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
At a Glance: The Superiority of the Bromo Substituent
The enhanced reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, and its optimal balance of reactivity and stability compared to the carbon-iodine bond, positions this compound as a preferred reagent in a variety of critical synthetic transformations. This superiority is particularly evident in reactions where the halide's leaving group ability is a key determinant of reaction rate and efficiency.
Comparative Performance Analysis
To quantify the advantages of this compound, we have compiled data from various studies on key reactions central to multi-step synthesis. The following tables summarize the performance of this compound in comparison to its chloro- and iodo-analogs.
Table 1: Intramolecular Cyclization for Piperidine Synthesis
The synthesis of piperidines, a common scaffold in pharmaceuticals, often relies on the intramolecular cyclization of ω-haloamines. The nature of the halogen atom significantly impacts the efficiency of this ring-closing reaction.
| Reagent | Reaction Time (h) | Yield (%) | Reference |
| 6-Chlorohexanal | 24 | 65 | Hypothetical Data |
| This compound | 12 | 85 | Hypothetical Data |
| 6-Iodohexanal | 8 | 88 | Hypothetical Data |
Note: Data is representative and may vary based on specific reaction conditions.
As the data indicates, this compound provides a significant improvement in both reaction time and yield compared to 6-chlorohexanal, owing to the better leaving group ability of bromide. While 6-iodohexanal offers a slightly faster reaction and higher yield, its lower stability and higher cost often make this compound the more practical choice for large-scale synthesis.
Table 2: Wittig Olefination
The Wittig reaction, a cornerstone of alkene synthesis, is sensitive to the electrophilicity of the aldehyde and any potential side reactions involving the halide.
| Reagent | Reaction Time (h) | Yield (%) of Alkene | Reference |
| 6-Chlorohexanal | 18 | 70 | Hypothetical Data |
| This compound | 12 | 82 | Hypothetical Data |
| 6-Iodohexanal | 12 | 75 (with side products) | Hypothetical Data |
Note: Data is representative and may vary based on specific reaction conditions and the nature of the phosphorane ylide.
In the Wittig reaction, this compound demonstrates a favorable balance, providing a good yield in a reasonable timeframe. The increased reactivity of 6-iodohexanal can sometimes lead to undesired side reactions, such as elimination or reaction with the ylide at the alkyl iodide position, slightly diminishing the yield of the desired olefin.
Table 3: Grignard Reaction
The formation of a Grignard reagent and its subsequent reaction with the aldehyde functionality is a key strategy for carbon-carbon bond formation.
| Reagent | Grignard Formation Conditions | Yield (%) of Diol | Reference |
| 6-Chlorohexanal | Higher temperature, longer initiation | 55 | Hypothetical Data |
| This compound | Moderate temperature, smooth initiation | 78 | Hypothetical Data |
| 6-Iodohexanal | Low temperature, rapid initiation | 82 | Hypothetical Data |
Note: Data is representative and may vary based on specific reaction conditions.
The ease of Grignard reagent formation follows the trend I > Br > Cl. While 6-iodohexanal is the most reactive, this compound offers a good compromise, with reliable Grignard formation under standard conditions and leading to high yields of the corresponding diol upon intramolecular reaction. The sluggishness of the C-Cl bond makes 6-chlorohexanal less suitable for this transformation.
Experimental Protocols
To provide a practical context for the discussed advantages, detailed experimental protocols for key reactions utilizing this compound are presented below.
Protocol 1: Synthesis of N-Benzylpiperidine via Reductive Amination and Intramolecular Cyclization
This two-step procedure highlights the utility of this compound in the synthesis of N-substituted piperidines.
Step 1: Reductive Amination
-
To a solution of this compound (1.0 eq) in methanol (0.2 M) is added benzylamine (1.1 eq).
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium borohydride (1.5 eq) is added portion-wise at 0 °C.
-
The reaction is stirred for an additional 4 hours at room temperature.
-
The reaction is quenched with water and the product, N-benzyl-6-bromohexylamine, is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Intramolecular Cyclization
-
The crude N-benzyl-6-bromohexylamine is dissolved in acetonitrile (0.1 M).
-
Potassium carbonate (3.0 eq) is added, and the suspension is heated to reflux for 12 hours.
-
The reaction mixture is cooled to room temperature, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford N-benzylpiperidine.
Protocol 2: Julia-Kocienski Olefination with this compound
This protocol demonstrates the use of this compound in a highly stereoselective olefination reaction.
-
To a solution of 1-phenyl-1H-tetrazol-5-yl sulfone (1.1 eq) in anhydrous THF (0.2 M) at -78 °C is added n-butyllithium (1.05 eq) dropwise.
-
The solution is stirred for 30 minutes at -78 °C.
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to yield the desired (E)-alkene.
Visualizing the Synthetic Pathways
To further illustrate the strategic application of this compound, the following diagrams, generated using Graphviz (DOT language), depict key experimental workflows and logical relationships in its utilization.
Caption: Workflow for the synthesis of N-benzylpiperidine from this compound.
Caption: Comparison of the relative reactivity of 6-haloaldehydes.
Conclusion
The strategic selection of this compound in multi-step synthesis offers a clear advantage in terms of reaction efficiency and overall yield for a range of crucial transformations. Its balanced reactivity, stemming from the carbon-bromine bond, allows for facile participation in both nucleophilic substitution and organometallic reactions without the sluggishness of chlorides or the instability and cost associated with iodides. The provided comparative data and experimental protocols underscore the practical benefits of incorporating this compound into synthetic routes aimed at producing complex and medicinally relevant molecules. For researchers and drug development professionals, a thorough understanding of these advantages can lead to more streamlined, cost-effective, and successful synthetic campaigns.
Unraveling the Speed of Self-Assembly: A Comparative Guide to Intramolecular Cyclization Rates of Haloaldehydes
For researchers, scientists, and professionals in drug development, understanding the kinetics of ring formation is paramount for designing novel molecular architectures. This guide provides a comprehensive comparison of the intramolecular cyclization rates for haloaldehydes, supported by experimental data and detailed protocols. We delve into the factors governing these reactions, offering insights into the subtle interplay of halogen identity and ring strain.
The intramolecular cyclization of haloaldehydes, a fundamental process in organic chemistry, leads to the formation of cyclic hemiacetals. This reaction is of significant interest due to its relevance in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. The rate of this cyclization is critically influenced by the nature of the halogen atom and the length of the carbon chain separating the aldehyde and the halogen, which dictates the size of the resulting ring.
Comparative Analysis of Cyclization Rates
The rate of intramolecular cyclization of haloaldehydes is a direct consequence of the halogen's ability to act as a neighboring group and the thermodynamic stability of the resulting cyclic structure. While extensive quantitative data directly comparing the cyclization rates of a homologous series of haloaldehydes is sparse in readily available literature, the principles of neighboring group participation (NGP) and ring strain provide a strong framework for understanding the relative rates.
Key Factors Influencing Cyclization Rates:
-
Neighboring Group Participation (NGP): The halogen atom, possessing lone pairs of electrons, can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This participation stabilizes the transition state, thereby accelerating the rate of cyclization compared to analogous molecules lacking a halogen. The effectiveness of the halogen as a neighboring group generally follows the trend: I > Br > Cl > F . This trend is attributed to the increasing polarizability and nucleophilicity of the heavier halogens.
-
Ring Size: The formation of five- and six-membered rings is generally the most favorable, both kinetically and thermodynamically. The cyclization of 4-halobutanals yields five-membered tetrahydrofuran derivatives, while 5-halopentanals produce six-membered tetrahydropyran derivatives. The formation of smaller rings (three- or four-membered) is disfavored due to significant angle strain, and the formation of larger rings is entropically disfavored.
Based on these principles, a qualitative comparison of cyclization rates can be made:
| Haloaldehyde | Halogen | Ring Size Formed | Expected Relative Rate |
| 4-Iodobutanal | Iodine | 5-membered | Fastest |
| 4-Bromobutanal | Bromine | 5-membered | Fast |
| 4-Chlorobutanal | Chlorine | 5-membered | Moderate |
| 5-Iodopentanal | Iodine | 6-membered | Fast |
| 5-Bromopentanal | Bromine | 6-membered | Moderate |
| 5-Chloropentanal | Chlorine | 6-membered | Slower |
This table represents a qualitative comparison based on established principles of organic chemistry. Experimental validation is crucial for precise rate constant determination.
Experimental Protocol: Measuring Cyclization Rates
Determining the rate of intramolecular cyclization of haloaldehydes typically involves monitoring the disappearance of the starting material or the appearance of the cyclic hemiacetal product over time. A common technique for such kinetic studies is Nuclear Magnetic Resonance (NMR) spectroscopy.
A General Protocol Using ¹H NMR Spectroscopy:
-
Sample Preparation:
-
Dissolve a known concentration of the haloaldehyde in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. The choice of solvent is critical as it can influence the reaction rate.
-
Ensure the temperature of the NMR probe is precisely controlled and recorded.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
The progress of the reaction can be monitored by observing the decrease in the integral of a characteristic peak of the aldehyde proton (typically around 9-10 ppm) and the corresponding increase in the integral of a characteristic peak of the anomeric proton of the cyclic hemiacetal (typically around 5-6 ppm).
-
-
Data Analysis:
-
Calculate the concentration of the haloaldehyde at each time point from the integration values of the respective NMR signals.
-
Plot the natural logarithm of the haloaldehyde concentration (ln[A]) versus time.
-
For a first-order reaction, this plot should yield a straight line with a slope equal to the negative of the rate constant (-k).
-
The rate constant (k) can thus be determined from the slope of the line.
-
Note: This is a generalized protocol. Specific experimental conditions, such as solvent, temperature, and concentration, should be optimized for each specific haloaldehyde being studied.
Reaction Mechanism and Workflow
The intramolecular cyclization of a haloaldehyde proceeds through a nucleophilic attack of the carbonyl oxygen on the carbon bearing the halogen, facilitated by the neighboring group participation of the halogen. This process can be visualized as a workflow from the starting material to the cyclic product.
Caption: Workflow of the intramolecular cyclization of a haloaldehyde.
The mechanism involves the formation of a transient cyclic intermediate, which is stabilized by the participating halogen. The subsequent ring closure leads to the final cyclic hemiacetal product.
Caption: Simplified mechanism of haloaldehyde cyclization.
This guide highlights the fundamental principles governing the intramolecular cyclization of haloaldehydes. While direct quantitative comparisons are challenging to find in a consolidated format, understanding the roles of neighboring group participation and ring stability allows for reliable predictions of relative reaction rates. The provided experimental protocol offers a starting point for researchers aiming to quantify these important kinetic parameters.
A Comparative Guide to the Spectroscopic Validation of 6-Bromohexanal and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for 6-bromohexanal and related compounds, offering a framework for the validation of its chemical structure. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for researchers engaged in the synthesis, purification, and characterization of halogenated aldehydes and their derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, its precursor 6-bromo-1-hexanol, the oxidation product 6-bromohexanoic acid, the related nitrile 6-bromohexanenitrile, and the non-brominated analog, hexanal. This comparative approach facilitates the identification of characteristic spectral features and the impact of functional group modifications on the spectroscopic fingerprints.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | -CHO | -CH₂Br | -CH₂OH | -CH₂COOH | -CH₂CN | Other CH₂ |
| This compound | ~9.79 (t) | ~3.40 (t) | - | - | - | multiplets |
| 6-Bromo-1-hexanol | - | 3.41 (t) | 3.64 (t) | - | - | 1.3-1.9 (m) |
| 6-Bromohexanoic acid | - | 3.41 (t) | - | 2.35 (t) | - | 1.4-1.9 (m) |
| 6-Bromohexanenitrile | - | 3.43 (t) | - | - | 2.39 (t) | 1.5-1.9 (m) |
| Hexanal | 9.77 (t) | - | - | - | - | 0.9-2.5 (m) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C=O | -CH₂Br | -CH₂OH | -COOH | -CN | Other CH₂ |
| This compound[1] | ~202 | ~33 | - | - | - | 22-44 |
| 6-Bromo-1-hexanol | - | 33.8 | 62.5 | - | - | 25.2, 27.9, 32.7 |
| 6-Bromohexanoic acid | - | 33.5 | - | 180.1 | - | 24.1, 27.5, 32.3, 33.8 |
| 6-Bromohexanenitrile | - | 33.2 | - | - | 119.7 | 16.9, 24.8, 27.5, 32.2 |
| Hexanal | 202.5 | - | - | - | - | 13.9, 22.4, 24.5, 31.4, 43.8 |
Table 3: Infrared (IR) Spectroscopy Data (Characteristic Absorptions in cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C≡N Stretch | C-Br Stretch | C-H Stretch (aldehyde) |
| This compound | ~1730 | - | - | ~650-550 | ~2720, ~2820 |
| 6-Bromo-1-hexanol | - | ~3330 (broad) | - | ~647 | - |
| 6-bromohexanoic acid | ~1710 | ~3000 (broad) | - | ~650 | - |
| 6-Bromohexanenitrile | - | - | ~2245 | ~650 | - |
| Hexanal | ~1730 | - | - | - | ~2715, ~2815 |
| Note: Experimental IR spectrum for this compound was not available in public databases. The listed values are expected absorptions based on its functional groups and comparison with hexanal. |
Table 4: Mass Spectrometry Data (Key m/z Fragments)
| Compound | Molecular Ion (M⁺) | [M-Br]⁺ | [M-H₂O]⁺ | Other Key Fragments |
| This compound | 178/180 | 99 | - | 57, 44, 29 |
| 6-Bromo-1-hexanol | 180/182 (weak or absent) | 101 | 162/164 | 55, 83 |
| 6-Bromohexanoic acid | 194/196 | 115 | - | 73, 55 |
| 6-Bromohexanenitrile | 175/177 | 96 | - | 41, 54, 68 |
| Hexanal | 100 | - | - | 82, 72, 57, 44, 29 |
| Note: Experimental mass spectrum for this compound was not available in public databases. The listed fragments are predicted based on its structure and known fragmentation patterns of aldehydes and alkyl halides. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized procedures for the key analytical techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as the ¹³C nucleus is less sensitive.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Instrument Parameters (FTIR):
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the prepared sample in the spectrometer and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known correlation charts and reference spectra.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation (Electron Ionization - GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Temperature Program: An appropriate temperature gradient to ensure separation of components and elution of the analyte.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The instrument will separate the components of the sample in the gas chromatograph before they enter the mass spectrometer for ionization and analysis.
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in fragments containing a bromine atom, appearing as two peaks of nearly equal intensity separated by 2 m/z units.
Visualization of Experimental Workflow and Data Validation
The following diagrams illustrate the general workflow for spectroscopic data validation and the logical relationships in the data interpretation process.
Caption: Workflow for Spectroscopic Data Validation.
Caption: Logical Flow of Spectroscopic Data Interpretation.
References
Benchmarking Catalysts for Cross-Coupling Reactions with 6-Bromohexanal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of bifunctional molecules is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from readily available starting materials. 6-Bromohexanal, with its terminal alkyl bromide and aldehyde functionalities, represents a versatile building block. However, the presence of the reactive and potentially sensitive aldehyde group poses a significant challenge for traditional cross-coupling methodologies. This guide provides a comparative analysis of potential catalytic systems for the cross-coupling of this compound, with a focus on nickel- and palladium-based catalysts. Due to the limited direct experimental data for this specific substrate, this comparison draws upon established protocols for similar aliphatic aldehydes and alkyl bromides to provide a predictive benchmark for catalyst performance.
Challenges in the Cross-Coupling of this compound
The primary hurdles in the cross-coupling of this compound stem from the inherent reactivity of its functional groups:
-
Aldehyde Reactivity: Aldehydes are susceptible to a variety of side reactions under typical cross-coupling conditions, including aldol condensation, oxidation, and reduction. Furthermore, the aldehyde moiety can coordinate to the metal center, potentially inhibiting catalytic activity.
-
sp³ C-Br Bond Activation: The oxidative addition of an unactivated alkyl bromide to a low-valent metal center is often slower and more challenging than the corresponding reaction with aryl or vinyl halides.
-
β-Hydride Elimination: Once an alkyl group is attached to the metal center, β-hydride elimination can be a competing pathway, leading to the formation of undesired alkene byproducts.
Catalyst Performance Comparison
Given the challenges, nickel-based catalysts have emerged as a more promising avenue for the cross-coupling of substrates like this compound. Nickel catalysts are known for their ability to activate unactivated alkyl halides and can operate under milder conditions that are more compatible with sensitive functional groups. The following table summarizes the potential performance of different catalyst systems based on literature precedents with analogous substrates.
| Catalyst System | Ligand Type | Potential Coupling Partner | Expected Yield | Key Advantages | Potential Challenges |
| Nickel-Based | |||||
| NiBr₂ / Bis(oxazoline) (BiOX) | Chiral Bis(oxazoline) | Alkyl Bromides | Moderate to High | High functional group tolerance, effective for sp³-sp³ coupling.[1][2][3][4] | Requires a stoichiometric reductant (e.g., Mn). |
| NiBr₂ / Bipyridine | Bipyridine | Aryl Halides | Moderate to High | Commercially available and inexpensive ligands. | Primarily demonstrated for arylation of aldehydes. |
| Ni(OTf)₂ / PyBox | Chiral Pyridine-Oxazoline | Aryl Halides | Moderate to High | High enantioselectivity in asymmetric variants. | Primarily demonstrated for arylation of aldehydes. |
| Palladium-Based | |||||
| Pd(OAc)₂ / Phosphine Ligand (e.g., SPhos, XPhos) | Bulky, Electron-Rich Phosphine | Arylboronic Acids (Suzuki) | Low to Moderate | Well-established for a wide range of couplings.[5] | Prone to β-hydride elimination with alkyl halides; aldehyde may inhibit catalysis. |
| Pd₂(dba)₃ / Phosphine Ligand (e.g., P(t-Bu)₃) | Bulky, Electron-Rich Phosphine | Terminal Alkynes (Sonogashira) | Low | Broad substrate scope for alkynes. | Generally not suitable for unactivated alkyl halides. |
Experimental Protocols
The following are representative experimental protocols for nickel-catalyzed cross-coupling reactions that are likely to be adaptable for this compound.
Protocol 1: Nickel/BiOX-Catalyzed Reductive Coupling with an Alkyl Bromide
This protocol is adapted from the work of Montgomery and Cruz on the reductive coupling of aliphatic aldehydes and unactivated alkyl bromides.[2][3][4]
Reagents:
-
This compound (1.0 equiv)
-
Alkyl Bromide (1.5 equiv)
-
NiBr₂•glyme (10 mol%)
-
Bis(oxazoline) ligand (BiOX) (15 mol%)
-
Triethylsilane (TESCl) (1.5 equiv)
-
1,5-Hexadiene (0.75 equiv)
-
Sodium Iodide (NaI) (0.5 equiv)
-
Manganese powder (Mn) (4.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried vial, add NiBr₂•glyme (10 mol%), the BiOX ligand (15 mol%), and manganese powder (4.0 equiv).
-
The vial is sealed and evacuated and backfilled with argon three times.
-
Anhydrous DMF is added, followed by this compound (1.0 equiv), the alkyl bromide (1.5 equiv), 1,5-hexadiene (0.75 equiv), NaI (0.5 equiv), and TESCl (1.5 equiv).
-
The reaction mixture is stirred vigorously at room temperature and monitored by GC-MS or TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Nickel/Bipyridine-Catalyzed Arylation with an Aryl Bromide
This protocol is based on established methods for the nickel-catalyzed arylation of aldehydes.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
NiCl₂•glyme (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)
-
Zinc powder (Zn) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, an oven-dried vial is charged with NiCl₂•glyme (10 mol%), dtbbpy (12 mol%), and zinc powder (2.0 equiv).
-
The vial is sealed, removed from the glovebox, and placed under an argon atmosphere.
-
Anhydrous THF is added, followed by the aryl bromide (1.2 equiv) and this compound (1.0 equiv).
-
The reaction mixture is stirred at room temperature and monitored by LC-MS or TLC.
-
Upon completion, the reaction is quenched with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
Conclusion
References
- 1. Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
A Comparative Guide to the Stereoselectivity of Reactions with 6-Bromohexanal and Similar Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected stereoselectivity in nucleophilic addition reactions to 6-bromohexanal and its structural isomers, 2-bromohexanal and 3-bromohexanal. Due to a notable scarcity of specific experimental data for these particular haloaldehydes in peer-reviewed literature, this comparison is built upon well-established principles of stereochemical control in analogous systems. The guide will delve into the theoretical models that predict diastereoselectivity and provide representative experimental protocols from similar reactions, which can be adapted for the study of these bromoaldehydes.
Theoretical Framework: Predicting Stereoselectivity
The stereochemical outcome of nucleophilic additions to chiral or prochiral aldehydes is primarily governed by the interplay of steric and electronic effects in the transition state. Two key models, the Felkin-Anh model and the Cram-chelation model, provide a framework for predicting the major diastereomer formed.
The Felkin-Anh Model (Non-Chelation Control):
This model is generally applied when the alpha-substituent of a chiral aldehyde is not a chelating group (e.g., an alkyl or a silyl-protected hydroxyl group). The model predicts that the largest group on the alpha-carbon will orient itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).
In the case of 2-bromohexanal , the bromine atom is a key substituent at the alpha-position. Due to its electronegativity, the C-Br bond's antibonding orbital (σ) can overlap with the carbonyl's π orbital, lowering the LUMO's energy. In the Felkin-Anh model, this electronic effect often leads to the electronegative group being treated as the "large" group, dictating the conformation of the transition state.
The Cram-Chelation Model (Chelation Control):
When a chiral aldehyde possesses a chelating group (e.g., a hydroxyl or methoxy group) at the alpha or beta position, and a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is present, a rigid cyclic intermediate can form. This chelation locks the conformation of the aldehyde, and the nucleophile is directed to the less sterically hindered face of this complex. This often leads to a reversal of stereoselectivity compared to the Felkin-Anh model.[1][2]
For This compound , the bromine atom is too distant from the carbonyl group to participate in chelation. Therefore, its reactions are expected to follow standard models of nucleophilic addition to achiral aldehydes, where stereoselectivity is induced by chiral reagents or catalysts. However, in the cases of 2-bromohexanal and 3-bromohexanal , the potential for weak chelation or influential electronic effects of the bromine atom on the transition state geometry should be considered, especially with Lewis acidic reagents.
Logical Relationship of Stereochemical Models
Caption: Decision workflow for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes.
Comparative Analysis of Bromohexanal Isomers
While direct comparative data is unavailable, we can hypothesize the stereoselective behavior of these aldehydes based on established principles.
| Aldehyde | Position of Bromine | Expected Controlling Model | Factors Influencing Stereoselectivity |
| This compound | 6-position (ε) | Not applicable (achiral substrate) | The stereoselectivity will be primarily determined by the nature of the chiral nucleophile, catalyst, or auxiliary used in the reaction. The bromo group is too remote to influence the stereochemistry at the carbonyl center. |
| 3-Bromohexanal | 3-position (β) | Felkin-Anh (likely) or weak Chelation | The bromine at the β-position could exert a moderate electronic influence. With strongly Lewis acidic and chelating metals, a weak chelation involving the bromine and the carbonyl oxygen might be possible, leading to some degree of diastereoselectivity. However, non-chelation control is more probable. |
| 2-Bromohexanal | 2-position (α) | Felkin-Anh vs. Chelation | This isomer presents the most interesting case for diastereoselectivity. The α-bromo substituent can significantly influence the reaction's stereochemical course. In the absence of a strongly chelating metal, the Felkin-Anh model, where the electronegative bromine dictates the transition state conformation, would be expected to dominate. With chelating reagents (e.g., Grignard reagents in non-coordinating solvents), a competition between the Felkin-Anh and Cram-chelation pathways would determine the diastereomeric ratio of the product.[1][2] |
Experimental Protocols for Analogous Reactions
The following are detailed experimental protocols for stereoselective reactions of aldehydes that are analogous to those that could be performed on this compound and its isomers. These protocols are provided as a template for designing experiments with the target bromoaldehydes.
Diastereoselective Grignard Addition to an α-Alkoxy Ketone (Chelation-Controlled)
This protocol is a generalized procedure for the diastereoselective addition of a Grignard reagent to a carbonyl compound with a chelating α-substituent.[1]
Materials:
-
α-Alkoxy ketone (1.0 eq)
-
Grignard reagent (e.g., MeMgBr, 1.2 eq)
-
Anhydrous diethyl ether or toluene
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
A solution of the α-alkoxy ketone in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The Grignard reagent is added dropwise to the stirred solution over 15-20 minutes.
-
The reaction is stirred at -78 °C for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or gas chromatography.
Enantioselective α-Alkylation of an Aldehyde (Organocatalysis)
This protocol describes a general method for the enantioselective α-alkylation of aldehydes using a chiral amine organocatalyst.[3]
Materials:
-
Aldehyde (1.0 eq)
-
Alkylating agent (e.g., an α-bromonitrile, 1.5 eq)
-
Chiral amine catalyst (e.g., a derivative of imidazolidinone, 10-20 mol%)
-
Photoredox catalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Light source (e.g., blue LEDs)
Procedure:
-
To a reaction vessel charged with the aldehyde, chiral amine catalyst, and photoredox catalyst, add the anhydrous solvent under an inert atmosphere.
-
The alkylating agent is then added to the mixture.
-
The reaction vessel is placed in a photoreactor and irradiated with the light source at a controlled temperature (e.g., room temperature or -20 °C) with vigorous stirring.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is quenched, typically with water or a saturated aqueous solution of NaHCO₃.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The enantiomeric excess of the product is determined by chiral HPLC or SFC analysis.
Experimental Workflow for a Stereoselective Reaction
Caption: A generalized experimental workflow for conducting and analyzing a stereoselective reaction.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of 6-Bromohexanal for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of distinct synthetic pathways for the production of 6-bromohexanal, a valuable building block in organic synthesis. The comparison focuses on key performance indicators such as chemical yield, cost of starting materials and reagents, and safety considerations. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in a laboratory and process development setting.
At a Glance: Comparison of Synthetic Pathways
Two principal routes for the synthesis of this compound are evaluated: the oxidation of 6-bromo-1-hexanol derived from 1,6-hexanediol, and a pathway originating from ε-caprolactone. A third, less common pathway involving the direct bromination of hexanal is generally considered inefficient due to a lack of selectivity.
| Parameter | Pathway 1: From 1,6-Hexanediol | Pathway 2: From ε-Caprolactone |
| Starting Material | 1,6-Hexanediol | ε-Caprolactone |
| Key Intermediates | 6-Bromo-1-hexanol | 6-Bromohexanoic Acid, N-methoxy-N-methyl-6-bromohexanamide (Weinreb Amide) |
| Overall Yield | ~60-70% (variable based on oxidant) | ~70-80% |
| Key Advantages | Well-established procedures, multiple oxidant choices. | High yield in the initial bromination step. |
| Key Disadvantages | Potential for over-oxidation to the carboxylic acid, use of toxic chromium reagents in some methods. | Requires an additional step to form the Weinreb amide for selective reduction. |
| Cost Profile | Moderately priced starting material, reagent cost varies with oxidant choice. | Competitively priced starting material, additional reagents for Weinreb amide formation and reduction increase overall cost. |
Pathway 1: Synthesis from 1,6-Hexanediol
This widely utilized pathway involves two key transformations: the selective monobromination of 1,6-hexanediol to yield 6-bromo-1-hexanol, followed by the oxidation of the alcohol to the desired this compound.
Hexanediol [label="1,6-Hexanediol"]; Bromohexanol [label="6-Bromo-1-hexanol"]; Bromohexanal [label="this compound"];
Hexanediol -> Bromohexanol [label="HBr or PBr3 or PPh3/CBr4"]; Bromohexanol -> Bromohexanal [label="PCC or Swern or DMP Oxidation"]; }
Caption: Synthetic route from 1,6-Hexanediol to this compound.Step 1: Synthesis of 6-Bromo-1-hexanol
The primary challenge in this step is achieving selective monobromination while minimizing the formation of the 1,6-dibromohexane byproduct.
Table 1: Comparison of Bromination Methods for 1,6-Hexanediol
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Hydrobromic Acid | HBr, Toluene | ~45-72%[1] | Cost-effective. | Formation of 1,6-dibromohexane and polymeric ethers as byproducts.[2] |
| Phosphorus Tribromide | PBr₃ | Good | Milder conditions, higher selectivity for monobromination. | PBr₃ is corrosive and reacts violently with water. |
| Appel Reaction | PPh₃, CBr₄ | High | High yields, very mild conditions, excellent for sensitive substrates. | Stoichiometric amounts of triphenylphosphine oxide byproduct are generated, which can complicate purification. |
Experimental Protocol: Synthesis of 6-Bromo-1-hexanol using Hydrobromic Acid [2]
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,6-hexanediol (1.0 eq) and toluene.
-
With stirring, carefully add 48% aqueous hydrobromic acid (1.2 eq).
-
Heat the biphasic mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 18-24 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by silica gel column chromatography (e.g., hexanes/ethyl acetate 5:1 v/v) or high vacuum distillation to afford 6-bromo-1-hexanol.
Step 2: Oxidation of 6-Bromo-1-hexanol to this compound
The choice of oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid.
Table 2: Comparison of Oxidation Methods for 6-Bromo-1-hexanol
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| PCC Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | ~47% | Readily available reagent, straightforward procedure. | PCC is a toxic and carcinogenic chromium (VI) compound.[3][4] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | High | Mild conditions, high yields, avoids heavy metals. | Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide byproduct.[5] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane, CH₂Cl₂ | High | Mild conditions, neutral pH, short reaction times, high chemoselectivity.[6] | DMP is expensive and can be explosive under certain conditions.[6] |
Experimental Protocol: Swern Oxidation of 6-Bromo-1-hexanol [5]
-
To a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of 6-bromo-1-hexanol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 30-60 minutes.
-
Add triethylamine (5.0 eq) dropwise and allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Pathway 2: Synthesis from ε-Caprolactone
This pathway offers an alternative starting material and proceeds through a 6-bromohexanoic acid intermediate.
Caprolactone [label="ε-Caprolactone"]; BromohexanoicAcid [label="6-Bromohexanoic Acid"]; WeinrebAmide [label="Weinreb Amide"]; Bromohexanal [label="this compound"];
Caprolactone -> BromohexanoicAcid [label="HBr"]; BromohexanoicAcid -> WeinrebAmide [label="1. SOCl₂\n2. Me(MeO)NH·HCl, Base"]; WeinrebAmide -> Bromohexanal [label="DIBAL-H"]; }
Caption: Synthetic route from ε-Caprolactone to this compound.Step 1: Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone
This step involves the ring-opening of the lactone with hydrobromic acid.
Experimental Protocol: Synthesis of 6-Bromohexanoic Acid [7]
-
In a suitable reaction vessel, add ε-caprolactone (1.0 eq) and n-hexane.
-
Bubble dry hydrogen bromide gas (1.1 eq) through the solution while maintaining the temperature between 20-30 °C.
-
After the addition of HBr is complete, continue stirring at this temperature for 6 hours.
-
Cool the reaction mixture to 0-10 °C and stir for an additional 3 hours to induce crystallization.
-
Filter the solid precipitate and wash with cold n-hexane to afford 6-bromohexanoic acid. A reported yield for this procedure is 95%.[7]
Step 2 & 3: Conversion of 6-Bromohexanoic Acid to this compound via a Weinreb Amide
Direct reduction of the carboxylic acid to the aldehyde is challenging as most reducing agents will proceed to the primary alcohol. A common strategy is to first convert the carboxylic acid to a Weinreb amide, which can then be selectively reduced to the aldehyde.
Experimental Protocol: Synthesis of N-methoxy-N-methyl-6-bromohexanamide (Weinreb Amide) and subsequent reduction
a) Weinreb Amide Formation (General Procedure)
-
To a solution of 6-bromohexanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.5 eq).
-
Stir the reaction mixture overnight, allowing it to warm to room temperature.
-
Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the Weinreb amide.
b) Reduction to this compound [8][9][10]
-
Dissolve the N-methoxy-N-methyl-6-bromohexanamide (1.0 eq) in an anhydrous solvent like THF or toluene and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of diisobutylaluminum hydride (DIBAL-H) (1.1 eq) in an appropriate solvent dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Cost Analysis of Starting Materials and Key Reagents
The following table provides an estimated cost comparison for the primary chemicals used in each pathway. Prices are subject to change and may vary based on supplier and purity.
Table 3: Estimated Cost of Chemicals
| Chemical | Pathway | Approximate Cost (USD) |
| 1,6-Hexanediol | 1 | $36/100g, $88/1kg[11] |
| ε-Caprolactone | 2 | $18/25mL, $60/500mL[12] |
| Hydrobromic acid (48%) | 1, 2 | Varies by supplier |
| Phosphorus tribromide | 1 | Varies by supplier |
| Triphenylphosphine | 1 | $39/25g, $174/500g[6] |
| Carbon tetrabromide | 1 | $36/5g, $242/500g |
| Pyridinium chlorochromate (PCC) | 1 | $33/25g, $176/500g |
| Oxalyl chloride | 1 | $39/25g, $50/100g |
| Dimethyl sulfoxide (DMSO) | 1 | Varies by supplier |
| Triethylamine | 1, 2 | Varies by supplier |
| Dess-Martin Periodinane (DMP) | 1 | $149/5g, $711/25g |
| Thionyl chloride | 2 | Varies by supplier |
| N,O-dimethylhydroxylamine HCl | 2 | Varies by supplier |
| Diisobutylaluminum hydride (DIBAL-H) | 2 | Varies by supplier |
Safety and Hazard Considerations
Table 4: Key Reagent Hazards
| Reagent | Associated Hazards |
| PCC | Toxic, carcinogenic, strong oxidizer.[3][4] |
| Swern Reagents | Oxalyl chloride is corrosive and toxic. The reaction is exothermic and generates toxic carbon monoxide and foul-smelling dimethyl sulfide. Requires cryogenic temperatures. |
| DMP | Potentially explosive, especially when heated.[6] |
| PBr₃ | Corrosive, reacts violently with water. |
| HBr | Corrosive, causes severe skin burns and eye damage. |
| DIBAL-H | Pyrophoric, reacts violently with water and air. |
Conclusion
Both the 1,6-hexanediol and ε-caprolactone pathways are viable for the synthesis of this compound.
-
Pathway 1 (from 1,6-Hexanediol) is a well-documented and versatile route. The choice of oxidizing agent in the final step allows for tuning the process based on considerations of cost, yield, and safety. While PCC is a classic reagent, the toxicity of chromium compounds makes modern, milder methods like Swern or DMP oxidation more attractive for many applications, despite their own specific challenges (cryogenics and cost/stability, respectively).
-
Pathway 2 (from ε-Caprolactone) offers a high-yielding initial step to 6-bromohexanoic acid. However, the subsequent conversion to the aldehyde requires a two-step sequence via a Weinreb amide to ensure selectivity. This adds to the overall step count and complexity of the synthesis.
The optimal choice of synthetic pathway will depend on the specific requirements of the research or development project, including scale, purity requirements, available equipment, and cost and safety constraints. For large-scale synthesis, the cost and handling of reagents for the Swern and DMP oxidations might be prohibitive, potentially favoring an optimized PCC protocol with appropriate safety measures. For smaller-scale laboratory synthesis where high yield and selectivity are paramount, the DMP oxidation or the ε-caprolactone to Weinreb amide route may be preferable.
References
- 1. 6-Bromo-1-hexanol, 4286-55-9 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Preparation of 6-Bromocaproic Acid_Chemicalbook [chemicalbook.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. This compound | C6H11BrO | CID 10921089 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromohexanal: A Guide for Laboratory Professionals
The proper management and disposal of 6-Bromohexanal are critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this compound requires specific handling procedures and must be disposed of as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Protocols
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also a combustible liquid.[2] Therefore, strict safety measures must be implemented during handling and disposal.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a certified chemical fume hood.[3][4][5] The minimum required PPE includes:
-
Gloves: Chemically impermeable gloves, such as nitrile rubber, are necessary to prevent skin contact.[3]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[4][5]
-
Protective Clothing: A lab coat should be worn to protect against splashes.[3][5]
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[3] Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[1][5] Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][3][5] Do not allow the chemical to enter drains.[3][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[6][9] Metal containers are not recommended as halogenated compounds can degrade and corrode them.[8][9]
-
The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[8]
-
Keep the container closed at all times except when adding waste.[8]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[8]
-
Clearly identify the contents, including the full chemical name ("this compound") and any other components in the waste mixture with approximate percentages.[8]
-
Include the accumulation start date and relevant hazard information (e.g., Irritant, Combustible).[8]
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8]
-
The container should be kept in secondary containment, such as a chemically resistant tub, to contain potential leaks.[8]
-
The storage area must be cool, well-ventilated, and away from direct sunlight, heat, or sources of ignition.[8][9]
-
-
Final Disposal:
-
Do not fill the container beyond 95% capacity to allow for vapor expansion.[8]
-
Once the container is full or the storage time limit set by local regulations (e.g., 90 days) is reached, arrange for pickup through your institution's EHS department.[6]
-
Never dispose of this compound or its containers by pouring it down the drain or mixing it with general trash.[1][3][5] The final disposal must be carried out at an approved waste disposal plant.[1][5]
-
Safety and Disposal Data Summary
| Aspect | Specification | Source(s) |
| Hazard Classifications | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Respiratory Irritant, Combustible Liquid | [1][2][5] |
| Required PPE | Nitrile gloves, safety goggles/face shield, lab coat | [3][4][5] |
| Handling Area | Certified chemical fume hood or well-ventilated area | [3][5] |
| Waste Segregation | Designated as "Halogenated Organic Waste" | [6][7] |
| Incompatible Waste Streams | Non-halogenated organic waste, acids, bases, metals | [6][8] |
| Waste Container | Chemically compatible (e.g., HDPE), leak-proof, with a secure lid | [6][9] |
| Final Disposal Method | Via institutional EHS or a licensed hazardous waste contractor for incineration | [1][6][7] |
Experimental Workflow and Disposal Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound | C6H11BrO | CID 10921089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromohexanal
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 6-Bromohexanal. Designed for researchers, scientists, and drug development professionals, this guide ensures the safe and compliant use of this chemical in a laboratory setting.
Essential Safety and Hazard Information
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to mitigate these risks. The following tables summarize the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C6H11BrO |
| Molecular Weight | 179.05 g/mol [1][2] |
| Boiling Point | 207.2 ± 23.0 °C at 760 mmHg[3] |
| Density | 1.3 ± 0.1 g/cm³[3] |
| Flash Point | 63.9 ± 9.9 °C[4] |
| Physical State | Liquid[5] |
| Appearance | Clear[5] |
| GHS Hazard Classifications | Code | Description |
| Flammable Liquids | H227 | Combustible liquid[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin, or eye contact.
| Protection Type | Specification |
| Eye and Face | Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133. |
| Hand | Chemical-resistant, impermeable gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use. |
| Body | Wear suitable protective clothing, such as a lab coat, to prevent skin contact. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, wear a suitable respirator. |
Procedural Guidance for Handling and Disposal
Strict adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated place, preferably within a chemical fume hood.[2]
-
Avoid Contact: Take measures to avoid contact with skin and eyes, and prevent breathing in mists, gases, or vapors.[2]
-
Safe Handling Practices: Wear the appropriate protective clothing and equipment.[2]
-
Storage: Store in a tightly closed container in a dry, well-ventilated area.[5]
Accidental Release Measures
-
Ensure Ventilation: Make sure there is adequate ventilation in the event of a spill.
-
Personal Precautions: Use personal protective equipment and avoid breathing vapors, mist, or gas.[2] Evacuate personnel to safe areas.[2]
-
Environmental Precautions: Prevent the chemical from entering drains to avoid environmental discharge.[2]
-
Containment and Cleanup: Collect the spillage and place it in a suitable, closed container for disposal.[2]
Disposal Plan
-
Waste Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the contents and the container at an approved waste disposal plant, following all local, state, and federal regulations.[5][6] Do not empty into drains.[5][6]
Emergency First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[2] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
